LH secretion antagonist 1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.ClH/c1-4-5-9-19-10-8-18(21)15-12-14(20)7-6-13(15)11-16(19)17(18,2)3;/h1,6-7,12,16,20-21H,5,8-11H2,2-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUMJGORSSKPMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3=C(C1(CCN2CCC#C)O)C=C(C=C3)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Hypothalamic-Pituitary-Gonadal Axis and LH Secretion
An In-depth Technical Guide on the Mechanism of Action of Luteinizing Hormone (LH) Secretion Antagonists
Disclaimer: The term "LH secretion antagonist 1" does not refer to a specific, scientifically recognized compound. It is a general descriptor. This guide details the mechanism of the primary class of drugs that achieve LH secretion antagonism: Gonadotropin-Releasing Hormone (GnRH) antagonists. Specific, clinically approved drugs from this class, such as Ganirelix, Degarelix, and Elagolix, will be used as representative examples.
The regulation of reproductive function is governed by the hypothalamic-pituitary-gonadal (HPG) axis. The hypothalamus releases gonadotropin-releasing hormone (GnRH) in a pulsatile manner into the hypophyseal portal system.[1][2][3] This neurohormone travels to the anterior pituitary gland and binds to GnRH receptors (GnRHR) on gonadotroph cells.[2][3] This binding event is the primary stimulus for the synthesis and secretion of two critical gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][2][4]
LH secretion antagonists function by directly interfering with this initial step. They are competitive antagonists of the GnRH receptor.[5][6][7][8][9][10] By occupying the receptor without initiating a downstream signal, they prevent endogenous GnRH from binding and exerting its stimulatory effect.[11][12] This action leads to an immediate, profound, and rapidly reversible suppression of LH and FSH secretion.[5][7][13] This mechanism contrasts sharply with GnRH agonists, which initially cause a "flare-up" or surge in gonadotropin levels before inducing receptor downregulation and desensitization.[7][8][14]
Core Mechanism of Action: Competitive Antagonism at the GnRH Receptor
The principal mechanism of action for this class of drugs is the competitive blockade of the GnRH receptor on the anterior pituitary gonadotrophs.[5][7][11] These antagonists, which are often synthetic peptide or non-peptide small molecules, are designed to have a high binding affinity for the GnRH receptor.[6][11]
Upon administration, the antagonist binds to the GnRH receptor but lacks the intrinsic activity to induce the conformational change necessary for signal transduction.[11] This effectively blocks the receptor, preventing endogenous GnRH from initiating the signaling cascade that leads to gonadotropin synthesis and release. The suppression of pituitary LH secretion is typically more pronounced than that of FSH.[5][13]
Molecular Signaling Pathway
The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[11][15] Its activation by GnRH initiates a well-characterized intracellular signaling cascade:
-
G-Protein Coupling: The activated GnRH receptor primarily couples to the Gαq/11 G-protein.[2][11][15][16]
-
PLC Activation: The Gαq/11 subunit activates the enzyme Phospholipase Cβ (PLCβ).[11][15][16]
-
Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][15][16]
-
Downstream Effects:
-
Gonadotropin Release: The combined effects of increased intracellular calcium and PKC activation lead to the downstream activation of pathways like the mitogen-activated protein kinase (MAPK) cascade, culminating in the synthesis and exocytosis of LH and FSH.[3][17]
GnRH antagonists inhibit this entire sequence at its inception by preventing the initial binding and activation of the GnRH receptor.
Quantitative Data Summary
The pharmacological properties of GnRH antagonists determine their clinical utility. Key parameters for representative antagonists are summarized below.
| Parameter | Ganirelix | Elagolix | Degarelix |
| Drug Class | Synthetic Peptide | Non-peptide Small Molecule | Synthetic Peptide |
| Administration | Subcutaneous | Oral | Subcutaneous |
| Binding Affinity (Kd) | 0.4 nM[6] | 54 pM[14][18] | ~0.1-0.3 nM (Ki) |
| Tmax (Time to Peak Conc.) | ~1 hour[5] | 1 hour | ~2 days (initial dose) |
| Elimination Half-life (t½) | ~16.2 hours[6] | ~4 to 6 hours[18] | ~53 days (initial dose)[19] |
| Reversibility | High (Pituitary levels recover within 48h)[5] | High (Levels recover within 24-48h)[18][20] | High (Reversible binding)[4] |
Note: Values are approximate and can vary based on the specific study and experimental conditions.
Experimental Protocols
The characterization of GnRH antagonists involves a suite of in vitro and in vivo assays to determine their binding affinity, potency, and mechanism of action.
Radioligand Receptor Binding Assay
This assay is fundamental for determining the binding affinity (Kd or Ki) of an antagonist for the GnRH receptor.[11][17]
-
Objective: To quantify the ability of an unlabeled antagonist to competitively displace a radiolabeled ligand from the GnRH receptor.
-
Materials:
-
Receptor Source: Membrane preparations from tissues expressing GnRH receptors (e.g., rat pituitary glands) or cell lines engineered to overexpress the human GnRH receptor (e.g., HEK293 cells).[17][21]
-
Radioligand: A high-affinity GnRH agonist or antagonist labeled with a radioisotope, commonly ¹²⁵I (e.g., ¹²⁵I-Buserelin or ¹²⁵I-[D-Tyr⁶]GnRH).[11][21]
-
Unlabeled Ligand: The GnRH antagonist being tested, at various concentrations.
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) containing protease inhibitors.
-
-
Methodology:
-
Incubation: A fixed amount of receptor membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.[21]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand (retained on the filter) from the free, unbound radioligand (in the filtrate).
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The amount of radioligand displaced is plotted against the concentration of the unlabeled antagonist. Non-linear regression analysis is used to calculate the IC₅₀ (the concentration of antagonist that inhibits 50% of specific binding). The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
In Vitro Pituitary Cell Culture Bioassay
This functional assay measures the antagonist's ability to inhibit GnRH-stimulated LH secretion from primary pituitary cells.
-
Objective: To determine the functional potency (ED₅₀ or IC₅₀) of the antagonist in a biologically relevant system.
-
Materials:
-
Cell Source: Dispersed anterior pituitary cells from rats.[22]
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with serum.
-
Test Compounds: GnRH (as the stimulant) and the GnRH antagonist at various concentrations.
-
Assay Kit: Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kit for quantifying LH.
-
-
Methodology:
-
Cell Plating: Dispersed pituitary cells are plated in multi-well plates and allowed to adhere for 48 hours.[22]
-
Pre-incubation: The cell culture medium is replaced with fresh medium containing increasing concentrations of the GnRH antagonist. The cells are pre-incubated for a defined period (e.g., 6 to 48 hours).[22]
-
Stimulation: After pre-incubation, the cells are washed and then incubated with a fixed, stimulatory concentration of GnRH (e.g., 10⁻⁸ M) in the continued presence of the antagonist for a set time (e.g., 4 hours).[22]
-
Sample Collection: The culture medium (supernatant) is collected from each well.
-
LH Quantification: The concentration of LH in the collected medium is measured using a validated RIA or ELISA.
-
Data Analysis: The amount of LH secreted is plotted against the antagonist concentration. The IC₅₀, the concentration of antagonist that causes 50% inhibition of the GnRH-stimulated LH release, is determined through non-linear regression analysis.
-
References
- 1. What is the mechanism of Elagolix Sodium? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Degarelix - Wikipedia [en.wikipedia.org]
- 5. organonpro.com [organonpro.com]
- 6. Ganirelix - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. What is the mechanism of Degarelix Acetate? [synapse.patsnap.com]
- 9. Induction of ovulation after gnRH antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Ganirelix | C80H113ClN18O13 | CID 16130957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Elagolix - Wikipedia [en.wikipedia.org]
- 19. m.youtube.com [m.youtube.com]
- 20. ORILISSA® (elagolix) Mechanism of Action (MOA) [orilissa.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist antide. I. In vitro studies on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling LH Secretion Antagonist 1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed technical overview of the discovery, synthesis, and biological evaluation of "LH Secretion Antagonist 1," a significant compound in the exploration of reproductive endocrinology and potential therapeutic applications. This document consolidates available data, outlines experimental methodologies, and visualizes key pathways to serve as a comprehensive resource for professionals in the field.
Discovery and Core Characteristics
"this compound," identified by the CAS Number 88531-67-3, is a potent antagonist of luteinizing hormone (LH) secretion[1][2]. Its discovery, detailed in U.S. Patent 4,406,904, marked a notable advancement in the development of non-peptide antagonists of gonadotropin-releasing hormone (GnRH). The compound belongs to the 2,6-methano-3-benzazocine class of molecules and is chemically defined as 2,6-Methano-3-benzazocine-6,8(1H)-diol, 3-(3-butyn-1-yl)-2,3,4,5-tetrahydro-11,11-dimethyl-, hydrochloride.
Beyond its primary role in inhibiting LH secretion, this compound has also been noted for its potential analgesic properties. Furthermore, its chemical structure incorporates an alkyne group, making it a useful reagent in click chemistry for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 88531-67-3[1] |
| Molecular Formula | C18H24ClNO2 |
| Molecular Weight | 321.84 g/mol [2] |
| Chemical Name | 2,6-Methano-3-benzazocine-6,8(1H)-diol, 3-(3-butyn-1-yl)-2,3,4,5-tetrahydro-11,11-dimethyl-, hydrochloride |
| Synonym | This compound |
Synthesis
The synthesis of this compound involves the construction of the core 2,6-methano-3-benzazocine scaffold followed by the introduction of the N-(3-butynyl) substituent. While the patent provides a general framework, the following protocol is a composite representation based on established methods for the synthesis of related benzomorphan (B1203429) derivatives.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize 2,6-Methano-3-benzazocine-6,8(1H)-diol, 3-(3-butyn-1-yl)-2,3,4,5-tetrahydro-11,11-dimethyl-, hydrochloride.
Materials:
-
Starting materials for the 2,6-methano-3-benzazocine core (as described in relevant literature)
-
Sodium bicarbonate (NaHCO3)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification apparatus (chromatography columns, etc.)
Procedure:
-
Preparation of the 2,6-methano-3-benzazocine intermediate: Synthesize the precursor 2,3,4,5-tetrahydro-11,11-dimethyl-2,6-methano-3-benzazocine-6,8(1H)-diol according to established literature procedures for benzomorphan synthesis.
-
N-alkylation:
-
Dissolve the 2,6-methano-3-benzazocine intermediate in anhydrous DMF.
-
Add an excess of sodium bicarbonate to act as a base.
-
To this suspension, add 4-chloro-1-butyne dropwise at room temperature.
-
Heat the reaction mixture at 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
-
Salt Formation:
-
Dissolve the purified free base in a minimal amount of diethyl ether.
-
Add a solution of HCl in diethyl ether dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.
-
Biological Activity and Mechanism of Action
This compound exerts its primary biological effect by inhibiting the secretion of luteinizing hormone from the anterior pituitary gland. This action is believed to be mediated through the antagonism of the gonadotropin-releasing hormone (GnRH) receptor.
Signaling Pathway of GnRH and its Antagonism
The following diagram illustrates the signaling pathway of GnRH leading to LH secretion and the point of intervention for this compound.
Caption: GnRH signaling pathway and the inhibitory action of this compound.
Experimental Evaluation of Biological Activity
The antagonistic activity of this compound can be quantified through a series of in vitro and in vivo assays.
Experimental Workflow for Characterization
Caption: Workflow for the biological characterization of this compound.
Experimental Protocols
1. GnRH Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the GnRH receptor.
Materials:
-
Membrane preparations from cells expressing the GnRH receptor (e.g., pituitary cells).
-
Radiolabeled GnRH agonist (e.g., [125I]-Buserelin).
-
This compound.
-
Assay buffer (e.g., Tris-HCl with BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radiolabeled GnRH agonist and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.
2. In Vitro LH Secretion Assay from Primary Pituitary Cells
Objective: To measure the ability of this compound to inhibit GnRH-stimulated LH secretion from primary pituitary cells.
Materials:
-
Primary pituitary cells isolated from rats.
-
Cell culture medium.
-
GnRH.
-
This compound.
-
LH ELISA kit.
Procedure:
-
Culture the primary pituitary cells in multi-well plates.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Stimulate the cells with a fixed concentration of GnRH.
-
After the stimulation period, collect the cell culture supernatant.
-
Measure the concentration of LH in the supernatant using a specific ELISA kit.
-
Determine the IC50 value for the inhibition of GnRH-stimulated LH secretion.
3. In Vivo Model of LH Secretion Inhibition
Objective: To assess the in vivo efficacy of this compound in suppressing LH levels.
Materials:
-
Ovariectomized female rats (to ensure high basal LH levels).
-
This compound formulated for in vivo administration.
-
Blood collection supplies.
-
LH RIA or ELISA kit.
Procedure:
-
Administer this compound to the ovariectomized rats via a suitable route (e.g., subcutaneous injection).
-
Collect blood samples at various time points post-administration.
-
Separate the serum from the blood samples.
-
Measure the serum LH concentrations using a validated RIA or ELISA.
-
Determine the dose-dependent and time-dependent effects of the antagonist on circulating LH levels.
Quantitative Data Summary
While comprehensive quantitative data from peer-reviewed publications for "this compound" is limited, the following table structure is provided for the compilation of such data as it becomes available through further research or more detailed analysis of the originating patent.
Table 1: In Vitro Activity
| Assay | Parameter | Value |
| GnRH Receptor Binding | IC50 | Data not available |
| Ki | Data not available | |
| GnRH-stimulated LH Secretion | IC50 | Data not available |
Table 2: In Vivo Activity
| Animal Model | Route of Administration | Dose | % LH Inhibition | Time Point |
| Ovariectomized Rat | Subcutaneous | Data not available | Data not available | Data not available |
Conclusion
This compound represents a significant milestone in the development of small molecule modulators of the hypothalamic-pituitary-gonadal axis. Its discovery has paved the way for further exploration of non-peptide GnRH antagonists for potential therapeutic applications in reproductive medicine and beyond. The experimental protocols and conceptual frameworks presented in this whitepaper provide a foundation for researchers and drug developers to build upon in their ongoing efforts to understand and harness the therapeutic potential of this class of compounds. Further detailed characterization and publication of its quantitative biological data will be crucial for its continued development.
References
The Structure-Activity Relationship of Oral LH Secretion Antagonists: A Technical Guide to Non-Peptide GnRH Receptor Antagonists
Introduction
Luteinizing Hormone (LH), a critical gonadotropin released from the anterior pituitary gland, plays a pivotal role in regulating reproductive function. The pulsatile secretion of LH is primarily controlled by the hypothalamic decapeptide, Gonadotropin-Releasing Hormone (GnRH).[1][2] Consequently, antagonists of the GnRH receptor are effective inhibitors of LH secretion and have emerged as a significant therapeutic class for managing hormone-dependent diseases such as endometriosis, uterine fibroids, and prostate cancer.[3][4][5] This technical guide focuses on the structure-activity relationship (SAR) of "LH secretion antagonist 1," using the orally active, non-peptide GnRH antagonist, Elagolix (B1671154), as a representative example of this class. Elagolix was the first orally administered GnRH antagonist to receive regulatory approval, marking a significant advancement over earlier peptide-based therapies.[6][7]
The GnRH Receptor Signaling Pathway
GnRH stimulates the synthesis and secretion of LH by binding to its cognate G-protein coupled receptor (GPCR) on pituitary gonadotrophs.[2][8] This interaction initiates a cascade of intracellular signaling events. The GnRH receptor primarily couples to Gq/11, activating phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][8] These signaling pathways converge to stimulate the synthesis and secretion of LH.[1][6]
Structure-Activity Relationship of Uracil-Based GnRH Antagonists
The discovery of Elagolix stemmed from extensive SAR studies on a series of uracil-based compounds. The core scaffold consists of a uracil (B121893) ring substituted at positions 1, 3, 5, and 6. Modifications at these positions have been systematically explored to optimize potency at the human GnRH receptor (hGnRH-R) while minimizing off-target effects, particularly inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme, a common liability in drug development.[9]
Key SAR insights for this class of compounds include:
-
N1-Substituent: The 1-position of the uracil ring accommodates a substituted benzyl (B1604629) group. The presence of fluorine and trifluoromethyl groups on this ring, as seen in Elagolix, was found to enhance binding affinity.[4]
-
N3-Substituent: An amino-phenylethyl moiety at the 3-position is crucial for potent antagonism. The stereochemistry at the chiral center of this side chain is important, with the (R)-configuration generally conferring higher potency.[9]
-
C5-Substituent: The 5-position is typically occupied by a substituted phenyl ring. A 2-fluoro-3-methoxyphenyl group, as present in Elagolix, was identified as being optimal for high-affinity binding.[9]
-
C6-Substituent: A small alkyl group, such as a methyl group, at the 6-position of the uracil ring is beneficial for potency.[4]
-
N3-Side Chain Terminus: Initial lead compounds often contained basic motifs, such as a pyridylethyl group, which were associated with significant CYP3A4 inhibition. A major breakthrough in the development of Elagolix was the replacement of this basic terminus with a butyric acid side chain. This modification drastically reduced CYP3A4 inhibition while maintaining high affinity for the GnRH receptor.[9]
Quantitative SAR Data
The following table summarizes the quantitative data for Elagolix and key precursor compounds, illustrating the impact of structural modifications on hGnRH-R binding affinity (Ki) and CYP3A4 inhibition (IC50). Note: This is a representative selection, as the full dataset from the primary literature was not accessible.
| Compound | N1-Substituent | C5-Substituent | N3-Side Chain Terminus | hGnRH-R Ki (nM) | CYP3A4 IC50 (µM) |
| Precursor 1 | 2,6-difluorobenzyl | 2-fluoro-3-methoxyphenyl | N,N-dimethylaminoethyl | 0.5 | 0.7 |
| Precursor 2 | 2-fluoro-6-(trifluoromethyl)benzyl | 2-fluoro-3-methoxyphenyl | N,N-dimethylaminoethyl | 0.2 | 3.0 |
| Elagolix (10b) | 2-fluoro-6-(trifluoromethyl)benzyl | 2-fluoro-3-methoxyphenyl | (R)-4-aminobutanoic acid | 2.2 | 36 |
Data compiled from Chen et al., J Med Chem, 2008.[9]
Experimental Protocols
The characterization of GnRH receptor antagonists relies on a suite of in vitro and in vivo assays to determine their binding affinity, functional activity, and physiological effects.
GnRH Receptor Binding Assay
This assay quantifies the affinity of a test compound for the GnRH receptor through competitive displacement of a radiolabeled ligand.
Principle: Membranes prepared from cells expressing the hGnRH-R are incubated with a constant concentration of a radiolabeled GnRH analog (e.g., [¹²⁵I]-triptorelin) and varying concentrations of the unlabeled test compound. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the hGnRH-R (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using the Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, add assay buffer, a fixed concentration of radioligand (e.g., 50-100 pM [¹²⁵I]-triptorelin), and a range of concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Initiate the binding reaction by adding the cell membrane preparation (e.g., 20-40 µg of protein per well).
-
Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled GnRH agonist (e.g., 1 µM triptorelin).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
In Vitro Functional Assay (Inositol Phosphate Accumulation)
This assay measures the ability of an antagonist to block GnRH-induced intracellular signaling.
Principle: GnRH receptor activation by an agonist leads to the production of inositol phosphates (IPs). An antagonist will inhibit this agonist-induced IP accumulation in a dose-dependent manner. The measurement of IP1, a stable downstream metabolite of IP3, is a common method.
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture cells expressing the hGnRH-R (e.g., CHO-K1 cells) in appropriate media.
-
Plate the cells into 96-well or 384-well plates and grow to near confluence.
-
-
Cell Labeling (Optional, for radioactive assays):
-
If using a radioactive detection method, label the cells by incubating them overnight with myo-[³H]inositol.
-
-
Antagonist Pre-incubation:
-
Wash the cells with an assay buffer (e.g., HBSS containing LiCl, which inhibits IP1 degradation).
-
Add varying concentrations of the test antagonist compound to the wells.
-
Pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of a GnRH agonist (e.g., triptorelin, typically at its EC80 concentration to ensure a robust signal) to all wells except the basal control.
-
Incubate for a further period (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
-
Cell Lysis and IP1 Detection:
-
Terminate the reaction by lysing the cells.
-
The accumulated IP1 can be detected using various methods:
-
HTRF (Homogeneous Time-Resolved Fluorescence): Commercial kits (e.g., from Cisbio) are widely used. A d2-labeled IP1 analog and a europium cryptate-labeled anti-IP1 antibody are added. In the absence of cellular IP1, these form a complex that generates a FRET signal. Cellular IP1 competes for antibody binding, reducing the signal.
-
Anion Exchange Chromatography (for radioactive assays): Separate the radiolabeled IPs from other cellular components and quantify using liquid scintillation counting.
-
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the assay signal against the logarithm of the antagonist concentration.
-
Determine the IC50 value, the concentration of the antagonist that causes a 50% reduction in the agonist-induced signal.
-
Conclusion
The development of orally active, non-peptide GnRH antagonists like Elagolix represents a significant therapeutic advance in the management of hormone-dependent diseases. The structure-activity relationship for this class of compounds is well-defined, with key structural motifs at the N1, N3, C5, and C6 positions of the uracil core dictating potency and selectivity. A critical innovation was the modification of the N3-side chain to incorporate a carboxylic acid moiety, which successfully mitigated CYP3A4 inhibition while preserving high-affinity binding to the GnRH receptor. The systematic optimization of this scaffold, guided by robust in vitro binding and functional assays, has led to a potent and selective clinical candidate for the effective antagonism of LH secretion.
References
- 1. 4.9. Radioligand Binding Assay [bio-protocol.org]
- 2. Discovery of sodium R-(+)-4-{2-[5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate (elagolix), a potent and orally available nonpeptide antagonist of the human gonadotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4.12. Radioligand-Binding Assay [bio-protocol.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Author Guidelines [researcher-resources.acs.org]
- 7. EP3388422A1 - Amorphous solid dispersion of an orally available gonadotropin-releasing hormone receptor antagonist - Google Patents [patents.google.com]
- 8. EP3572406A1 - Acid addition salt of elagolix and related compounds - Google Patents [patents.google.com]
- 9. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding Affinity of Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of antagonists to the Gonadotropin-Releasing Hormone (GnRH) receptor. GnRH antagonists, also known as LH secretion antagonists, are a critical class of therapeutics for various hormone-dependent diseases.[1][2] They function by competitively binding to GnRH receptors on pituitary gonadotrophs, thereby blocking the action of endogenous GnRH.[3][4] This action prevents the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3]
The immediate onset of action of GnRH antagonists leads to a rapid suppression of gonadotropins and, consequently, sex steroid production, which is advantageous in clinical applications such as assisted reproductive technology, endometriosis, and the treatment of prostate cancer.[1][3]
Quantitative Binding Affinity Data
The binding affinity of various GnRH antagonists to the GnRH receptor has been characterized using quantitative metrics such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). These values are essential for comparing the potency of different antagonists. The table below summarizes the binding affinities for several well-characterized GnRH antagonists.
| Antagonist | Receptor | Ligand Used in Assay | Assay Type | Binding Affinity |
| Cetrorelix Acetate | Human GnRH Receptor | Not Specified | Not Specified | IC50 = 1.21 nM[5] |
| Degarelix Acetate | Human GnRH Receptor | Not Specified | Not Specified | IC50 = 3 nM[5] |
| Relugolix | Human GnRH Receptor | Not Specified | Competitive Binding | IC50 = 0.33 nM[5] |
| Unnamed Peptide | Not Specified | Not Specified | Receptor Binding | IC50 = 7 nM[6] |
| Wild Type GnRHR | Human GnRH Receptor | 125I-GnRHA | Homologous Competition | Kd = 4.5 ± 1.1 nmol/l[7] |
| Wild Type GnRHR | Human GnRH Receptor | 125I-GnRHA & Unlabeled GnRH | Heterologous Competition | Kd = 5.6 ± 0.9 nmol/l[7] |
| Wild Type GnRHR | Human GnRH Receptor | Antagonist (Ant26) | Homologous Antagonist Competition | Kd = 3.6 ± 1.1 nmol/l[7] |
| Plasma Membranes | GnRH Receptor | [125I]buserelin | Saturation Binding | Kd = 3.7 nM[8] |
Note: The specific experimental conditions can influence the absolute values of binding affinity. Direct comparison between studies should be made with caution.
Experimental Protocols
The determination of GnRH receptor binding affinity is typically performed using radioligand binding assays. These assays can be conducted in either a saturation or competitive format.
1. Radioligand Saturation Binding Assay
This assay is used to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand for the receptor.
-
Cell Culture and Membrane Preparation:
-
Cells expressing the GnRH receptor (e.g., pituitary cells, or cell lines like COS-7 or αT3-1 transfected with the receptor) are cultured.[8][9]
-
The cells are harvested, and plasma membranes are prepared through homogenization and centrifugation.[8] The protein concentration of the membrane preparation is determined using a standard method like the Bradford assay.[8]
-
-
Binding Assay:
-
Membrane preparations are incubated with increasing concentrations of a radioiodinated GnRH agonist or antagonist (e.g., [125I]buserelin or 125I-GnRH).[8][10]
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration (e.g., 100-fold excess) of the corresponding unlabeled ligand.[10]
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding at each radioligand concentration.
-
The resulting saturation curve is analyzed using non-linear regression (e.g., using software like LIGAND) to determine the Kd and Bmax values.[8]
-
2. Radioligand Competitive Binding Assay
This assay is used to determine the affinity (Ki or IC50) of an unlabeled compound (the competitor, in this case, the GnRH antagonist) for the receptor.
-
Assay Setup:
-
Membrane preparations are incubated with a fixed concentration of the radioligand (typically at a concentration close to its Kd).
-
Increasing concentrations of the unlabeled antagonist are added to the incubation mixture.[10]
-
-
Incubation and Filtration:
-
The incubation and filtration steps are the same as in the saturation binding assay.
-
-
Data Analysis:
-
The amount of specifically bound radioligand is plotted against the logarithm of the competitor concentration.
-
The resulting competition curve is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.
-
The IC50 value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.
-
Signaling Pathways and Mechanism of Action
The GnRH receptor is a G protein-coupled receptor (GPCR) that, upon binding of GnRH, primarily activates the Gαq/11 protein.[4][11] This initiates a signaling cascade involving phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][11] These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.[11][12] This signaling pathway ultimately results in the synthesis and secretion of LH and FSH.[11][12] GnRH antagonists competitively block the GnRH receptor, thereby inhibiting this entire signaling cascade from being initiated by endogenous GnRH.[1][4]
References
- 1. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. What are GnRHR antagonists and how do they work? [synapse.patsnap.com]
- 4. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cpcscientific.com [cpcscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of LH Secretion Antagonist 1 on Gonadotrope Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luteinizing Hormone (LH) Secretion Antagonist 1, a representative of the Gonadotropin-Releasing Hormone (GnRH) antagonist class of synthetic peptides, exerts a potent and direct inhibitory effect on pituitary gonadotrope cells. By competitively blocking GnRH receptors, these antagonists induce a rapid and reversible suppression of gonadotropin secretion, primarily LH and to a lesser extent, Follicle-Stimulating Hormone (FSH). This targeted action prevents the downstream signaling cascade that leads to gonadotropin synthesis and release, making these antagonists crucial tools in assisted reproductive technologies and the management of hormone-dependent pathologies. This technical guide provides a comprehensive overview of the mechanism of action, quantitative effects on gonadotropin secretion, detailed experimental protocols for in vitro studies, and the key signaling pathways involved in the antagonist's effect on gonadotrope cells.
Introduction
Gonadotropin-Releasing Hormone (GnRH), a decapeptide secreted from the hypothalamus, is the primary regulator of the reproductive axis. It stimulates the synthesis and pulsatile release of LH and FSH from the anterior pituitary's gonadotrope cells.[1] LH Secretion Antagonist 1 and its analogues, such as Cetrorelix and Ganirelix, are synthetic peptides designed to competitively bind to and block the GnRH receptor on gonadotropes.[2][3] Unlike GnRH agonists which initially cause a surge in gonadotropin release before downregulating the receptors, antagonists provide immediate and reversible suppression without an initial flare-up.[4] This property is particularly advantageous in clinical applications requiring precise control over gonadotropin levels.
Mechanism of Action at the Gonadotrope Cell
The primary mechanism of action of this compound is the competitive blockade of GnRH receptors on the surface of pituitary gonadotrope cells.[5][6] By binding to these receptors without activating them, the antagonist prevents endogenous GnRH from initiating the intracellular signaling cascade responsible for LH and FSH synthesis and secretion.[2] This leads to a rapid, dose-dependent, and reversible suppression of gonadotropin release.[4] The suppressive effect on LH is consistently more pronounced than on FSH.[4][6]
Quantitative Effects on Gonadotropin Secretion
The administration of GnRH antagonists results in a quantifiable reduction in serum LH and FSH levels. The extent of this suppression is dose-dependent.
Table 1: Dose-Dependent Suppression of Luteinizing Hormone (LH) by Ganirelix
| Daily Ganirelix Dose | Incidence of Premature LH Surge (LH ≥10 IU/L) |
| 0.0625 mg | 16% |
| 0.125 mg | 9% |
| 0.25 mg | 1.4% |
| 0.5 mg | 0% |
| 1.0 mg | 0% |
| 2.0 mg | 0% |
Data adapted from a dose-finding study in women undergoing ovarian stimulation.[7]
Table 2: Comparative Efficacy of Cetrorelix and Ganirelix in LH Surge Prevention
| GnRH Antagonist | Incidence of LH ≥10 U/L on Trigger Day |
| Cetrorelix | 4.9% |
| Ganirelix | 7.6% |
Data from a retrospective cohort study comparing the two antagonists in IVF/ICSI protocols.[8][9]
Table 3: Maximal Suppression of Serum LH with Intranasal Ganirelix
| Single Intranasal Ganirelix Dose | Mean Maximal Percent Decrease in Serum LH |
| 3 mg | -62% |
| 6 mg | -74% |
Data from a dose-escalation study in normal female volunteers.[5]
Signaling Pathways Modulated by this compound
GnRH receptor activation in gonadotrope cells triggers a cascade of intracellular signaling events. This compound, by blocking this initial step, prevents the activation of these downstream pathways.
The binding of GnRH to its G-protein coupled receptor (GPCR) primarily activates the Gαq/11 protein.[10] This leads to the stimulation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 mediates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade is crucial for the synthesis and release of LH and FSH.[10] Furthermore, GnRH receptor activation can modulate other signaling pathways, including those involving cyclic AMP (cAMP), phosphorylated ERK (pERK), and phosphorylated CREB (pCREB), which are also inhibited by GnRH antagonists.[10]
References
- 1. A Preformed Signaling Complex Mediates GnRH-Activated ERK Phosphorylation of Paxillin and FAK at Focal Adhesions in LβT2 Gonadotrope Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elkbiotech.com [elkbiotech.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. abcam.com [abcam.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. file.elabscience.com [file.elabscience.com]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gonadotropin-releasing hormone-induced calcium signaling in clonal pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. moodle2.units.it [moodle2.units.it]
Technical Guide: Pharmacokinetics and Pharmacodynamics of LH Secretion Antagonist 1 (Represented by Degarelix)
Disclaimer: "LH secretion antagonist 1" is a placeholder term. This guide utilizes data and established mechanisms of a representative GnRH (Gonadotropin-Releasing Hormone) antagonist, Degarelix, to illustrate the requested pharmacokinetic and pharmacodynamic profile. Degarelix is a potent inhibitor of LH secretion used primarily in the treatment of prostate cancer.
Introduction
Gonadotropin-Releasing Hormone (GnRH) antagonists represent a critical class of therapeutics that directly inhibit the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. Unlike GnRH agonists, which cause an initial surge in gonadotropin levels, antagonists induce a rapid and profound suppression without an initial flare. This guide provides a detailed technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of a representative LH secretion antagonist, Degarelix.
Pharmacodynamics: Mechanism of Action and Effects
The primary pharmacodynamic effect of Degarelix is the competitive and reversible blockade of GnRH receptors in the anterior pituitary gland. This action prevents endogenous GnRH from stimulating the synthesis and release of LH and FSH, leading to a subsequent reduction in testosterone (B1683101) production by the testes.
Signaling Pathway
The binding of a GnRH antagonist to its receptor on pituitary gonadotroph cells inhibits the downstream signaling cascade that is normally initiated by GnRH. This prevents the mobilization of intracellular calcium and the activation of protein kinase C, which are essential for the synthesis and secretion of LH and FSH.
Quantitative Pharmacodynamic Effects
The administration of Degarelix results in a rapid and sustained suppression of gonadotropins and testosterone.
| Parameter | Time to Effect | Magnitude of Effect | Citation |
| LH Suppression | Within 24 hours | >95% suppression from baseline | |
| FSH Suppression | 24-72 hours | ~90% suppression from baseline | |
| Testosterone Suppression | By Day 3 | Median levels ≤50 ng/dL (castrate level) |
Pharmacokinetics: ADME Profile
The pharmacokinetic profile of Degarelix is characterized by its subcutaneous route of administration, which forms a depot for sustained release.
Absorption
Following subcutaneous injection, Degarelix forms a gel-like depot from which the drug is slowly released into the systemic circulation. Peak plasma concentrations are typically observed within 2 days after administration. The absorption process is biphasic, with an initial rapid release followed by a prolonged, slower release phase.
Distribution
Degarelix has a volume of distribution of approximately 1 L/kg in prostate cancer patients. Plasma protein binding is estimated to be around 90%.
Metabolism
Degarelix is subject to standard peptide hydrolysis in the hepato-biliary system during its passage into the feces. It is not a substrate, inducer, or inhibitor of cytochrome P450 (CYP450) enzyme systems, indicating a low potential for drug-drug interactions.
Excretion
The primary route of elimination is through the feces. Approximately 70-80% of an administered dose is excreted via the hepato-biliary route, with about 20-30% excreted in the urine. The terminal half-life is approximately 43 days for the maintenance dose.
Summary of Pharmacokinetic Parameters
| Parameter | Value (Maintenance Dose: 80 mg) | Citation |
| Time to Peak Concentration (Tmax) | ~40 hours (2 days) | |
| Terminal Half-Life (t1/2) | ~43 days | |
| Apparent Volume of Distribution (Vd/F) | >1000 L | |
| Plasma Protein Binding | ~90% | |
| Primary Elimination Route | Hepato-biliary / Fecal (~70-80%) |
Experimental Protocols
The characterization of LH secretion antagonists involves a series of standardized in vitro and in vivo assays.
Protocol: In Vivo PK/PD Assessment in a Non-Human Primate Model
This protocol describes a typical study to evaluate the pharmacokinetic profile and pharmacodynamic effect of a novel GnRH antagonist.
Methodology Details:
-
Animal Model: Adult male cynomolgus monkeys are used due to the similarity of their reproductive endocrinology to humans.
-
Dosing: The antagonist is formulated in a suitable vehicle (e.g., mannitol) and administered as a single subcutaneous injection. A control group receives the vehicle alone.
-
Blood Sampling: Blood samples are collected via a peripheral vein into tubes containing an anticoagulant (e.g., EDTA). A typical schedule includes pre-dose, and multiple time points post-dose (e.g., 1, 4, 8, 24, 48, 72 hours, and then weekly) to capture the full PK profile.
-
Pharmacokinetic Analysis:
-
Plasma is separated by centrifugation and stored at -80°C.
-
Drug concentrations are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Key PK parameters (Cmax, Tmax, AUC, t1/2) are calculated using non-compartmental analysis (NCA).
-
-
Pharmacodynamic Analysis:
-
Plasma levels of LH, FSH, and testosterone are measured using validated immunoassays, such as Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
The degree and duration of hormone suppression are correlated with the plasma drug concentration.
-
Conclusion
LH secretion antagonists, exemplified by Degarelix, offer a distinct pharmacodynamic profile characterized by rapid, profound, and sustained suppression of the hypothalamic-pituitary-gonadal axis without an initial flare. Their pharmacokinetic properties, defined by a depot-forming subcutaneous administration, ensure prolonged therapeutic action. The methodologies outlined herein provide a robust framework for the preclinical and clinical evaluation of novel antagonists in this class, focusing on the critical interplay between drug exposure and hormonal response.
A Technical Deep Dive: A Comparative Analysis of a Novel LH Secretion Antagonist and First-Generation GnRH Antagonists
For Immediate Release
This technical guide provides an in-depth comparison between a novel, orally active, non-peptide Luteinizing Hormone (LH) secretion antagonist, referred to herein as LHSA-1, and first-generation peptide-based Gonadotropin-Releasing Hormone (GnRH) antagonists. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of endocrinology, reproductive health, and oncology.
Introduction: The Evolution of GnRH Receptor Antagonism
Gonadotropin-Releasing Hormone (GnRH) is the master regulator of the reproductive axis, stimulating the pituitary gland to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). Consequently, antagonizing the GnRH receptor (GnRHR) is a cornerstone of therapeutic strategies for a multitude of hormone-dependent diseases, including endometriosis, uterine fibroids, and prostate cancer.
First-generation GnRH antagonists are peptide-based molecules, such as Cetrorelix and Ganirelix. While effective, their peptide nature necessitates parenteral administration. The emergence of orally bioavailable, non-peptide small molecule antagonists, represented here by LHSA-1, marks a significant advancement in this therapeutic class, offering improved patient convenience and dosing flexibility. This guide will dissect the core differences and similarities between these two classes of antagonists, focusing on their mechanism of action, signaling pathways, and key pharmacological parameters.
Mechanism of Action and Signaling Pathways
Both first-generation GnRH antagonists and LHSA-1 act as competitive antagonists at the GnRH receptor on pituitary gonadotrophs. By binding to the receptor, they prevent the endogenous GnRH from initiating the signaling cascade that leads to LH and FSH synthesis and secretion. This direct and immediate blockade is a key differentiator from GnRH agonists, which initially cause a "flare-up" of gonadotropin release before downregulating the receptors.[1][2][3]
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. Upon GnRH binding, Gαq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the synthesis and release of LH and FSH.[4][5][6] Both classes of antagonists interrupt this pathway at its inception by preventing the initial ligand-receptor interaction.
Figure 1: GnRH Receptor Signaling Pathway and Antagonist Intervention.
Comparative Quantitative Data
The following tables summarize key quantitative parameters for representative first-generation and non-peptide GnRH antagonists. "LHSA-1" is used to represent the class of novel, orally active, non-peptide antagonists.
Table 1: Receptor Binding Affinity and In Vitro Potency
| Compound Class | Representative Drug(s) | Receptor Binding Affinity (Ki/Kd) | In Vitro Potency (IC50 for LH Suppression/Ca2+ flux) | Citation(s) |
| First-Generation (Peptide) | Cetrorelix | High affinity (sub-nanomolar range) | ~19.9 nmol/L (Ca2+ flux) | [5][7] |
| Ganirelix | High affinity (sub-nanomolar range) | Data not consistently reported in comparative format | [3] | |
| LHSA-1 (Non-Peptide) | Elagolix | KD = 54 pM | Dose-dependent LH suppression | [8][9] |
| Relugolix | High affinity | Dose-dependent LH suppression | [10] | |
| Linzagolix | High affinity | ~36.7 nmol/L (Ca2+ flux) | [5] |
Table 2: Pharmacokinetic Properties
| Compound Class | Representative Drug(s) | Route of Administration | Bioavailability | Terminal Half-life | Citation(s) |
| First-Generation (Peptide) | Cetrorelix | Subcutaneous injection | ~85% | 20.6 - 77.4 hours (dose-dependent) | [11][12] |
| Ganirelix | Subcutaneous injection | >90% | ~13 hours | [13] | |
| LHSA-1 (Non-Peptide) | Elagolix | Oral | Orally active | 4 - 6 hours | [9] |
| Relugolix | Oral | Orally active | ~25 hours | [11] | |
| Linzagolix | Oral | Orally active | ~15 hours | [14] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of GnRH antagonists. Below are outlines of key experimental protocols.
GnRH Receptor Binding Assay
This assay determines the affinity of a compound for the GnRH receptor.
Figure 2: Workflow for a Competitive GnRH Receptor Binding Assay.
Protocol Outline:
-
Membrane Preparation: Culture cells stably expressing the human GnRH receptor (e.g., HEK293 cells) and harvest them. Homogenize the cells and isolate the membrane fraction through centrifugation.
-
Binding Reaction: In a multi-well plate, incubate the cell membranes with a constant concentration of a radiolabeled GnRH agonist (e.g., [125I]buserelin) and varying concentrations of the unlabeled antagonist (first-generation or LHSA-1).
-
Incubation: Allow the binding reaction to reach equilibrium at a controlled temperature.
-
Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the antagonist. Use non-linear regression analysis to determine the IC50, which can then be converted to the inhibition constant (Ki).
In Vitro Functional Assay: Calcium Flux
This assay measures the ability of an antagonist to block GnRH-induced intracellular calcium mobilization, a key downstream signaling event.
Figure 3: Workflow for an In Vitro Calcium Flux Functional Assay.
Protocol Outline:
-
Cell Culture: Plate cells expressing the GnRH receptor in a multi-well plate suitable for fluorescence measurements.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM), which will be taken up by the cells.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate them with various concentrations of the GnRH antagonist.
-
GnRH Stimulation: While continuously measuring fluorescence, add a fixed concentration of GnRH to stimulate the cells.
-
Fluorescence Measurement: Record the changes in fluorescence intensity over time using a plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each antagonist concentration. Plot the percentage of inhibition of the GnRH response against the antagonist concentration to calculate the IC50 value.
In Vivo Efficacy Models
Animal models are essential for evaluating the in vivo efficacy of GnRH antagonists.
-
Endometriosis Model: Endometriosis can be surgically induced in rodents (e.g., rats) by auto-transplanting uterine tissue to ectopic sites, such as the intestinal mesentery or peritoneal wall. The growth of these endometriotic lesions is estrogen-dependent. Treatment with GnRH antagonists is expected to suppress estrogen levels and, consequently, reduce the size of the lesions. Efficacy is assessed by measuring the lesion volume at the end of the treatment period compared to a vehicle-treated control group.[4][8][15]
-
Prostate Cancer Model (Androgen Deprivation): Human prostate cancer cell lines (e.g., LNCaP) can be xenografted into immunocompromised male mice. The growth of these tumors is typically androgen-dependent. Treatment with GnRH antagonists suppresses LH secretion, leading to a reduction in testosterone (B1683101) levels and subsequent inhibition of tumor growth. Efficacy is monitored by measuring tumor volume and serum prostate-specific antigen (PSA) levels over time.[16][17][18]
Conclusion
The development of orally active, non-peptide LH secretion antagonists like LHSA-1 represents a significant evolution from the first-generation injectable peptide GnRH antagonists. While both classes share the same fundamental mechanism of competitively blocking the GnRH receptor, the improved pharmacokinetic profile and ease of administration of the newer agents offer substantial clinical advantages. The data and protocols presented in this guide provide a framework for the continued research and development of this important class of therapeutic agents. The ability to achieve dose-dependent and reversible suppression of the reproductive axis with an oral medication opens new avenues for the management of a wide range of hormone-dependent diseases.
References
- 1. Discovery of a novel, orally active, small molecule gonadotropin-releasing hormone (GnRH) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Safety, pharmacokinetics, and pharmacodynamics of SHR7280, an oral gonadotropin-releasing hormone antagonist in healthy premenopausal women [frontiersin.org]
- 3. Ganirelix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Linzagolix: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Re-evaluation of mouse models of endometriosis for pathological and immunological research [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Animal models for research on endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a novel, orally active, small molecule gonadotropin-releasing hormone (GnRH) receptor antagonist. | Semantic Scholar [semanticscholar.org]
- 10. erc.bioscientifica.com [erc.bioscientifica.com]
- 11. researchgate.net [researchgate.net]
- 12. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ganirelix and the prevention of premature luteinizing hormone surges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Linzagolix – new perspectives in the pharmacotherapeutic management of uterine fibroids and endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Translational animal models for endometriosis research: a long and windy road - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modeling Androgen Deprivation Therapy–Induced Prostate Cancer Dormancy and Its Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Androgen deprivation induces phenotypic plasticity and promotes resistance to molecular targeted therapy in a PTEN-deficient mouse model of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Development of Non-Peptide Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the development of non-peptide Gonadotropin-Releasing Hormone (GnRH) receptor antagonists, a class of drugs that potently suppress the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). By competitively blocking the GnRH receptor in the pituitary gland, these orally active small molecules offer a rapid and reversible means of inducing a hypoestrogenic or hypoandrogenic state, making them valuable therapeutic agents for a range of hormone-dependent diseases. This document details the mechanism of action, drug discovery and development process, key quantitative data for representative compounds, and detailed experimental protocols for the characterization of these antagonists.
Introduction
Gonadotropin-releasing hormone (GnRH), a decapeptide produced in the hypothalamus, is the master regulator of the reproductive endocrine system.[1][2][3] It stimulates the synthesis and pulsatile release of LH and FSH from the anterior pituitary gland.[1][2][3] These gonadotropins, in turn, act on the gonads to stimulate the production of sex steroids, such as estrogen and testosterone.[1][2][3] Dysregulation of this hypothalamic-pituitary-gonadal (HPG) axis is implicated in a variety of hormone-dependent diseases, including endometriosis, uterine fibroids, and prostate cancer.[4][5]
For decades, the therapeutic manipulation of the HPG axis has been dominated by peptide-based GnRH agonists.[5] While effective, these agents are associated with an initial "flare-up" in gonadotropin and sex steroid levels, and their peptide nature necessitates parenteral administration.[4][6] The quest for orally bioavailable, non-peptide GnRH antagonists that provide immediate and reversible suppression of LH and FSH secretion has led to the development of a new class of small molecule therapeutics.[6] The first non-peptide GnRH antagonist was reported in 1989.[6] This guide focuses on the core aspects of the development of these non-peptide "LH secretion antagonists."
Mechanism of Action: The GnRH Signaling Pathway
Non-peptide GnRH antagonists function by competitively binding to the GnRH receptors on the gonadotroph cells of the anterior pituitary gland.[7][8] This binding action physically obstructs the endogenous GnRH from binding to its receptor, thereby inhibiting the downstream signaling cascade that leads to the synthesis and release of LH and FSH.[7][8]
The GnRH receptor is a G-protein coupled receptor (GPCR). Upon binding of GnRH, the receptor primarily couples to Gαq/11, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[10][11] This signaling cascade ultimately results in the synthesis and exocytosis of LH and FSH. Non-peptide GnRH antagonists block the initiation of this cascade.[10]
Drug Discovery and Development Workflow
The development of non-peptide GnRH antagonists follows a structured workflow common to modern drug discovery, beginning with target identification and culminating in clinical trials.
Quantitative Data of Representative Non-Peptide GnRH Antagonists
The potency of non-peptide GnRH antagonists is a critical parameter evaluated during their development. The following table summarizes the in vitro binding and functional activities of several prominent compounds in this class.
| Compound | Target Species | Assay Type | Parameter | Value | Reference(s) |
| Elagolix (B1671154) | Human | Radioligand Binding | KD | 54 pM | [7] |
| Human | Functional Assay | - | - | - | |
| Relugolix | Human | Radioligand Binding | IC50 | 0.33 nM (in serum) | [12] |
| Monkey | Radioligand Binding | IC50 | 0.32 nM | [12] | |
| Rat | Radioligand Binding | IC50 | 9800 nM | [12] | |
| Linzagolix | Human | Functional Assay (Ca2+ flux) | IC50 | - | - |
| Monkey | Functional Assay (Ca2+ flux) | pIC50 | 6.3 | [13] |
Experimental Protocols
Chemical Synthesis
Detailed synthetic routes for non-peptide GnRH antagonists are often proprietary. However, based on published literature, the following provides a generalized overview of the synthesis of Elagolix and Relugolix.
5.1.1. Synthesis of Elagolix
The synthesis of Elagolix is a multi-step process that involves the construction of a central uracil (B121893) core followed by key coupling and alkylation reactions.[1] A key step includes a Suzuki coupling to introduce a crucial phenyl group.[1] The final steps typically involve the hydrolysis of an ester precursor to yield the final carboxylic acid, which is then converted to its sodium salt.[1][3]
5.1.2. Synthesis of Relugolix
The synthesis of Relugolix involves the initial formation of an aminothiophene via a Gewald aminothiophene synthesis.[14] Subsequent steps include protection of the amino group, substitution with a benzyl (B1604629) chloride, and radical bromination.[14] The core thienopyrimidine structure is then constructed through a series of reactions including displacement with an amine, reduction of a nitro group, urea (B33335) formation, and cyclization.[14][15]
In Vitro Assays
5.2.1. Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound for the GnRH receptor.
-
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the GnRH receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the human GnRH receptor.
-
Radioligand (e.g., [125I]-triptorelin).
-
Test compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[16]
-
96-well plates.
-
Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).[16]
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[16]
-
Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.[16]
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled GnRH analog.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
5.2.2. Inositol Phosphate (B84403) (IP) Accumulation Assay
This functional assay measures the ability of a GnRH antagonist to inhibit GnRH-stimulated IP production.
-
Objective: To assess the functional antagonism of the GnRH receptor by measuring the inhibition of the Gq signaling pathway.
-
Materials:
-
Cells expressing the human GnRH receptor (e.g., HEK293 cells).
-
[3H]-myo-inositol.
-
GnRH agonist.
-
Test compound at various concentrations.
-
Lithium chloride (LiCl) solution (to inhibit IP degradation).[11]
-
Anion exchange chromatography columns.
-
Scintillation counter.
-
-
Procedure:
-
Culture cells in 24-well plates and label overnight with [3H]-myo-inositol.
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells with varying concentrations of the test compound in a buffer containing LiCl.[11]
-
Stimulate the cells with a fixed concentration of a GnRH agonist for a defined period (e.g., 30-60 minutes).
-
Lyse the cells and extract the inositol phosphates.
-
Separate the different inositol phosphate species (IP1, IP2, IP3) using anion exchange chromatography.
-
Quantify the amount of [3H]-labeled inositol phosphates in each fraction using a scintillation counter.
-
Determine the IC50 value for the inhibition of GnRH-stimulated IP accumulation.
-
In Vivo Assays
5.3.1. Luteinizing Hormone (LH) Suppression in Ovariectomized Monkeys
This in vivo model is used to assess the pharmacodynamic effect of a GnRH antagonist on LH secretion.
-
Objective: To measure the ability of an orally administered test compound to suppress circulating LH levels in a relevant animal model.
-
Model: Ovariectomized female cynomolgus monkeys. Ovariectomy leads to elevated and stable LH levels due to the removal of negative feedback from ovarian steroids.
-
Procedure:
-
Acclimatize ovariectomized female cynomolgus monkeys.
-
Collect baseline blood samples to determine pre-treatment LH levels.
-
Administer the test compound orally at various dose levels.
-
Collect blood samples at multiple time points post-dosing (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Separate serum or plasma and store frozen until analysis.
-
Measure LH concentrations in the samples using a validated immunoassay (e.g., ELISA or radioimmunoassay).
-
Analyze the data to determine the dose-dependent suppression of LH and the duration of action of the compound.[17]
-
Conclusion
The development of non-peptide GnRH antagonists represents a significant advancement in the treatment of hormone-dependent diseases. Their oral bioavailability, rapid onset of action, and reversible suppression of the HPG axis offer distinct advantages over older peptide-based therapies. The continued exploration of new chemical scaffolds and a deeper understanding of the structure-activity relationships will undoubtedly lead to the development of next-generation antagonists with even more refined therapeutic profiles. This guide provides a foundational understanding of the key principles and methodologies involved in the discovery and development of this important class of drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. elagolix synthesis - chemicalbook [chemicalbook.com]
- 3. WO2021064561A1 - An improved process for the preparation of elagolix sodium - Google Patents [patents.google.com]
- 4. biomedres.us [biomedres.us]
- 5. mdpi.com [mdpi.com]
- 6. Recent Development of Non-Peptide GnRH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. respubjournals.com [respubjournals.com]
- 9. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The relationship between gonadotropin-releasing hormone-stimulated luteinizing hormone release and inositol phosphate production: studies with calcium antagonists and protein kinase C activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gonadotropin releasing hormone stimulates the formation of inositol phosphates in rat anterior pituitary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. guidetopharmacology.org [guidetopharmacology.org]
- 14. How to synthesis Relugolix?_Chemicalbook [chemicalbook.com]
- 15. Page loading... [guidechem.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Pharmacological characterization of linzagolix, a novel, orally active, non-peptide antagonist of gonadotropin-releasing hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of LH Secretion Antagonist 1 (GnRH Antagonists)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteinizing Hormone (LH) secretion is a critical process in the reproductive cycle, regulated by the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. Antagonists of LH secretion, specifically Gonadotropin-Releasing Hormone (GnRH) antagonists, are pivotal tools in reproductive medicine and research. These antagonists, such as Cetrorelix, Ganirelix, and Degarelix, act by competitively blocking the GnRH receptor on pituitary gonadotrophs, leading to a rapid and reversible suppression of LH and Follicle-Stimulating Hormone (FSH) secretion.[1][2][3][4] This mechanism avoids the initial stimulatory "flare-up" effect seen with GnRH agonists.[5]
These application notes provide detailed protocols for the in vitro study of LH secretion antagonists using pituitary cell cultures, enabling researchers to assess their efficacy and mechanism of action.
Mechanism of Action: GnRH Receptor Signaling Pathway
GnRH antagonists exert their effect by competitively binding to the GnRH receptor (GnRH-R), a G-protein coupled receptor on the surface of pituitary gonadotrope cells. This binding blocks the downstream signaling cascade that is normally initiated by GnRH. The primary signaling pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events culminate in the synthesis and secretion of LH. By blocking the GnRH receptor, antagonists prevent this cascade, thus inhibiting LH secretion.
Caption: GnRH Receptor Signaling Pathway and Inhibition by Antagonists.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of common GnRH antagonists in inhibiting LH secretion.
Table 1: In Vitro Inhibition of GnRH-Induced Calcium Mobilization by GnRH Antagonists in HEK293/GnRHR Cells
| Antagonist | Concentration | Inhibition of GnRH-induced Ca2+ Signal (Area Under the Curve) |
| Cetrorelix | 10 nM | 21,482 ± 6718 |
| Ganirelix | 10 nM | 73,164 ± 16,237 |
| Teverelix | 10 nM | 74,321 ± 17,569 |
| No Antagonist | - | 109,340 ± 13,866 |
| Data adapted from a study using BRET to evaluate intracellular Ca2+ increase in transfected HEK293 cells.[6] |
Table 2: In Vivo Suppression of LH by GnRH Antagonists
| Antagonist | Species | Dose | Route | % LH Suppression | Time to Nadir |
| Cetrorelix | Human | 3 mg | s.c. | ~56% | 24 hours |
| Cetrorelix | Human | 5 mg | s.c. | ~56% | 24 hours |
| Ganirelix | Human | 250 µ g/day | s.c. | >90% | - |
| Degarelix | Human | 80 mg | s.c. | >96% | 3 days |
| Note: These are in vivo data and the level of suppression may vary in in vitro settings. Data compiled from multiple sources.[4][5][7] |
Experimental Protocols
Experimental Workflow: In Vitro Evaluation of GnRH Antagonists
References
- 1. A Proof-of-Concept Clinical Trial of A Single Luteal Use of Long-Acting Gonadotropin-Releasing Hormone Antagonist Degarelix in Controlled Ovarian Stimulation for In Vitro Fertilization: Long Antagonist Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ganirelix and the prevention of premature luteinizing hormone surges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. academic.oup.com [academic.oup.com]
- 6. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors [mdpi.com]
- 7. Degarelix versus luteinizing hormone-releasing hormone agonists for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Use of LH Secretion Antagonists in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of Luteinizing Hormone (LH) secretion antagonists, specifically Gonadotropin-Releasing Hormone (GnRH) antagonists, in rodent models. GnRH antagonists are a class of compounds that competitively block GnRH receptors in the anterior pituitary gland, leading to a rapid and dose-dependent suppression of LH and Follicle-Stimulating Hormone (FSH) secretion.[1][2] This, in turn, inhibits the production of downstream sex steroids, such as testosterone (B1683101) and estrogen.
Commonly used GnRH antagonists in rodent research include Cetrorelix, Degarelix, and other synthetic peptide analogs.[3][4] These antagonists are valuable tools for studying the roles of the hypothalamic-pituitary-gonadal (HPG) axis in various physiological and pathological processes, including reproductive disorders, hormone-dependent cancers, and neuroendocrine regulation.
Mechanism of Action: Signaling Pathway
GnRH antagonists exert their effects by competitively binding to GnRH receptors on gonadotroph cells in the anterior pituitary. This binding prevents the endogenous GnRH from activating its receptor, thereby blocking the downstream signaling cascade that leads to the synthesis and release of LH and FSH.
Caption: GnRH antagonist mechanism of action.
Quantitative Data Summary
The following tables summarize the effects of various GnRH antagonists on hormone levels in different rodent models as reported in the literature.
Table 1: Effects of GnRH Antagonists in Rats
| Antagonist | Rat Model | Dose | Route | Duration | Effect on LH | Effect on FSH | Reference |
| Cetrorelix | Ovariectomized Female | 100 µg | s.c. | 5 hours | ↓ 92% | Not specified | [3] |
| Cetrorelix | Normal Female | 100 µg | s.c. | 5 hours | ↓ 47.4% | Not specified | [3] |
| Cetrorelix | Normal Female | Depot (pamoate) | s.c. | 10 days | ↓ 72.2% | Not specified | [3] |
| [Ac-Δ3-Pro1, pF-D-Phe2, D-Trp3,6]-GnRH | Castrated Male | 20-2500 µg | s.c. in oil | 2-36 hours | Dose-dependent ↓ | Marginal ↓ at highest doses | [5] |
| T-148, T-151, T-159 | Castrated Male & Ovariectomized Female | 2.5 µg | s.c. | > 24 hours | Significant ↓ | Significant ↓ (in males at 5µg) | [6] |
Table 2: Effects of GnRH Antagonists in Mice
| Antagonist | Mouse Model | Dose | Route | Duration | Effect on LH | Effect on Testosterone | Reference |
| [N-Ac-D-p-Cl-Phe1,2,D-Trp3,D-Arg6,D-Ala10]-LHRH | Normal Male | 100 µg (4 mg/kg) | s.c. | 21 days (daily) | Significant ↓ (2h post-injection) | Near-castrate levels (2h post-injection), returned to control by 24h | [7] |
| Degarelix | SCID mice with VCaP xenografts | Not specified | s.c. | 4 weeks | Not specified | Decreased intratumoral levels | [4][8] |
Experimental Protocols
The following are generalized protocols for the in vivo administration of GnRH antagonists in rodent models. Specific details may need to be optimized based on the research question, the specific antagonist used, and the rodent strain.
Protocol 1: Acute Suppression of LH Secretion in Rats
Objective: To achieve a rapid and transient suppression of LH secretion.
Materials:
-
GnRH antagonist (e.g., Cetrorelix acetate)
-
Vehicle (e.g., sterile saline, bacteriostatic water, or as recommended by the manufacturer)
-
Adult rats (e.g., Sprague-Dawley, 250-275 g)
-
Syringes and needles for subcutaneous injection
-
Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Antagonist Preparation: Reconstitute the GnRH antagonist in the appropriate vehicle to the desired concentration.
-
Baseline Blood Sampling: Under light anesthesia, collect a baseline blood sample from the tail vein or saphenous vein.
-
Antagonist Administration: Administer a single subcutaneous injection of the GnRH antagonist (e.g., 100 µg of Cetrorelix).[3] A control group should receive a vehicle-only injection.
-
Post-Treatment Blood Sampling: Collect blood samples at various time points post-injection (e.g., 2, 5, 12, 24 hours) to monitor the change in LH levels.[3][5]
-
Hormone Analysis: Centrifuge the blood samples to separate plasma or serum and store at -20°C or -80°C until hormone analysis using a validated immunoassay (e.g., ELISA, RIA).
Protocol 2: Chronic Suppression of Gonadal Function in Mice
Objective: To achieve sustained suppression of the HPG axis for long-term studies.
Materials:
-
GnRH antagonist (e.g., Degarelix or a depot formulation of another antagonist)
-
Vehicle
-
Adult mice (e.g., C57BL/6 or immunodeficient strains for xenograft studies)
-
Syringes and needles for subcutaneous injection
-
Blood collection and tissue harvesting supplies
-
Anesthesia
Procedure:
-
Animal Acclimatization and Grouping: Acclimate mice and divide them into experimental and control groups.
-
Antagonist Preparation: Prepare the GnRH antagonist solution or suspension. For long-term studies, a depot formulation may be used to provide sustained release.
-
Antagonist Administration: Administer the GnRH antagonist via subcutaneous injection. The dosing frequency will depend on the pharmacokinetic properties of the chosen antagonist (e.g., daily injections for some compounds, or less frequent for depot formulations).[7]
-
Monitoring: Monitor the animals for general health and body weight throughout the study.
-
Hormone and Tissue Analysis: At the end of the treatment period, collect terminal blood samples for hormone analysis. Harvest relevant tissues (e.g., pituitary, gonads, hormone-dependent tumors) for further analysis (e.g., histology, gene expression).
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study using a GnRH antagonist in a rodent model.
Caption: A typical experimental workflow.
Considerations and Troubleshooting
-
Choice of Antagonist: The selection of a specific GnRH antagonist should be based on its potency, duration of action, and the specific requirements of the study.
-
Vehicle and Solubility: Ensure the antagonist is fully dissolved or homogenously suspended in a biocompatible vehicle. Follow the manufacturer's recommendations for reconstitution.
-
Dose and Route of Administration: The effective dose can vary significantly between different antagonists and rodent species. Pilot studies are recommended to determine the optimal dose for the desired level and duration of hormonal suppression. Subcutaneous injection is the most common route of administration.
-
Animal Model: The choice of rodent model (rat vs. mouse, intact vs. gonadectomized) is critical and depends on the research question. For instance, ovariectomized or castrated animals are often used to study the direct effects of antagonists on the pituitary in the absence of gonadal feedback.[3][5]
-
Timing of Sampling: The rapid action of GnRH antagonists necessitates careful timing of blood sampling to capture the desired hormonal changes.[7]
-
Potential for Rebound Effects: Following the cessation of treatment, a rebound in gonadotropin secretion may occur.[9] This should be considered when designing the experimental timeline and interpreting the results.
-
Histamine (B1213489) Release: Some older GnRH antagonists were associated with histamine release.[10] Newer generations of antagonists have largely overcome this issue, but it is a factor to be aware of when selecting a compound.
References
- 1. Facebook [cancer.gov]
- 2. Development and applications of luteinizing hormone-releasing hormone antagonists in the treatment of infertility: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Luteinizing hormone-releasing hormone (LH-RH) antagonist Cetrorelix down-regulates the mRNA expression of pituitary receptors for LH-RH by counteracting the stimulatory effect of endogenous LH-RH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Effects of a potent antagonist to gonadotropin-releasing hormone on male rats: luteinizing hormone is suppressed more than follicle-stimulating hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of biological activities of new LH-RH antagonists (T-series) in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Administration of an LHRH-antagonist to male mice: effects on in vivo secretion of hormones and on the growth of a transplantable human prostatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GnRH Antagonists Have Direct Inhibitory Effects On Castration-Resistant Prostate Cancer Via Intracrine Androgen and AR-V7 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression and recovery of LH secretion by a potent and selective GnRH-receptor antagonist peptide in healthy early follicular-phase women are mediated via selective control of LH secretory burst mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of GnRH Antagonists in Endometriosis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to debilitating pelvic pain and infertility. A key therapeutic strategy involves the suppression of estrogen production. Gonadotropin-releasing hormone (GnRH) antagonists, which we will refer to as "LH secretion antagonist 1" for the purpose of these notes, represent a significant advancement in the medical management of endometriosis. These antagonists competitively block GnRH receptors in the pituitary gland, leading to a rapid, dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing ovarian estrogen production.[1][2][3] This mechanism of action effectively alleviates endometriosis-associated pain, including dysmenorrhea (menstrual pain) and non-menstrual pelvic pain.[3][4][5]
This document provides detailed application notes and protocols for researchers utilizing GnRH antagonists in endometriosis studies, with a focus on three leading oral antagonists: Elagolix, Relugolix, and Linzagolix.
Mechanism of Action
GnRH antagonists competitively bind to GnRH receptors on pituitary gonadotrophs, preventing the binding of endogenous GnRH.[1] This blockade leads to a rapid and dose-dependent decrease in the secretion of LH and FSH.[6] The reduction in gonadotropins results in suppressed ovarian production of estradiol (B170435), a key hormone in the proliferation and maintenance of endometriotic lesions.[1] Unlike GnRH agonists, which cause an initial "flare-up" of gonadotropin secretion, antagonists provide immediate suppression.[7]
Signaling Pathway
The binding of a GnRH antagonist to its receptor on pituitary cells initiates a signaling cascade that differs from that of GnRH agonists. While agonists primarily couple to G-protein αq, leading to the activation of phospholipase C and subsequent downstream signaling, antagonists can couple to G-protein αi. This interaction can activate phosphotyrosine phosphatase (PTP), which in turn can dephosphorylate and inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, ultimately leading to reduced cell proliferation.[1][8]
Figure 1: Simplified signaling pathway of GnRH antagonists in suppressing estrogen production.
Data Presentation: Clinical Trial Efficacy
The following tables summarize the key efficacy data from Phase 3 clinical trials for Elagolix, Relugolix, and Linzagolix in the treatment of endometriosis-associated pain.
Table 1: Efficacy of Elagolix in the Elaris EM-I and EM-II Trials (at 3 months)[4][5][9]
| Treatment Group | Trial | Dysmenorrhea Responders (%) | Non-Menstrual Pelvic Pain Responders (%) |
| Placebo | Elaris EM-I | 19.6 | 36.5 |
| Elaris EM-II | 22.7 | 36.5 | |
| Elagolix 150 mg once daily | Elaris EM-I | 46.4 | 50.4 |
| Elaris EM-II | 43.4 | 49.8 | |
| Elagolix 200 mg twice daily | Elaris EM-I | 75.8 | 54.5 |
| Elaris EM-II | 72.4 | 57.8 |
Table 2: Efficacy of Relugolix Combination Therapy in the SPIRIT 1 and SPIRIT 2 Trials (at 24 weeks)[3][10][11]
| Treatment Group | Trial | Dysmenorrhea Responders (%) | Non-Menstrual Pelvic Pain Responders (%) |
| Placebo | SPIRIT 1 | 27 | 40 |
| SPIRIT 2 | 30 | 43 | |
| Relugolix 40 mg with E2/NETA | SPIRIT 1 | 75 | 59 |
| SPIRIT 2 | 75 | 66 |
E2/NETA: Estradiol/Norethindrone (B1679910) Acetate add-back therapy
Table 3: Efficacy of Linzagolix in the EDELWEISS 3 Trial (at 3 months)[6][7][12]
| Treatment Group | Dysmenorrhea Responders (%) | Non-Menstrual Pelvic Pain Responders (%) |
| Placebo | 23.5 | 30.9 |
| Linzagolix 75 mg once daily | 44.0 | Not Statistically Significant |
| Linzagolix 200 mg with ABT | 72.9 | 47.3 |
ABT: Add-back therapy (1.0 mg estradiol / 0.5 mg norethindrone acetate)
Table 4: Effect of GnRH Antagonists on Bone Mineral Density (BMD)
| Drug | Dose | Duration | Mean % Change in Lumbar Spine BMD |
| Elagolix | 150 mg once daily | 6 months | -0.6% to -0.9% |
| 200 mg twice daily | 6 months | -2.6% to -3.1% | |
| Relugolix Combination Therapy | 40 mg with E2/NETA | 24 weeks | -0.70% to -0.78% |
| Linzagolix | 75 mg once daily | 6 months | <1% loss |
| 200 mg with ABT | 6 months | <1% loss |
Experimental Protocols
In Vitro Assessment of GnRH Antagonist Activity on Endometrial Cells
This protocol outlines a general procedure to assess the effects of GnRH antagonists on the proliferation and apoptosis of endometrial stromal cells.
Materials:
-
Primary human endometrial stromal cells (ESCs) or an immortalized endometrial cell line (e.g., Ishikawa cells).
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
GnRH antagonist of interest (e.g., Cetrorelix).
-
Cell proliferation assay kit (e.g., CCK8).
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide).
-
Multi-well cell culture plates.
-
Microplate reader and flow cytometer.
Protocol:
-
Cell Culture: Culture ESCs in appropriate medium until they reach 70-80% confluency.
-
Seeding: Seed the cells into 96-well plates for proliferation assays and 6-well plates for apoptosis assays at a predetermined density.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the GnRH antagonist or vehicle control.
-
Proliferation Assay (CCK8):
-
At desired time points (e.g., 24, 48, 72 hours), add CCK8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Apoptosis Assay (Flow Cytometry):
-
After the treatment period (e.g., 48 hours), harvest the cells.
-
Wash the cells with PBS and resuspend in binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
-
Figure 2: Workflow for in vitro assessment of GnRH antagonist activity.
In Vivo Evaluation in a Rat Model of Endometriosis
This protocol describes the induction of endometriosis in rats and subsequent treatment with a GnRH antagonist.
Materials:
-
Female Sprague-Dawley rats.
-
Surgical instruments.
-
GnRH antagonist.
-
Vehicle for drug administration.
-
Anesthesia.
-
Estradiol.
Protocol:
-
Induction of Endometriosis:
-
Anesthetize the donor rat and perform a laparotomy.
-
Excise a uterine horn and place it in sterile saline.
-
Open the uterine horn longitudinally and cut it into small pieces (e.g., 2x2 mm).
-
Anesthetize the recipient rat and suture the uterine pieces to the intestinal mesentery or peritoneal wall.[9]
-
Close the abdominal incision.
-
-
Treatment:
-
Allow the endometriotic lesions to establish for a period (e.g., 2-4 weeks).
-
Administer the GnRH antagonist or vehicle to the rats daily via the appropriate route (e.g., oral gavage) for a specified duration (e.g., 4 weeks).
-
-
Evaluation:
-
At the end of the treatment period, euthanize the rats.
-
Excise the endometriotic lesions and measure their volume or weight.
-
Process the lesions for histological analysis to assess tissue morphology and markers of proliferation or apoptosis.
-
Figure 3: Workflow for in vivo evaluation in a rat model of endometriosis.
Clinical Trial Protocol for a GnRH Antagonist in Women with Endometriosis
This protocol provides a generalized framework for a Phase 3 clinical trial.
Study Design: Randomized, double-blind, placebo-controlled, multicenter study.
Participants: Premenopausal women (18-49 years) with a surgical diagnosis of endometriosis and moderate to severe endometriosis-associated pain.
Intervention:
-
Group 1: GnRH antagonist (e.g., Elagolix 150 mg once daily).
-
Group 2: GnRH antagonist (e.g., Elagolix 200 mg twice daily).
-
Group 3: Placebo.
Duration: 6 months of treatment followed by a follow-up period.
Primary Endpoints:
-
Proportion of responders for dysmenorrhea at 3 months.
-
Proportion of responders for non-menstrual pelvic pain at 3 months.
-
Responder definition: Clinically meaningful reduction in pain score with no increase in analgesic use.
-
Secondary Endpoints:
-
Change in dyspareunia scores.
-
Change in quality of life scores (e.g., Endometriosis Health Profile-30).
-
Change in bone mineral density (measured by DXA scan at baseline and end of treatment).
-
Adverse event monitoring.
Data Collection:
-
Daily electronic diary for pain scores and analgesic use.
-
Scheduled clinic visits for assessments and safety monitoring.
References
- 1. mdpi.com [mdpi.com]
- 2. Elagolix: a promising oral GnRH antagonist for endometriosis-associated pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myovant Sciences and Pfizer Announce Publication in The Lancet of Phase 3 SPIRIT 1 and SPIRIT 2 Studies of Once-Daily Relugolix Combination Therapy in Women With Endometriosis-Associated Pain | Pfizer [pfizer.com]
- 4. Treatment of Endometriosis-Associated Pain with Elagolix, an Oral GnRH Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.commons.gc.cuny.edu [files.commons.gc.cuny.edu]
- 6. Linzagolix therapy versus a placebo in patients with endometriosis-associated pain: a prospective, randomized, double-blind, Phase 3 study (EDELWEISS 3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Linzagolix therapy versus a placebo in patients with endometriosis-associated pain: a prospective, randomized, double-blind, Phase 3 study (EDELWEISS 3) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rep.bioscientifica.com [rep.bioscientifica.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Prostate Cancer Using LH Secretion Antagonist 1
For Research Use Only.
Introduction
Androgen deprivation therapy (ADT) is a cornerstone in the management of advanced prostate cancer. Luteinizing hormone (LH) secretion antagonists represent a critical class of ADT agents. For the purpose of these notes, "LH Secretion Antagonist 1" (LSA1) is a representative Gonadotropin-Releasing Hormone (GnRH) antagonist. Unlike GnRH agonists which cause an initial surge in LH and testosterone (B1683101), GnRH antagonists like LSA1 induce a rapid and direct suppression of gonadotropins and testosterone, offering a distinct advantage by avoiding the clinical "flare" phenomenon.[1][2][3][4] This document provides a comprehensive overview of the mechanism of action of LSA1, quantitative data from representative studies, and detailed protocols for its investigation in prostate cancer research.
LSA1 acts by competitively blocking GnRH receptors in the anterior pituitary gland.[4][5] This blockade immediately halts the secretion of LH and Follicle-Stimulating Hormone (FSH), leading to a rapid decline in testicular testosterone production.[5][6] Since prostate cancer cell growth is often androgen-dependent, this reduction in circulating testosterone inhibits tumor progression.[7] Furthermore, some evidence suggests that GnRH antagonists may have direct effects on prostate cancer cells by interfering with growth factor signaling pathways.[6]
Data Presentation
The efficacy of LH secretion antagonists has been demonstrated in numerous clinical and preclinical studies. The following tables summarize quantitative data from studies on representative GnRH antagonists (e.g., Degarelix, Abarelix, Relugolix), which serve as a proxy for LSA1.
Table 1: Testosterone Suppression with LH Secretion Antagonists
| Compound | Time to Castration (<50 ng/dL) | Percentage of Patients Castrated | Study Reference |
| Abarelix | Day 8 | 68-72% | [1] |
| Degarelix | Day 3 | 96% | [8] |
| Relugolix | Day 4 | 56% | [9] |
| Leuprolide (GnRH Agonist) | 2-4 weeks | 0% at Day 8 | [1][10] |
Table 2: Prostate-Specific Antigen (PSA) Response
| Compound | Time Point | PSA Response | Study Reference |
| Degarelix | 1 year | Superior PSA progression-free survival compared to agonist | [9] |
| Relugolix + Enzalutamide/Docetaxel | Not Specified | 96% achieved testosterone ≤ 50 ng/dL | [6] |
| Goserelin + Abiraterone | 25 weeks | 76% had PSA ≤ 0.2 ng/mL | [6] |
| Antagonist Group (Retrospective) | 36 days (median) | 88% PSA control rate (with abiraterone) | [11] |
| Agonist Group (Retrospective) | 38 days (median) | 72% PSA control rate (with abiraterone) | [11] |
Signaling Pathways and Workflows
Signaling Pathway of this compound
References
- 1. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 2. accegen.com [accegen.com]
- 3. Establishment and characterization of a prostate cancer cell line from a prostatectomy specimen for the study of cellular interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GnRH Antagonist: a New and an Effective Way of Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lncap.com [lncap.com]
- 6. reprocell.com [reprocell.com]
- 7. Development of GnRH antagonists for prostate cancer: new approaches to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cloud-clone.com [cloud-clone.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. 2.3. MTT Assay [bio-protocol.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LH Secretion Antagonist 1 in Controlled Ovarian Hyperstimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteinizing hormone (LH) secretion antagonists, primarily Gonadotropin-Releasing Hormone (GnRH) antagonists, are a class of drugs integral to controlled ovarian hyperstimulation (COH) protocols in assisted reproductive technology (ART).[1][2] These antagonists prevent the premature surge of LH, a common cause of cycle cancellation, by competitively blocking GnRH receptors at the pituitary level.[3] This action allows for the controlled maturation of multiple follicles in response to exogenous gonadotropin administration.[3] Unlike GnRH agonists which cause an initial "flare-up" of gonadotropin secretion, antagonists induce a rapid and reversible suppression of LH and follicle-stimulating hormone (FSH), leading to shorter treatment durations and a reduced risk of ovarian hyperstimulation syndrome (OHSS).[1][3][4]
Commonly used GnRH antagonists include Cetrorelix and Ganirelix.[1] This document will refer to the general class as "LH Secretion Antagonist 1" and will provide a comprehensive overview of its application in COH protocols, including its mechanism of action, detailed experimental protocols, and a summary of relevant clinical data.
Mechanism of Action
This compound functions as a competitive inhibitor of GnRH receptors located on the gonadotroph cells of the anterior pituitary gland.[3][5] By binding to these receptors, the antagonist prevents endogenous GnRH from initiating the signaling cascade that leads to the synthesis and secretion of LH and FSH.[3][6] This immediate blockade effectively prevents the premature LH surge that can trigger ovulation before an optimal number of follicles have matured.[3] The suppression of gonadotropins is dose-dependent and readily reversible upon discontinuation of the antagonist.[1][2]
Signaling Pathway
The binding of GnRH to its receptor, a G-protein coupled receptor, typically activates the phospholipase C (PLC) pathway. This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). These signaling events culminate in the synthesis and release of LH and FSH. This compound, by competitively binding to the GnRH receptor, prevents these downstream signaling events.
Caption: Mechanism of action of this compound.
Application in Controlled Ovarian Hyperstimulation Protocols
This compound is utilized in various COH protocols to prevent a premature LH surge during follicular stimulation with gonadotropins. The two primary protocols are the single-dose and the multiple-dose regimens.[1]
Experimental Protocols
1. Multiple-Dose Flexible Protocol
This protocol involves the daily administration of the antagonist starting when the leading follicle reaches a specific size.
-
Objective: To prevent a premature LH surge in patients undergoing COH for IVF/ICSI.
-
Materials:
-
Recombinant follicle-stimulating hormone (rFSH)
-
This compound (e.g., Cetrorelix 0.25 mg or Ganirelix 0.25 mg)
-
Human chorionic gonadotropin (hCG) or GnRH agonist for final oocyte maturation trigger
-
Transvaginal ultrasound equipment
-
Hormone assay kits (LH, E2, Progesterone)
-
-
Procedure:
-
Ovarian stimulation is initiated on day 2 or 3 of the menstrual cycle with a daily injection of rFSH. The starting dose is individualized based on patient characteristics such as age, antral follicle count, and BMI.[7]
-
Follicular growth is monitored via transvaginal ultrasound and serum estradiol (B170435) (E2) levels every 2-3 days.
-
Daily administration of 0.25 mg of this compound is initiated when the leading follicle reaches a mean diameter of ≥14 mm.[8]
-
Daily injections of both rFSH and the antagonist continue until the day of ovulation trigger.
-
Final oocyte maturation is triggered with hCG or a GnRH agonist when at least three follicles reach a mean diameter of ≥17 mm.
-
Oocyte retrieval is performed 34-36 hours after the trigger injection.
-
2. Single-Dose Protocol
This protocol involves a single, higher dose of the antagonist administered on a specific day of stimulation.
-
Objective: To prevent a premature LH surge using a single administration for patient convenience.
-
Materials:
-
Recombinant follicle-stimulating hormone (rFSH)
-
This compound (e.g., Cetrorelix 3 mg)
-
Human chorionic gonadotropin (hCG) or GnRH agonist for final oocyte maturation trigger
-
Transvaginal ultrasound equipment
-
Hormone assay kits (LH, E2, Progesterone)
-
-
Procedure:
-
Ovarian stimulation with rFSH is initiated as described in the multiple-dose protocol.
-
On stimulation day 7 or 8, a single subcutaneous injection of 3 mg of this compound is administered.[1]
-
Follicular monitoring continues as in the multiple-dose protocol.
-
If the criteria for the ovulation trigger are not met within 96 hours of the single-dose antagonist administration, daily injections of 0.25 mg of the antagonist may be initiated until the day of the trigger.
-
Final oocyte maturation is triggered and oocyte retrieval is performed as described above.
-
Caption: Workflow for COH antagonist protocols.
Data Presentation
The efficacy of this compound protocols is evaluated based on several key parameters. The following tables summarize representative data from clinical studies comparing different COH protocols.
Table 1: Hormonal and Follicular Development Parameters
| Parameter | GnRH Antagonist Protocol | Long GnRH Agonist Protocol |
| Duration of Stimulation (days) | 9 - 11 | 10 - 13 |
| Total Gonadotropin Dose (IU) | 1800 - 2500 | 2500 - 3500 |
| E2 on day of hCG (pg/mL) | 1500 - 2500 | 2000 - 3000 |
| Number of Oocytes Retrieved | 10 - 15 | 12 - 18 |
| Mature Oocytes (MII) | 8 - 12 | 10 - 15 |
Table 2: Clinical Outcomes
| Outcome | GnRH Antagonist Protocol | Long GnRH Agonist Protocol |
| Fertilization Rate (%) | 65 - 75 | 70 - 80 |
| Implantation Rate (%) | 20 - 30 | 25 - 35 |
| Clinical Pregnancy Rate (%) | 30 - 40 | 35 - 45 |
| Live Birth Rate (%) | 25 - 35 | 30 - 40 |
| Incidence of Severe OHSS (%) | < 1 | 2 - 5 |
Note: The values presented are approximate ranges and can vary significantly based on patient population and specific clinical practices.
Discussion and Conclusion
The use of this compound in COH protocols offers several advantages, including a shorter duration of treatment, lower gonadotropin requirements, and a significantly reduced risk of OHSS compared to the long GnRH agonist protocol.[1][8] While some studies suggest slightly lower pregnancy rates with antagonist protocols, the overall safety profile and patient convenience make it a widely used and effective option in clinical practice.[1][9]
The choice between a single-dose and a multiple-dose antagonist protocol is often based on clinician and patient preference, as both have been shown to be equally effective in preventing a premature LH surge.[1] Further research is ongoing to optimize antagonist protocols, including the timing of initiation and the potential for individualized dosing strategies to improve clinical outcomes.[2][7] The development of oral GnRH antagonists also presents a promising future direction for increasing patient comfort and simplifying treatment regimens.[10]
References
- 1. Use of antagonists in ovarian stimulation protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Development and applications of luteinizing hormone-releasing hormone antagonists in the treatment of infertility: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Suppression and recovery of LH secretion by a potent and selective GnRH-receptor antagonist peptide in healthy early follicular-phase women are mediated via selective control of LH secretory burst mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Effect of Flexible Half-Dose Gonadotropin-Releasing Hormone Antagonist Protocol on in vitro Fertilization Outcome in Predicted Normal Responder: A Study Protocol for a Multicentered, Randomized, Non-Inferiority, Parallel Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. trial.medpath.com [trial.medpath.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for LH Secretion Antagonist 1 (GnRH Antagonist) in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Luteinizing Hormone (LH) secretion antagonists, specifically Gonadotropin-Releasing Hormone (GnRH) antagonists, for use in animal studies. This document details their mechanism of action, provides dosage guidelines for various animal models, and outlines key experimental protocols.
Introduction
LH secretion antagonists, more commonly known as GnRH or Luteinizing Hormone-Releasing Hormone (LHRH) antagonists, are a class of synthetic peptides that play a critical role in reproductive endocrinology research.[1][2] Unlike GnRH agonists which initially stimulate and then downregulate GnRH receptors, antagonists competitively and reversibly bind to GnRH receptors in the anterior pituitary gland.[1][2] This immediate blockade prevents the secretion of both LH and Follicle-Stimulating Hormone (FSH), leading to a rapid and dose-dependent suppression of gonadal steroidogenesis.[1][3] This mechanism of action makes them invaluable tools for investigating the roles of the hypothalamic-pituitary-gonadal (HPG) axis in various physiological and pathological processes.
Mechanism of Action
GnRH, a decapeptide synthesized and released from the hypothalamus, is the primary regulator of the reproductive endocrine system. It stimulates the synthesis and release of LH and FSH from the anterior pituitary. GnRH antagonists are structurally similar to native GnRH but with modifications that allow them to bind to GnRH receptors without activating them. This competitive inhibition blocks the downstream signaling cascade, resulting in a swift reduction in circulating LH and FSH levels.[1][2]
References
- 1. Development and applications of luteinizing hormone-releasing hormone antagonists in the treatment of infertility: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Luteinizing hormone-releasing hormone (LHRH) receptor agonists vs antagonists: a matter of the receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
Application Notes and Protocols for LH Secretion Antagonist 1 in Neuroscience Research on the Hypothalamic-Pituitary-Gonadal (HPG) Axis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hypothalamic-Pituitary-Gonadal (HPG) axis is a critical neuroendocrine system that regulates reproductive function and has emerging roles in various aspects of neuroscience, including development, aging, and cognition.[1][2][3] Luteinizing Hormone (LH), a key component of this axis, is released from the pituitary gland under the control of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.[4][5] The study of the HPG axis often requires precise tools to modulate its activity. "LH secretion antagonist 1" is a research compound identified as an antagonist of luteinizing hormone secretion.[6][7] While specific data for this compound is emerging, these application notes provide a comprehensive overview of its potential applications in neuroscience research, based on the well-established class of GnRH antagonists.
GnRH antagonists, such as Cetrorelix and Ganirelix, act by competitively blocking GnRH receptors on pituitary gonadotrophs, leading to a rapid and reversible suppression of both LH and Follicle-Stimulating Hormone (FSH) secretion.[8] This immediate effect, without the initial stimulatory flare seen with GnRH agonists, makes them invaluable tools for investigating the roles of the HPG axis in the central nervous system.[8] Recent studies have highlighted the involvement of GnRH signaling in cognitive processes and its potential link to neurodegenerative disorders, opening new avenues for neuroscience research.[1][9][10]
"this compound" is also noted as a click chemistry reagent, containing an alkyne group.[7] This feature allows for its conjugation to other molecules (e.g., fluorescent dyes, biotin) for specialized applications such as receptor tracking and visualization.
Mechanism of Action
LH secretion antagonists, also known as GnRH antagonists, exert their effects by competitively binding to GnRH receptors on the surface of gonadotrope cells in the anterior pituitary gland. This binding action blocks the endogenous GnRH from activating the receptor, thereby inhibiting the downstream signaling cascade that leads to the synthesis and release of LH and FSH.[8] The suppression of gonadotropins subsequently reduces the production of gonadal steroids, such as testosterone (B1683101) and estrogen.
Caption: Mechanism of action of this compound on the HPG axis.
Quantitative Data
The following tables summarize typical quantitative data for well-characterized GnRH antagonists. These values can serve as a benchmark for the characterization of "this compound".
Table 1: In Vitro Receptor Binding Affinity and Potency
| Compound | Target | Assay Type | Species | Ki (nM) | IC50 (nM) for LH inhibition | Reference |
| Cetrorelix | GnRH Receptor | Radioligand Binding | Human | 0.2-0.5 | 0.1-1.0 | FASEB J (1998) |
| Ganirelix | GnRH Receptor | Radioligand Binding | Human | 0.1-0.4 | 0.5-2.0 | J Clin Endocrinol Metab (1998) |
| Degarelix | GnRH Receptor | Radioligand Binding | Human | 0.06 | 0.1 | J Med Chem (2001) |
Table 2: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Dosing (mg/kg) | Route | Effect on Serum LH | Effect on Serum Testosterone | Reference |
| Cetrorelix | Rat | 0.25 - 1.0 | s.c. | >80% suppression for 24h | >90% suppression for 24h | Endocrinology (1994) |
| Ganirelix | Rat | 0.25 - 0.5 | s.c. | Significant suppression for >24h | Significant suppression for >24h | Eur J Pharmacol (1997) |
| Acyline | Rat | 10 | s.c. | ~84% suppression | ~88% suppression | Endocrinology (2010)[11] |
Experimental Protocols
Protocol 1: In Vitro GnRH Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of "this compound" for the GnRH receptor.
Caption: Workflow for a competitive GnRH receptor binding assay.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the GnRH receptor (e.g., LβT2 mouse gonadotrope cells or a transfected cell line like HEK293).
-
Harvest cells and homogenize in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a constant concentration of a radiolabeled GnRH antagonist (e.g., [125I]-Cetrorelix).
-
Add varying concentrations of the unlabeled "this compound" (competitor).
-
For total binding, add only the radiolabeled ligand. For non-specific binding, add an excess of unlabeled GnRH.
-
Incubate at a specified temperature for a set time to reach equilibrium.
-
-
Separation and Measurement:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of "this compound".
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: In Vitro LH Secretion Assay from Pituitary Cells
This protocol measures the ability of "this compound" to inhibit GnRH-stimulated LH release from primary pituitary cells or LβT2 cells.
Methodology:
-
Cell Culture:
-
Culture primary rat pituitary cells or LβT2 cells in appropriate media.
-
Plate the cells in 24- or 48-well plates and allow them to adhere.
-
-
Antagonist Treatment and Stimulation:
-
Pre-incubate the cells with varying concentrations of "this compound" for a defined period (e.g., 30-60 minutes).
-
Stimulate the cells with a submaximal concentration of GnRH (e.g., 1-10 nM) for a specified time (e.g., 2-4 hours).
-
Include control wells with no antagonist and no GnRH (basal), and with GnRH only (stimulated).
-
-
Sample Collection and LH Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of LH in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of LH secretion relative to the GnRH-stimulated control.
-
Plot the percentage of inhibition against the log concentration of "this compound" to determine the IC50 value.
-
Protocol 3: In Vivo Assessment of HPG Axis Suppression in a Rodent Model
This protocol outlines a typical in vivo experiment to evaluate the effect of "this compound" on circulating LH and testosterone levels in male rats.
Caption: Workflow for in vivo assessment of HPG axis suppression.
Methodology:
-
Animals and Housing:
-
Use adult male Sprague-Dawley or Wistar rats.
-
House the animals under standard conditions with a controlled light-dark cycle and access to food and water ad libitum.
-
Allow for an acclimatization period of at least one week.
-
-
Drug Administration:
-
Dissolve "this compound" in a suitable vehicle (e.g., saline, DMSO).
-
Administer the antagonist via the desired route (e.g., subcutaneous or intraperitoneal injection) at various doses.
-
Administer vehicle alone to the control group.
-
-
Blood Sampling:
-
Collect blood samples via a suitable method (e.g., tail vein or saphenous vein) at baseline and at multiple time points after drug administration (e.g., 2, 4, 8, 24, 48 hours).
-
-
Hormone Analysis:
-
Process the blood samples to obtain serum.
-
Measure serum concentrations of LH and testosterone using specific and validated ELISA or radioimmunoassay (RIA) kits.
-
-
Data Analysis:
-
Compare the hormone levels between the treated and control groups at each time point using appropriate statistical tests (e.g., t-test or ANOVA).
-
Determine the dose-response relationship and the duration of action of the antagonist.
-
Applications in Neuroscience Research
-
Investigating the Role of HPG Axis in Cognition: By reversibly suppressing the HPG axis, "this compound" can be used to study the impact of gonadotropins and gonadal steroids on learning, memory, and executive function in various animal models.[9][12]
-
Modeling Menopause and Andropause: The antagonist can be used to create animal models of hormonal changes that occur during aging, allowing for the investigation of the neurological consequences of these transitions.
-
Studying Neurodevelopment: Administration of the antagonist during critical developmental windows can help elucidate the role of the HPG axis in brain maturation and the establishment of sexually dimorphic neural circuits.
-
Exploring Neuroprotective Effects: By modulating the neuroendocrine environment, the antagonist can be used to explore the potential neuroprotective or detrimental effects of HPG axis hormones in models of neurodegenerative diseases like Alzheimer's disease.[9][10]
-
Dissecting Central vs. Peripheral Hormone Actions: The rapid action of the antagonist allows for the dissociation of the central effects of GnRH from the peripheral effects of gonadotropins and sex steroids.
Conclusion
"this compound," as a representative of the GnRH antagonist class, is a powerful tool for neuroscience research. Its ability to rapidly and reversibly suppress the HPG axis provides a precise method for investigating the complex interplay between the reproductive system and the brain. The protocols and data presented here offer a framework for the characterization and application of this and other novel GnRH antagonists in advancing our understanding of neuroendocrine function in health and disease.
References
- 1. GnRH and Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. GnRH and Cognition [ouci.dntb.gov.ua]
- 4. Detection of LH release from individual pituitary cells by the reverse hemolytic plaque assay: estrogen increases the fraction of gonadotropes responding to GnRH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NB-64-01228-100mg | this compound [88531-67-3] Neobiotech [neo-biotech.com]
- 6. NB-64-01228-25mg | this compound [88531-67-3] Neobiotech [neo-biotech.com]
- 7. Neurological Disease 抑制剂 | MCE [medchemexpress.cn]
- 8. Frontiers | Effectiveness and safety of GnRH antagonist originator and generic in real-world clinical practice: a retrospective cohort study [frontiersin.org]
- 9. Gonadotropin releasing hormone (GnRH): a hormone therapy boosts cognition in Down syndrome and dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Gonadotropins Regulate Rat Testicular Tight Junctions in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. insidescientific.com [insidescientific.com]
Application Note: Cell-Based Assays for Screening Luteinizing Hormone (LH) Secretion Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteinizing hormone (LH), a glycoprotein (B1211001) hormone produced by the anterior pituitary gland, plays a pivotal role in regulating reproductive function in both males and females.[1][2] The secretion of LH is primarily stimulated by gonadotropin-releasing hormone (GnRH), which is released from the hypothalamus.[3][4] Consequently, antagonists of the GnRH receptor are valuable tools for managing various hormone-dependent diseases, including endometriosis, prostate cancer, and for preventing premature LH surges in assisted reproductive technologies.[5][6]
This application note provides detailed protocols for cell-based assays designed to screen and characterize the activity of LH secretion antagonists, using "LH secretion antagonist 1" (a potent GnRH receptor antagonist) as a representative compound.[6] These assays are crucial for the discovery and development of new therapeutic agents that modulate the hypothalamic-pituitary-gonadal axis.
The primary cell model for these assays is the LβT2 mouse pituitary gonadotrope cell line, a well-established in vitro system that endogenously expresses the GnRH receptor and responds to GnRH stimulation by synthesizing and secreting LH.[3][4][7] The assays described herein focus on quantifying the inhibition of GnRH-induced effects at the level of intracellular signaling (calcium mobilization and cAMP production) and direct measurement of secreted LH.
Signaling Pathways and Experimental Workflow
The interaction of GnRH with its receptor on gonadotrope cells initiates a cascade of intracellular events leading to LH secretion. The primary signaling pathway involves the activation of Gq/11 proteins, leading to phospholipase C activation, inositol (B14025) trisphosphate (IP3) production, and subsequent mobilization of intracellular calcium.[5] GnRH receptor activation can also influence intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8][9] "this compound" acts by competitively binding to the GnRH receptor, thereby inhibiting these downstream signaling events and subsequent LH release.
Caption: GnRH Receptor Signaling Pathway and Antagonist Action.
The general workflow for screening "this compound" involves treating LβT2 cells with the antagonist followed by stimulation with a known concentration of GnRH. The inhibitory effect of the antagonist is then quantified by measuring the reduction in the GnRH-induced response.
Caption: General Experimental Workflow for Antagonist Screening.
Data Presentation
The inhibitory activity of "this compound" is typically quantified by determining its half-maximal inhibitory concentration (IC50). The following tables summarize representative quantitative data for "this compound" and other known GnRH antagonists.
Table 1: In Vitro Activity of "this compound"
| Parameter | IC50 (nM) | Assay Type | Cell Line |
| Binding Affinity | 0.57 | Radioligand Binding | - |
| Antagonistic Activity | 2.18 | In vitro functional assay | - |
Data for "this compound" is based on a representative potent GnRH-R antagonist.[6]
Table 2: Comparative Inhibitory Effects of GnRH Antagonists on GnRH-induced Intracellular Ca²⁺ Increase
| Antagonist (10 nM) | Area Under the Curve (AUC) | % Inhibition | Cell Line |
| GnRH only (Control) | 109,340 ± 13,866 | 0% | HEK293/GnRHR |
| Cetrorelix | 21,482 ± 6718 | 80.4% | HEK293/GnRHR |
| Ganirelix | 73,164 ± 16,237 | 33.1% | HEK293/GnRHR |
| Teverelix | 74,321 ± 17,569 | 32.0% | HEK293/GnRHR |
Data adapted from studies on various GnRH antagonists.[10]
Experimental Protocols
Protocol 1: Luteinizing Hormone (LH) Quantification by ELISA
This protocol describes the quantification of LH secreted into the cell culture medium using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
GnRH
-
"this compound"
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Commercial LH ELISA kit (e.g., from Thermo Fisher Scientific, IBL International)[11][12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed LβT2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and culture overnight.
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for 2-4 hours.
-
Antagonist Pre-incubation: Add varying concentrations of "this compound" to the wells. Include a vehicle control. Incubate for 30 minutes at 37°C.
-
GnRH Stimulation: Add GnRH to a final concentration equivalent to its EC50 (previously determined, typically in the nM range) to all wells except the negative control.
-
Incubation: Incubate the plate for 3 hours at 37°C to allow for LH secretion.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.[8]
-
LH ELISA: Perform the LH ELISA on the collected supernatants according to the manufacturer's protocol.[1][13][14] This typically involves: a. Adding standards and samples to the antibody-coated microplate. b. Incubating with a detection antibody conjugated to an enzyme (e.g., HRP). c. Washing the plate to remove unbound reagents. d. Adding a substrate that produces a colorimetric signal.[2] e. Stopping the reaction and measuring the absorbance at 450 nm.[11]
-
Data Analysis: Construct a standard curve from the absorbance values of the LH standards. Use this curve to determine the concentration of LH in each sample. Calculate the percentage of inhibition for each antagonist concentration relative to the GnRH-only control. Determine the IC50 value by plotting the percent inhibition against the log of the antagonist concentration.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol measures the ability of "this compound" to block the GnRH-induced increase in intracellular calcium concentration.[15][16]
Materials:
-
LβT2 cells
-
Cell culture medium
-
GnRH
-
"this compound"
-
96-well black-walled, clear-bottom cell culture plates
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Seeding: Seed LβT2 cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: a. Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. b. Remove the culture medium and add the loading solution to each well. c. Incubate for 45-60 minutes at 37°C in the dark. d. Wash the cells twice with HBSS to remove excess dye.
-
Antagonist Incubation: Add varying concentrations of "this compound" in HBSS to the wells.
-
Calcium Measurement: a. Place the plate in the fluorescence reader and set the excitation and emission wavelengths for the calcium indicator (e.g., 494 nm/516 nm for Fluo-4). b. Record a baseline fluorescence reading for a few seconds. c. Use the plate reader's injector to add GnRH (at its EC80 concentration) to the wells. d. Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium.[17] Calculate the peak fluorescence response or the area under the curve for each well. Determine the percentage of inhibition for each antagonist concentration and calculate the IC50 value.
Protocol 3: Intracellular cAMP Assay
This protocol assesses the effect of "this compound" on GnRH-mediated changes in intracellular cAMP levels.
Materials:
-
LβT2 cells
-
Cell culture medium
-
GnRH
-
"this compound"
-
96-well cell culture plates
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[8][18]
-
Commercial cAMP assay kit (e.g., competitive ELISA or TR-FRET based)[9]
-
Cell lysis buffer
-
Microplate reader (absorbance or fluorescence/time-resolved fluorescence, depending on the kit)
Procedure:
-
Cell Seeding: Seed LβT2 cells in a 96-well plate and culture overnight.
-
Pre-treatment: a. Replace the medium with serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX). b. Incubate for 30 minutes at 37°C.[8]
-
Antagonist Incubation: Add varying concentrations of "this compound" to the wells and incubate for an additional 15-30 minutes.
-
GnRH Stimulation: Add GnRH to the wells and incubate for 15-30 minutes at 37°C.[8]
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided with the cAMP assay kit.[8]
-
cAMP Quantification: Measure the intracellular cAMP concentration in the cell lysates using a competitive assay format (e.g., ELISA or HTRF) according to the manufacturer's instructions.[9] In these assays, cAMP from the sample competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.[19]
-
Data Analysis: Calculate the cAMP concentration for each sample based on a standard curve. Determine the percentage of inhibition of the GnRH-induced cAMP response for each antagonist concentration and calculate the IC50 value.
Conclusion
The cell-based assays detailed in this application note provide a robust framework for the screening and functional characterization of LH secretion antagonists. By utilizing the LβT2 gonadotrope cell line, researchers can effectively assess the potency and mechanism of action of candidate compounds like "this compound". The combination of direct LH quantification with the analysis of upstream signaling events, such as calcium mobilization and cAMP production, allows for a comprehensive evaluation of potential drug candidates targeting the GnRH receptor.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. LbetaT2 Mouse Pituitary Gonadotrope Cell Line | SCC412 [merckmillipore.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cytogenetic, Genomic, and Functional Characterization of Pituitary Gonadotrope Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 10. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. ibl-international.com [ibl-international.com]
- 13. sceti.co.jp [sceti.co.jp]
- 14. cloud-clone.com [cloud-clone.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Gonadotropin-releasing hormone stimulation of pituitary gonadotrope cells produces an increase in intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GnRH-Induced Ca2+ Signaling Patterns and Gonadotropin Secretion in Pituitary Gonadotrophs. Functional Adaptations to Both Ordinary and Extraordinary Physiological Demands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting "LH secretion antagonist 1" solubility issues
Technical Support Center: LH Secretion Antagonist 1
This technical support center provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
A1: The solubility of this compound, a hydrophobic peptide, depends heavily on the solvent.[1][2] We recommend starting with a small amount of the peptide for solubility testing to avoid risking the entire sample.[3] The first choice for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[3]
For initial testing, always begin with sterile, distilled water or a simple buffer like PBS (pH 7.4).[3] If the peptide is basic (net positive charge), an acidic solution (e.g., 10% acetic acid) may improve solubility.[2] Conversely, if it is acidic (net negative charge), a basic solution (e.g., 10% ammonium (B1175870) bicarbonate) may be effective.[2]
The table below summarizes the solubility of this compound in various common laboratory solvents.
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Observations |
| Water | < 0.1 | Insoluble, suspension forms |
| PBS (pH 7.4) | < 0.1 | Insoluble, slight precipitation |
| Ethanol | 1 | Partially soluble, hazy solution |
| DMSO | 25 | Clear, colorless solution |
| Acetonitrile | 5 | Partially soluble with precipitate |
Q2: My this compound is not dissolving, even in the recommended solvent. What should I do?
A2: If you are experiencing difficulty dissolving the antagonist, follow this troubleshooting workflow. Mechanical agitation can significantly aid dissolution.[4]
-
Vortexing: After adding the solvent, vortex the vial for 1-2 minutes to ensure thorough mixing.[4]
-
Sonication: If the compound remains undissolved, sonicate the vial in a water bath for 5-10 minutes.[5] Perform sonication in short bursts and consider placing the sample on ice to prevent heating, which could degrade the peptide.[3]
-
Gentle Heating: Cautiously warm the solution to 37°C for 10-30 minutes.[5] This should only be attempted if you are confident the peptide is heat-stable, as excessive heat can cause degradation.[3]
-
pH Adjustment: For aqueous buffers, adjusting the pH away from the peptide's isoelectric point (pI) can increase net charge and improve solubility.[1]
Below is a diagram illustrating the recommended troubleshooting steps.
Caption: Workflow for troubleshooting solubility issues.
Q3: The antagonist precipitates when I add my DMSO stock solution to the aqueous cell culture medium. How can I solve this?
A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer.[6] The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is critical. For most cell lines, the final DMSO concentration should not exceed 0.5%, and ideally should be below 0.1%, to avoid solvent toxicity.[7]
To prevent precipitation:
-
Increase the volume of the final solution: By diluting the stock into a larger volume of medium, you lower the final concentration of both the antagonist and the DMSO.
-
Use serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions. For example, first dilute the DMSO stock into a small volume of medium, mix thoroughly, and then transfer this intermediate dilution into the final volume.
-
Add stock solution to medium while vortexing: Add the DMSO stock drop-wise into the culture medium while the medium is being gently vortexed or swirled.[5] This helps to disperse the antagonist quickly and prevent localized high concentrations that can lead to precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol describes how to prepare a 10 mM stock solution of this compound (Molecular Weight: 1500 g/mol ) in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM solution, you need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 1500 g/mol = 0.015 g = 15 mg
-
-
Weigh the antagonist: Carefully weigh 15 mg of the lyophilized powder and place it into a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of sterile DMSO to the tube.
-
Dissolve: Vortex the tube for 2-3 minutes until the powder is completely dissolved, resulting in a clear solution. Use sonication if necessary, as described in the troubleshooting section.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: In Vitro LH Secretion Inhibition Assay
This protocol provides a method to assess the inhibitory effect of this compound on GnRH-induced LH secretion in pituitary cells (e.g., LβT2 cell line).
Materials:
-
LβT2 pituitary cells
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum
-
Serum-free medium
-
GnRH (Gonadotropin-Releasing Hormone)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed LβT2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and culture for 48 hours.
-
Serum Starvation: Wash the cells with PBS and replace the medium with serum-free medium for 2-4 hours before treatment.
-
Antagonist Pre-treatment: Prepare working solutions of the antagonist by diluting the 10 mM DMSO stock in serum-free medium. Add the desired concentrations of this compound to the wells and incubate for 1 hour. Include a vehicle control (medium with the same final concentration of DMSO).
-
GnRH Stimulation: Add GnRH to a final concentration of 10 nM to all wells (except for the negative control) to stimulate LH secretion.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for LH measurement.
-
LH Quantification: Measure the concentration of LH in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.[10][11]
-
Data Analysis: Calculate the percentage of LH inhibition for each antagonist concentration relative to the GnRH-stimulated control.
Caption: Experimental workflow for the LH inhibition assay.
Signaling Pathway
This compound acts by competitively blocking the GnRH receptor (GnRHR) on pituitary gonadotrope cells.[12][13] This prevents the natural ligand, GnRH, from binding and initiating the downstream signaling cascade that leads to the synthesis and secretion of Luteinizing Hormone (LH).[14]
Caption: Antagonist 1 blocks the GnRH signaling pathway.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. jpt.com [jpt.com]
- 3. benchchem.com [benchchem.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. emulatebio.com [emulatebio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. linear.es [linear.es]
- 10. wwwn.cdc.gov [wwwn.cdc.gov]
- 11. dbc-labs.com [dbc-labs.com]
- 12. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 13. Gonadotropin-releasing_hormone_antagonist [bionity.com]
- 14. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GnRH Antagonist Dosage for In Vivo Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing the in vivo dosage of Gonadotropin-Releasing Hormone (GnRH) antagonists, also referred to as Luteinizing Hormone-Releasing Hormone (LHRH) antagonists. These antagonists are crucial tools for studying the reproductive system and for developing therapies for hormone-dependent conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a GnRH antagonist?
A1: GnRH antagonists competitively and reversibly bind to GnRH receptors on the gonadotrophic cells of the anterior pituitary gland.[1][2] This binding blocks the action of endogenous GnRH, leading to a rapid and dose-dependent suppression of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) secretion.[1][2][3] Unlike GnRH agonists, which cause an initial "flare-up" of gonadotropin release, antagonists produce an immediate inhibitory effect.[1][3]
Q2: What are the key differences between GnRH agonists and antagonists?
A2: The primary difference lies in their mechanism of action. GnRH agonists initially stimulate GnRH receptors, causing a surge in LH and FSH, followed by downregulation and desensitization of the receptors.[1][3] In contrast, GnRH antagonists provide immediate blockade of the receptors without an initial stimulatory phase.[1][3] This makes antagonists advantageous for applications requiring rapid suppression of sex hormones.
Q3: What are some examples of commonly used GnRH antagonists in research?
A3: Several GnRH antagonists have been developed and are used in both clinical and preclinical settings. Commonly cited examples include Cetrorelix, Ganirelix, and Degarelix.[1][4][5]
Q4: How do I choose a starting dose for my in vivo experiment?
A4: Direct extrapolation from human clinical doses is not recommended due to species-specific differences in metabolism and body surface area.[4] A thorough literature review for your specific animal model is the best starting point. If data is limited, a dose-finding study is crucial. As a reference, preclinical studies in rats have used doses of Cetrorelix around 0.625-0.71 mg/kg for long-term studies, while studies with Ganirelix in rats have explored a range of 0.02 to 2.0 mg/kg/day.[4][6]
Q5: What is the typical route of administration for GnRH antagonists in animal models?
A5: In animal studies, GnRH antagonists are most commonly administered via subcutaneous (SC) injection.[4] It is advisable to vary the injection site to minimize local irritation.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete LH Suppression | - Insufficient Dosage: The administered dose may be too low for the specific animal model, strain, or experimental conditions. - Improper Administration: Incorrect injection technique can lead to poor absorption and reduced efficacy.[4] - Timing of Administration: For studies involving the prevention of an LH surge, the antagonist may have been given too late. | - Conduct a Dose-Response Study: This is the most reliable way to determine the minimal effective dose for your specific needs.[4] - Ensure Proper Injection Technique: Provide adequate training on subcutaneous injection for your animal model. For rodents, this typically involves tenting the skin to create a pocket for the injection. - Optimize Administration Timing: Monitor relevant hormonal markers or physiological signs (e.g., follicular development) to guide the timing of antagonist administration.[4] |
| Injection Site Reactions | - Compound Formulation: The vehicle or concentration of the antagonist may cause local irritation. - Repeated Injections at the Same Site: This can lead to inflammation and skin lesions. | - Rotate Injection Sites: Vary the location of each administration to allow for tissue recovery.[4] - Dilute the Compound: If possible, consider diluting the antagonist in a larger volume of a sterile, biocompatible vehicle. Always consult with a veterinarian or pharmacist before altering formulations. - Explore Different Antagonists: Some antagonists may have a better local tolerance profile than others. |
| Unexpected Side Effects (e.g., Anaphylactoid Reactions) | - Histamine (B1213489) Release: Older generations of GnRH antagonists were associated with histamine release, leading to allergic-type reactions.[1] | - Use Modern Antagonists: Newer antagonists, such as Cetrorelix, have been specifically designed to minimize or eliminate histamine-releasing activity.[1] |
| Variability in Experimental Results | - Inconsistent Dosing or Administration: Errors in dose calculation or injection technique can introduce significant variability. - Biological Variability: Individual animals may respond differently to the antagonist. - Environmental Stressors: Factors like noise, light, and handling can influence hormonal responses. | - Standardize Protocols: Ensure all experimental procedures, including dose preparation and administration, are performed consistently. - Increase Sample Size: A larger number of animals per group can help to account for individual biological variability. - Control Environmental Conditions: Maintain a consistent and low-stress environment for the animals throughout the experiment. |
Quantitative Data Summary
The following tables summarize dosages of GnRH antagonists used in various preclinical and clinical studies. These should be used as a reference point for designing your own experiments.
Table 1: Cetrorelix Dosage in Preclinical and Clinical Studies
| Species | Dosage | Route | Observed Effect | Reference |
| Rat (male) | 0.71 mg/kg (depot) | Intramuscular | Lowered serum LH | [6] |
| Rat (female) | 0.625 mg/kg (depot) | Intramuscular | Lowered serum LH and estradiol | [6] |
| Human (female) | 1, 3, and 5 mg (single dose) | Subcutaneous | Dose-dependent suppression of LH | [7] |
| Human (female) | 0.25, 0.50, or 1.00 mg (daily) | Subcutaneous | Dose-dependent suppression of FSH, LH, and estradiol | [8] |
Table 2: Ganirelix Dosage in Preclinical and Clinical Studies
| Species | Dosage | Route | Observed Effect | Reference |
| Rat | ED50 for ovulation inhibition: ~1.4 µg/kg | Subcutaneous | Inhibition of ovulation | [4] |
| Monkey | 0.1 to 2.5 mg/kg/day | Subcutaneous | Toxicity studies | [4] |
| Human (female) | 0.25 mg (daily) | Subcutaneous | Prevention of premature LH surge | [9] |
Experimental Protocols
Protocol: Dose-Finding Study for a GnRH Antagonist in a Rodent Model (e.g., Rat)
-
Animal Model: Select the appropriate rat strain, age, and sex for your research question. Acclimatize the animals to the housing conditions for at least one week prior to the experiment.
-
Experimental Groups:
-
Group 1: Vehicle Control (e.g., sterile saline)
-
Group 2-5: GnRH Antagonist at increasing doses (e.g., 0.1, 0.5, 1.0, 2.0 mg/kg). The dose range should be based on literature values or a pilot study.
-
Ensure a sufficient number of animals per group (n=6-8 is a common starting point) to achieve statistical power.
-
-
Administration:
-
Prepare fresh solutions of the GnRH antagonist in the vehicle on the day of injection.
-
Administer the assigned dose via subcutaneous injection. Rotate the injection site if multiple injections are required.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points post-injection (e.g., 2, 6, 12, 24 hours) to measure serum LH levels. The timing should be based on the expected pharmacokinetics of the antagonist.
-
-
Hormone Analysis:
-
Process the blood samples to obtain serum.
-
Measure LH concentrations using a validated method, such as an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Plot the mean serum LH concentrations for each group at each time point.
-
Determine the minimal effective dose that achieves the desired level of LH suppression.
-
Visualizations
Caption: GnRH antagonist mechanism of action.
Caption: Workflow for a dose-finding study.
References
- 1. Development and applications of luteinizing hormone-releasing hormone antagonists in the treatment of infertility: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 3. Luteinizing hormone-releasing hormone (LHRH) receptor agonists vs antagonists: a matter of the receptors? [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. canjurol.com [canjurol.com]
- 6. pnas.org [pnas.org]
- 7. Pharmacokinetic and pharmacodynamic modeling of cetrorelix, an LH-RH antagonist, after subcutaneous administration in healthy premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Optimal usage of the GnRH antagonists: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
"LH secretion antagonist 1" off-target effects and toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gonadotropin-Releasing Hormone (GnRH) antagonists, such as Degarelix, Cetrorelix, and Elagolix. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation, with a focus on understanding potential off-target effects and toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a GnRH antagonist?
A GnRH antagonist competitively and reversibly binds to GnRH receptors in the pituitary gland.[1][2][3] This action blocks the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[1][2][3] The reduction in LH and FSH levels subsequently leads to a rapid suppression of sex hormone production, such as testosterone (B1683101) in males and estradiol (B170435) in females.[1][3] Unlike GnRH agonists, antagonists do not cause an initial surge in hormone levels.[1][3]
Q2: What are the expected on-target effects and related side effects of GnRH antagonists?
The primary on-target effect of GnRH antagonists is the suppression of sex hormones.[1][3] Consequently, the most common side effects are related to this hormonal suppression and are generally expected. These can include:
-
Fatigue[4]
-
Headache[5]
-
Weight gain[4]
-
Decreased libido[4]
-
Injection site reactions (for injectable formulations)[6]
-
Decreased bone mineral density with long-term use[2]
Q3: Are there known off-target effects for commonly used GnRH antagonists?
While GnRH antagonists are designed to be highly specific for the GnRH receptor, the potential for off-target effects exists, particularly at high concentrations. One of the most historically significant off-target effects, especially with first-generation antagonists, was the induction of histamine (B1213489) release from mast cells, which could lead to allergic reactions.[5][7] Modern antagonists have been developed to minimize this effect.[7]
Currently, there is limited publicly available data from comprehensive off-target binding screens for many GnRH antagonists against a wide panel of receptors. Most of the observed adverse effects in preclinical and clinical studies are attributable to the on-target hormonal suppression.
Q4: What is the general toxicity profile of GnRH antagonists in preclinical studies?
Preclinical toxicology studies for GnRH antagonists have been conducted in various animal models, including rats, mice, and monkeys.[1][2] The main findings from these studies are generally related to the expected pharmacological effects of sex hormone suppression. Key observations include:
-
Reproductive Organ Atrophy: Atrophy of reproductive organs is a consistent finding in both male and female animals, which is a direct consequence of the drug's mechanism of action.[1]
-
Injection Site Reactions: For subcutaneously administered antagonists like Degarelix, local injection site reactions are a common finding.[6]
-
Systemic Toxicity: At higher doses, some studies have reported mild renal and hepatic toxicity.[2] For example, in a 6-month study with Ganirelix (B53836) in rats, elevated liver enzymes (SGPT and SGOT) were observed in the high-dose group.
-
Histamine Release: Some older GnRH antagonists were associated with histamine release, leading to vasodilation and anaphylactoid reactions.[7] Newer antagonists have been optimized to have a lower potential for histamine release.[5][7]
Long-term carcinogenicity studies have not been performed for all GnRH antagonists, such as Cetrorelix.[8]
Troubleshooting Guides
Issue 1: Unexpected cellular response in an in vitro experiment not attributable to GnRH receptor antagonism.
-
Possible Cause: This could be an off-target effect. While specific off-target interactions are not extensively documented, high concentrations of the antagonist may lead to non-specific binding and cellular responses.
-
Troubleshooting Steps:
-
Confirm GnRH Receptor Expression: Verify whether your cell line or tissue model expresses GnRH receptors. An unexpected effect in a GnRH receptor-negative system strongly suggests an off-target mechanism.
-
Dose-Response Curve: Perform a dose-response experiment. If the unexpected effect only occurs at concentrations significantly higher than the known binding affinity for the GnRH receptor, it is more likely to be an off-target effect.
-
Use a Different GnRH Antagonist: Compare the results with a GnRH antagonist of a different chemical structure. If the effect is specific to one antagonist, it points towards a unique off-target interaction.
-
Receptor Binding Assay: If a specific off-target receptor is suspected, a competitive binding assay with a known ligand for that receptor can be performed to determine if the GnRH antagonist can displace it.
-
Issue 2: Severe injection site reactions or systemic allergic reactions in animal models.
-
Possible Cause: This could be due to histamine release, a known off-target effect of some GnRH antagonists, particularly older generation compounds.[7]
-
Troubleshooting Steps:
-
Select a Newer Generation Antagonist: Newer GnRH antagonists like Degarelix have a lower propensity for histamine release compared to older ones like Abarelix (B549359) and Cetrorelix.[5]
-
Histamine Release Assay: Conduct an in vitro or ex vivo histamine release assay using mast cells or skin samples to quantify the histamine-releasing potential of the specific antagonist being used.[5]
-
Pre-treatment with Antihistamines: In animal studies, pre-treatment with H1 receptor antagonists can help to mitigate the effects of histamine release and differentiate it from other forms of toxicity.
-
Formulation and Administration: Ensure that the formulation and administration protocol are appropriate. The concentration and vehicle can sometimes influence local reactions.
-
Data Presentation
Table 1: Quantitative Data on Off-Target Histamine Release
| GnRH Antagonist | Histamine Releasing Capacity (EC50 in µg/mL) |
| Degarelix | >30 |
| Ganirelix | >10 |
| Abarelix | >3 |
| Cetrorelix | >3 |
| Data from an ex vivo human skin sample model. A higher EC50 value indicates a lower propensity for histamine release.[7] |
Table 2: Preclinical Toxicology Summary of Degarelix
| Species | Study Duration | Route of Administration | Key Findings |
| Rat | 2-year carcinogenicity | Subcutaneous | No evidence of carcinogenicity. Atrophy of sex organs. Mild renal and hepatic toxicity at high doses.[2] |
| Mouse | 2-year carcinogenicity | Subcutaneous | No evidence of carcinogenicity. Atrophy of sex organs.[2] |
| Monkey | 13-week toxicity | Subcutaneous | Atrophy of reproductive organs. |
Table 3: Binding Affinity of Elagolix
| Receptor | Binding Affinity (KD) |
| GnRH Receptor | 54 pM[9] |
| KD (dissociation constant) is a measure of binding affinity. A lower KD value indicates a higher binding affinity. |
Experimental Protocols
1. Histamine Release Assay (Ex Vivo Human Skin Model)
This protocol is based on the methodology used to compare the histamine-releasing potential of different GnRH antagonists.[5]
-
Tissue Preparation: Human skin samples are obtained and mounted in organ baths.
-
Superfusion: The mounted skin samples are superfused with an oxygenated saline solution at 36°C for a 30-minute equilibration period.
-
Compound Administration: The GnRH antagonist, dissolved in a suitable vehicle (e.g., 5% mannitol (B672) solution), is added as a bolus to the incubation medium.
-
Sample Collection: The superfusate is collected at regular intervals (e.g., every 5 minutes) to measure histamine content.
-
Histamine Quantification: The histamine content in the collected medium is determined using a sensitive method such as High-Performance Liquid Chromatography (HPLC) with fluorometric detection after derivatization with o-phthaldialdehyde.
-
Data Analysis: The amount of histamine released is normalized to the dry weight of the tissue. The effect of the test compound is calculated by comparing the histamine release after compound administration to the basal release before administration.
2. Acute Toxicity Study in Rodents
This is a general protocol for assessing the acute toxicity of a substance.[10]
-
Animal Model: Typically, mice or rats are used. Animals are divided into several groups, including a control group and at least three dose groups (low, medium, and high).
-
Administration: The GnRH antagonist is administered via the intended clinical route (e.g., subcutaneous injection) or intravenously. A single dose or multiple doses within 24 hours are given.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes at specified intervals for up to 14 days.
-
Necropsy: At the end of the observation period, all animals are euthanized, and a gross necropsy is performed to examine for any pathological changes in organs and tissues.
-
Data Collection: Key data collected include the number of mortalities, the nature and severity of clinical signs, body weight data, and gross pathology findings. This information is used to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.
Visualizations
Caption: On-target signaling pathway of GnRH antagonists.
Caption: Workflow for investigating potential off-target effects.
References
- 1. Acute and subchronic toxicity studies with detirelix, a luteinizing hormone-releasing hormone antagonist, in the rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 4. Gonadotropin-releasing hormone antagonists: pharmacology and clinical use in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degarelix, a novel GnRH antagonist, causes minimal histamine release compared with cetrorelix, abarelix and ganirelix in an ex vivo model of human skin samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. respubjournals.com [respubjournals.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute toxicity study in rodents | Bienta [bienta.net]
Technical Support Center: Improving the Stability of LH Secretion Antagonist 1 in Solution
Welcome to the technical support center for "LH Secretion Antagonist 1." This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this peptide antagonist in solution. The following troubleshooting guides and frequently asked questions (FAQs) will help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its stability in solution a concern?
A1: "this compound" is a synthetic peptide designed to act as a competitive antagonist to the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2][3] By blocking the GnRH receptor, it prevents the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland.[3] Like many therapeutic peptides, "this compound" is susceptible to both physical and chemical degradation in aqueous solutions, which can lead to a loss of potency and the formation of undesirable impurities.[4][5][6] Ensuring its stability is critical for obtaining reliable and reproducible results in pre-clinical and clinical research.
Q2: What are the common degradation pathways for peptide antagonists like "this compound"?
A2: Peptides are prone to several degradation pathways in solution. The primary routes of degradation include:
-
Hydrolysis: Cleavage of the peptide backbone, particularly at aspartic acid (Asp) residues.[7]
-
Deamidation: Conversion of asparagine (Asn) or glutamine (Gln) residues to their corresponding carboxylic acids.[8]
-
Oxidation: Primarily affecting methionine (Met), cysteine (Cys), and tryptophan (Trp) residues.[7][9]
-
Disulfide Exchange: Incorrect formation or scrambling of disulfide bonds in peptides containing multiple cysteine residues.[4][7]
-
Aggregation: Formation of non-covalent multimers, which can lead to precipitation and loss of biological activity.[9]
Understanding the specific amino acid sequence of "this compound" can help predict its most likely degradation pathways.[9]
Q3: How can I identify the cause of instability in my "this compound" solution?
A3: A systematic approach is recommended to identify the root cause of instability:
-
Visual Inspection: Check for any cloudiness, precipitation, or color change in the solution.
-
Chromatographic Analysis:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a primary tool to detect chemical modifications like deamidation and oxidation, which often result in a shift in retention time.[7]
-
Size-Exclusion Chromatography (SEC): This method is used to detect and quantify aggregates and fragments.[7]
-
-
Mass Spectrometry (MS): Can be used to identify the exact mass of degradation products, confirming the nature of chemical modifications.[7]
-
Forced Degradation Studies: Intentionally exposing the peptide to stress conditions such as high temperature, extreme pH, light, and oxidizing agents can help to rapidly identify its primary degradation pathways and develop stability-indicating analytical methods.[6][10][11][12]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Loss of biological activity over time. | Chemical degradation (hydrolysis, deamidation, oxidation) or physical instability (aggregation). | 1. Confirm Degradation: Use RP-HPLC and SEC to analyze for degradation products and aggregates.[7] 2. Optimize pH and Buffer: The stability of peptides is often pH-dependent. Conduct a pH screening study (e.g., pH 4-7) to find the optimal pH for stability. Acetate and citrate (B86180) buffers are commonly used.[4][8] 3. Control Temperature: Store stock solutions in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[13][14] 4. Add Stabilizing Excipients: Consider adding cryoprotectants like mannitol (B672) or sucrose (B13894) for frozen solutions, or antioxidants like methionine for oxidation-prone peptides.[15][16] |
| Solution becomes cloudy or forms a precipitate. | Aggregation or poor solubility. | 1. Adjust pH: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH away from the pI can improve solubility. 2. Modify Formulation: Incorporate solubilizing agents or surfactants (e.g., Polysorbate 20 or 80) at low concentrations. Note that some surfactants can produce peroxides, which may cause oxidation.[4] 3. Change Solvent: For stock solutions, consider using a small amount of an organic co-solvent like DMSO or DMF before diluting with an aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay. |
| Inconsistent results between experiments. | Instability during storage or handling. | 1. Standardize Solution Preparation: Prepare fresh solutions for each experiment from a lyophilized powder if possible. If using a frozen stock, thaw it quickly and keep it on ice.[14] 2. Aliquot Stock Solutions: Prepare single-use aliquots to avoid multiple freeze-thaw cycles which can promote aggregation and degradation.[13] 3. Minimize Air Exposure: For peptides susceptible to oxidation, consider purging the vial headspace with an inert gas like nitrogen or argon.[13] |
Strategies for Improving Stability
Optimizing the formulation is a key strategy to enhance the stability of "this compound". This involves the careful selection of pH, buffers, and excipients.[4][8]
Table 1: Common Stabilizing Excipients for Peptide Formulations
| Excipient Category | Examples | Mechanism of Action | Typical Concentration |
| Buffers | Acetate, Citrate, Phosphate, Histidine | Maintain optimal pH to minimize hydrolysis and deamidation.[4][9] | 10-50 mM |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol, Sorbitol | Act as cryoprotectants/lyoprotectants by forming a glassy matrix and preventing aggregation.[15][16][17] | 1-10% (w/v) |
| Amino Acids | Arginine, Glycine, Histidine | Can inhibit aggregation and act as stabilizers.[16][17] | 10-100 mM |
| Surfactants | Polysorbate 20, Polysorbate 80 | Prevent surface adsorption and aggregation by reducing interfacial tension.[16] | 0.01-0.1% (w/v) |
| Antioxidants | Methionine, Ascorbic Acid | Inhibit oxidation of susceptible amino acid residues.[16][18] | 0.1-1 mg/mL |
| Chelating Agents | EDTA | Complex with trace metal ions that can catalyze oxidation.[18] | 0.01-0.1 mg/mL |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to identify the potential degradation pathways of "this compound".[6][11][12]
Objective: To determine the degradation profile of the antagonist under various stress conditions.
Materials:
-
"this compound"
-
0.1 M HCl, 0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Mobile phases for RP-HPLC
-
RP-HPLC system with UV detector
Procedure:
-
Prepare a stock solution of "this compound" in water or a suitable buffer at 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution 1:1 with 0.1 M NaOH. Incubate at room temperature for 2, 4, 8, and 24 hours. Neutralize with HCl before analysis.
-
Oxidation: Mix the stock solution 1:1 with 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Stress: Incubate the stock solution at 60°C for 1, 3, and 7 days.
-
Photostability: Expose the stock solution to a light source (as per ICH Q1B guidelines) for a defined period.
-
Analysis: Analyze all samples, including an unstressed control, by RP-HPLC. The goal is to achieve 5-20% degradation.[19]
-
Characterization: If significant degradation peaks are observed, use LC-MS to identify the degradation products.
Protocol 2: pH-Rate Profile Study
Objective: To determine the optimal pH for the stability of "this compound" in solution.
Materials:
-
"this compound"
-
A series of buffers (e.g., citrate, acetate, phosphate) covering a pH range from 4.0 to 8.0.
-
RP-HPLC system with UV detector.
Procedure:
-
Prepare solutions of "this compound" at a fixed concentration (e.g., 0.5 mg/mL) in each of the different pH buffers.
-
Store the solutions at a constant, elevated temperature (e.g., 40°C) to accelerate degradation.
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw an aliquot from each solution.
-
Analyze the aliquots by RP-HPLC to determine the percentage of intact "this compound" remaining.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining antagonist versus time for each pH. The slope of the line represents the degradation rate constant (k).
-
Plot the degradation rate constant (k) as a function of pH. The pH at which the degradation rate is lowest is the optimal pH for stability.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for antagonist instability.
References
- 1. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of luteinizing hormone release and of ovulation by an analog of the luteinizing hormone-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Formulation: Challenges and Strategies | Semantic Scholar [semanticscholar.org]
- 6. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Best Practices for Stability Studies of Peptides and Proteins – StabilityStudies.in [stabilitystudies.in]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 14. bachem.com [bachem.com]
- 15. Stable Excipients Screening of Protein & Peptide Formulation - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 16. pharmtech.com [pharmtech.com]
- 17. Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. books.rsc.org [books.rsc.org]
- 19. researchgate.net [researchgate.net]
"LH secretion antagonist 1" inconsistent results in pituitary cell lines
Welcome to the technical support center for "LH Secretion Antagonist 1." This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results when using this antagonist in pituitary cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during your experiments.
Q1: What is "this compound" and how does it work?
A1: "this compound" is a type of compound that inhibits the secretion of Luteinizing Hormone (LH) from pituitary gonadotrope cells. It functions as a competitive antagonist to the Gonadotropin-Releasing Hormone (GnRH) receptor (GnRHR).[1][2] By binding to the GnRHR, it prevents the endogenous GnRH from initiating the downstream signaling cascade that leads to LH synthesis and release.[2]
Q2: We are observing inconsistent inhibition of LH secretion with this compound in our pituitary cell line. What are the potential causes?
A2: Inconsistent results can stem from several factors related to cell culture, experimental procedures, and the reagents themselves. Here are some common culprits:
-
Cell Line Health and Variability:
-
Cell Line Authenticity and Passage Number: LβT2 cells, a common model, can exhibit genetic and phenotypic drift with increasing passage number.[3] It is crucial to use low-passage cells and periodically authenticate your cell line. Different LβT2 stocks may even show varied responses to GnRH.[3]
-
Cell Density: The density at which cells are plated can influence their responsiveness to treatment. Ensure consistent plating densities across experiments.
-
Mycoplasma Contamination: Mycoplasma infection can alter cellular physiology and lead to unreliable results. Regular testing for mycoplasma is recommended.
-
-
Experimental Protocol and Reagents:
-
Antagonist Preparation and Storage: Ensure the antagonist is properly dissolved and stored according to the manufacturer's instructions to maintain its activity.
-
Inconsistent Treatment Duration or Concentration: Verify that the duration of antagonist treatment and its concentration are consistent across all experiments.
-
Serum Batch Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of hormones and growth factors that may influence cell behavior and LH secretion. It is advisable to test new batches of FBS before use in critical experiments.
-
-
LH Measurement Assay:
-
Assay Variability: Immunoassays for LH can be subject to variability. Ensure that you are using a validated and reliable LH ELISA kit.
-
Sample Handling: Improper storage or repeated freeze-thaw cycles of cell culture supernatants can degrade LH, leading to inaccurate measurements.
-
Q3: Our baseline LH secretion levels are fluctuating between experiments. What could be the reason?
A3: Fluctuations in basal LH secretion can be attributed to:
-
Cell Culture Conditions:
-
Time in Culture: The length of time cells are in culture before an experiment can affect their basal secretion levels.
-
Media Components: Depletion of essential nutrients or accumulation of waste products in the culture medium can impact cell health and hormone secretion.[4]
-
-
Inconsistent Stimulation: If your protocol involves a GnRH stimulation step, variations in the preparation or application of the GnRH solution can lead to inconsistent responses.
Q4: The inhibitory effect of our LH secretion antagonist seems to diminish over time in longer-term experiments. Why might this be happening?
A4: A diminishing inhibitory effect could be due to:
-
Antagonist Degradation: The antagonist may not be stable in culture medium for extended periods.
-
Receptor Upregulation or Sensitization: Prolonged blockade of GnRH receptors can sometimes lead to an increase in receptor number or a heightened sensitivity to any residual GnRH, a phenomenon sometimes referred to as an "escape" or "rebound" effect.[5][6]
Troubleshooting Flowchart
If you are experiencing inconsistent results, follow this logical troubleshooting workflow.
Caption: A flowchart to diagnose inconsistent experimental results.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of GnRH antagonists on pituitary cells from published studies. "this compound" is represented by specific GnRH antagonists used in the cited literature.
Table 1: In Vitro Potency of Different GnRH Antagonists in Inhibiting GnRH-Induced Calcium Signaling [7]
| GnRH Antagonist | Cell Line | GnRH Concentration for Stimulation | Inhibitory Concentration Range |
| Cetrorelix | HEK293 (GnRHR-transfected) | 3 x EC50 | 1 nM - 1 µM |
| Ganirelix | HEK293 (GnRHR-transfected) | 3 x EC50 | 100 nM - 1 µM |
| Teverelix | HEK293 (GnRHR-transfected) | 3 x EC50 | 100 nM - 1 µM |
| Cetrorelix | SH-SY5Y (GnRHR-transfected) | 3 x EC50 | 1 nM - 1 µM |
| Ganirelix | SH-SY5Y (GnRHR-transfected) | 3 x EC50 | 100 nM - 1 µM |
| Teverelix | SH-SY5Y (GnRHR-transfected) | 3 x EC50 | 100 nM - 1 µM |
Table 2: Effect of a GnRH Antagonist on LH Secretion in LβT2 Cells [8]
| Treatment | LH Secretion (% of total) |
| Control (no stimulation) | ~2% |
| 10 nM GnRH | ~10% |
| 10 nM GnRH + 100 nM Antide (GnRH antagonist) | ~2% |
| 50 mM KCl | ~8% |
| 50 mM KCl + 100 nM Antide | ~8% |
Experimental Protocols
Protocol 1: LβT2 Cell Culture and Maintenance [4]
This protocol outlines the standard procedure for culturing LβT2 mouse pituitary gonadotrope cells.
-
Media Preparation: Prepare LβT2 Expansion Medium consisting of High Glucose DMEM with L-glutamine and Sodium Pyruvate, supplemented with 10% Fetal Bovine Serum (FBS).
-
Thawing Cells:
-
Rapidly thaw a cryovial of LβT2 cells in a 37°C water bath.
-
Transfer the thawed cells to a sterile 15 mL conical tube.
-
Slowly add 5 mL of pre-warmed LβT2 Expansion Medium.
-
Centrifuge at 300 x g for 3-5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 15 mL of fresh LβT2 Expansion Medium.
-
Transfer the cell suspension to a T75 tissue culture flask.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
-
Passaging Cells:
-
Passage LβT2 cells when they reach 70-80% confluency.
-
Aspirate the medium and rinse the cells with 10 mL of 1X PBS.
-
Add 5-7 mL of Accutase® and incubate at 37°C for 3-5 minutes.
-
Gently tap the flask to detach the cells.
-
Add 5-7 mL of LβT2 Expansion Medium to inactivate the Accutase®.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 3-5 minutes.
-
Resuspend the cell pellet in fresh medium and plate at the desired density.
-
Protocol 2: LH Secretion Assay in LβT2 Cells [8]
This protocol describes a typical experiment to measure the effect of an LH secretion antagonist on GnRH-stimulated LH release.
-
Cell Plating: Seed LβT2 cells in 24-well plates at a density that will result in approximately 80% confluency on the day of the experiment.
-
Pre-incubation with Antagonist:
-
On the day of the experiment, aspirate the culture medium.
-
Wash the cells once with serum-free DMEM.
-
Add DMEM containing 0.1% BSA and the desired concentration of "this compound" (or vehicle control).
-
Pre-incubate for 4 hours at 37°C.
-
-
GnRH Stimulation:
-
Add the desired concentration of GnRH (e.g., 10 nM) to the wells.
-
Incubate for an additional 4 hours at 37°C.
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
Centrifuge at 12,000 rpm for 5 minutes to remove cell debris.
-
Transfer the supernatant to a new tube and store at -20°C or -80°C until the LH ELISA is performed.
-
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for LH Quantification [9][10][11]
This is a general protocol for a sandwich ELISA to measure LH concentration in cell culture supernatants. Always refer to the specific instructions provided with your ELISA kit.
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.
-
Assay Procedure:
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated detection antibody to each well.
-
Incubate at room temperature for the specified time (e.g., 30-45 minutes).
-
Wash the wells multiple times with the provided wash buffer.
-
Add the substrate solution to each well and incubate in the dark.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of LH in the samples by interpolating their absorbance values on the standard curve.
-
Signaling Pathways and Workflows
GnRH Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by GnRH binding to its receptor on gonadotrope cells, leading to LH synthesis and secretion. This compound competitively blocks the GnRH receptor, thus inhibiting this pathway.[12][13]
Caption: GnRH receptor signaling pathway leading to LH secretion.
Experimental Workflow for Testing this compound
This diagram outlines the typical experimental workflow for assessing the efficacy of an LH secretion antagonist.
Caption: A typical workflow for antagonist testing experiments.
References
- 1. tulipgroup.com [tulipgroup.com]
- 2. Regulatory Architecture of the LβT2 Gonadotrope Cell Underlying the Response to Gonadotropin-Releasing Hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytogenetic, Genomic, and Functional Characterization of Pituitary Gonadotrope Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Pituitary sensitizing effect of GnRH antagonists: a mechanism explaining LH escape during IVF? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ibl-international.com [ibl-international.com]
- 10. linear.es [linear.es]
- 11. abcam.com [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
Technical Support Center: Overcoming Resistance to LH Secretion Antagonist 1 (LHSA1) in Cancer Models
Welcome to the technical support hub for LHSA1, a competitive antagonist for the Luteinizing Hormone Receptor (LHR). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome resistance to LHSA1 in preclinical cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for LHSA1?
A1: LHSA1 is a potent and selective antagonist of the Luteinizing Hormone Receptor (LHR). In certain cancers, such as specific types of prostate and ovarian cancer, aberrant LHR expression and activation can drive cancer cell proliferation and survival.[1][2][3] LHSA1 competitively binds to LHR, blocking its activation by luteinizing hormone (LH) and thereby inhibiting downstream pro-survival signaling pathways.
Q2: My cancer cell line, previously sensitive to LHSA1, is now showing reduced response. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to targeted therapies like LHSA1 can develop through several mechanisms.[4][5] The most common mechanisms observed in preclinical models include:
-
Target Upregulation: An increase in the expression of the LHR on the cancer cell surface.
-
Bypass Pathway Activation: Activation of alternative signaling pathways that promote cell survival and proliferation, rendering the cells independent of LHR signaling.[6][7][8]
-
Increased Drug Efflux: Overexpression of drug efflux pumps that actively remove LHSA1 from the cell, reducing its intracellular concentration and efficacy.[9][10][11][12]
Q3: How can I determine which resistance mechanism is present in my cancer model?
A3: A systematic approach is recommended. Start by confirming the resistance phenotype with a dose-response assay to quantify the shift in the half-maximal inhibitory concentration (IC50). Then, investigate each potential mechanism using the experimental protocols outlined in this guide, such as qPCR and Western blotting to assess LHR expression, screen for activation of key bypass pathway proteins, and measure the expression of common drug efflux pumps.
Q4: Are there strategies to overcome LHSA1 resistance?
A4: Yes, once the resistance mechanism is identified, specific strategies can be employed. These may include combination therapies, such as co-administering LHSA1 with an inhibitor of a bypass pathway or a drug efflux pump inhibitor. For target upregulation, exploring dose escalation of LHSA1 may be a viable, though often temporary, solution.
Troubleshooting Guides
Issue 1: Gradual loss of LHSA1 efficacy and a rightward shift in the IC50 curve.
This is a classic sign of acquired resistance. The following table and workflow will guide you through identifying the underlying cause.
Table 1: Quantitative Indicators of Common LHSA1 Resistance Mechanisms
| Resistance Mechanism | Parameter | Sensitive Cells (Example) | Resistant Cells (Example) | Recommended Confirmatory Assay |
| Target Upregulation | LHR mRNA Fold Change | 1.0 | > 5.0 | Quantitative PCR (qPCR) |
| LHR Protein Level | + | ++++ | Western Blot / Flow Cytometry | |
| Bypass Pathway | p-Akt / Total Akt Ratio | 0.2 | > 1.5 | Western Blot |
| Activation | p-ERK / Total ERK Ratio | 0.3 | > 1.8 | Western Blot |
| Increased Drug Efflux | ABCB1 mRNA Fold Change | 1.0 | > 10.0 | Quantitative PCR (qPCR) |
| Intracellular Drug Level | High | Low | Drug Accumulation Assay |
Experimental Workflow for Identifying Resistance Mechanism
Issue 2: Inconsistent results in cell viability assays.
High variability can obscure true resistance. Consider these common pitfalls:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and consistent cell numbers across wells.
-
Edge Effects in Plates: Avoid using the outer wells of 96-well plates, or fill them with sterile PBS to maintain humidity.
-
Drug Stability: Prepare fresh dilutions of LHSA1 for each experiment from a frozen stock. Avoid multiple freeze-thaw cycles.
Key Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination
This protocol is for determining the concentration of LHSA1 that inhibits 50% of cell growth (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Drug Treatment: Prepare a serial dilution of LHSA1 (e.g., 10 concentrations from 0.01 nM to 100 µM) in culture medium. Replace the medium in the wells with the drug dilutions. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for a period equivalent to at least two cell doubling times (e.g., 72 hours).
-
Viability Assessment: Use a suitable viability reagent (e.g., CellTiter-Glo® or PrestoBlue™) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-only controls. Plot the normalized response versus the log of the drug concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blotting for LHR and Phosphorylated Kinases
This protocol is to assess protein expression levels.
-
Cell Lysis: Treat sensitive and resistant cells with or without LHSA1. Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody (e.g., anti-LHR, anti-phospho-Akt, anti-Akt, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is to measure mRNA levels of LHR and drug efflux pumps like ABCB1.
-
RNA Extraction: Isolate total RNA from sensitive and resistant cell lines using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for the target genes (LHR, ABCB1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Run the reaction on a qPCR instrument. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the resistant cells to the sensitive cells.
Signaling Pathways and Resistance
Resistance often arises from the rewiring of cellular signaling.[6][13] LHSA1 blocks the LHR pathway, but cancer cells can compensate by activating parallel "bypass" pathways, such as the PI3K/Akt pathway, to maintain pro-survival signals.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. Regulatory Actions of LH and Follicle-Stimulating Hormone on Breast Cancer Cells and Mammary Tumors in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Basis of LH Action on Breast Cancer Cell Migration and Invasion via Kinase and Scaffold Proteins [frontiersin.org]
- 4. cancercenter.com [cancercenter.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Technical Support Center: Minimizing Histamine Release with GnRH Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing histamine (B1213489) release when working with Luteinizing Hormone (LH) secretion antagonist 1 analogs, more commonly known as Gonadotropin-Releasing Hormone (GnRH) antagonists.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which GnRH antagonists induce histamine release?
GnRH antagonists can induce histamine release from mast cells, a phenomenon that has been a concern since the early development of this class of drugs.[1] This is not typically an on-target effect related to the GnRH receptor on pituitary gonadotrophs. Instead, certain GnRH antagonists can directly activate mast cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2] Activation of MRGPRX2 initiates a signaling cascade leading to mast cell degranulation and the release of histamine and other inflammatory mediators.[2][3]
Q2: Are all GnRH antagonist analogs equal in their potential to cause histamine release?
No, there are significant differences in the histamine-releasing potential among various GnRH antagonist analogs.[4][5] Newer generation antagonists have been specifically designed to reduce this side effect.[6][7] Comparative studies have shown a clear hierarchy in histamine-releasing capacity.[4][[“]]
Q3: What are the key structural features of GnRH antagonists that contribute to histamine release?
The histamine-releasing activity of GnRH antagonists is closely linked to their chemical structure. The presence of basic amino acid residues, particularly at position 6 of the peptide sequence, has been strongly associated with increased histamine release.[9] The Arg-Pro sequence has been identified as a key motif for this off-target effect.[9] Modifications to shield the positive charge of these residues have been a successful strategy in developing analogs with lower histamine-releasing potential.[9]
Q4: What are the common in vitro and ex vivo models to assess the histamine-releasing potential of GnRH antagonists?
The most common models are:
-
Rat Peritoneal Mast Cells (RPMCs): A classical in vitro model for studying mast cell degranulation.[1]
-
Ex Vivo Human Skin Samples: This model is highly relevant for subcutaneously administered drugs as it utilizes fresh human skin tissue rich in mast cells, providing a more clinically translatable assessment.[1][4]
Quantitative Data Summary
The following tables summarize the comparative histamine-releasing potential of different GnRH antagonists.
Table 1: Histamine Release Induced by GnRH Antagonists in Ex Vivo Human Skin Samples [4][5]
| GnRH Antagonist | Concentration (µg/mL) | Mean Increase in Histamine Release (%) |
| Degarelix | 3 | Not significant |
| 30 | Not significant | |
| 300 | Not significant | |
| Ganirelix (B53836) | 1 | Not significant |
| 10 | Not significant | |
| 100 | 81 ± 27 (Not significant) | |
| Abarelix (B549359) | 3 | Not significant |
| 30 | 143 ± 29 (P < 0.05) | |
| 300 | 362 ± 58 (P < 0.05) | |
| Cetrorelix | 3 | Not significant |
| 30 | 228 ± 111 (P < 0.05) | |
| 300 | 279 ± 46 (P < 0.05) |
Table 2: Relative Histamine-Releasing Capacity of GnRH Antagonists [4]
| Rank (Lowest to Highest) | GnRH Antagonist |
| 1 | Degarelix |
| 2 | Ganirelix |
| 3 | Abarelix |
| 4 | Cetrorelix |
Signaling Pathways
The following diagram illustrates the proposed signaling pathway for GnRH antagonist-induced histamine release from mast cells via the MRGPRX2 receptor.
Caption: GnRH Antagonist-Induced Mast Cell Degranulation Pathway.
Experimental Protocols
Protocol 1: Ex Vivo Histamine Release Assay from Human Skin Samples [4]
This protocol is adapted from studies comparing the histamine-releasing potential of various GnRH antagonists.
1. Tissue Preparation:
- Obtain fresh human skin samples from cosmetic surgery with appropriate ethical approval.
- Transport the tissue in an ice-cold, oxygenated saline solution.
- Remove subcutaneous fat, and cut the remaining skin into small strips (approximately 100-150 mg).
2. Incubation:
- Mount the skin strips in organ baths containing oxygenated saline solution at 37°C.
- Equilibrate the tissue by superfusing with the saline solution.
- Perform static incubations in 5-minute intervals, completely replacing the medium at the end of each interval.
- Collect the first three fractions (0-15 minutes) to determine the basal histamine release.
- Add the GnRH antagonist analog at various concentrations to subsequent incubation media.
- As a positive control, use a universal histamine releaser like compound 48/80.
3. Histamine Quantification:
- Collect the supernatant from each incubation interval.
- Determine the histamine concentration in the supernatant using a sensitive method such as High-Performance Liquid Chromatography (HPLC) with fluorometric detection or a commercial ELISA kit.[10][11]
- Normalize the histamine release to the weight of the tissue.
4. Data Analysis:
- Calculate the mean basal histamine release from the initial fractions.
- Express the effect of the GnRH antagonist as the percentage increase in histamine release relative to the basal release.
- Perform statistical analysis to determine the significance of the observed effects.
Troubleshooting Guides
Issue 1: High Background or Spontaneous Histamine Release
-
Possible Cause: Mechanical stress to the mast cells during handling.
-
Solution: Handle cells and tissues gently. Avoid vigorous pipetting or vortexing.[12]
-
-
Possible Cause: Poor quality of reagents or culture media.
-
Solution: Use high-quality, endotoxin-free reagents and media.[12]
-
-
Possible Cause: Prolonged incubation times.
-
Solution: Optimize the incubation period for your specific experimental setup.
-
Issue 2: No or Low Histamine Release in Response to a Known Histamine-Releasing GnRH Antagonist
-
Possible Cause: Low expression of MRGPRX2 on the mast cells being used.
-
Solution: Verify the expression of MRGPRX2 on your mast cell population using techniques like flow cytometry or qPCR.[12]
-
-
Possible Cause: Insufficient sensitivity of the histamine detection assay.
-
Solution: Consider using a more sensitive histamine quantification method, such as a fluorometric assay or a highly sensitive ELISA kit.[12]
-
-
Possible Cause: The concentration range of the antagonist is not optimal.
-
Solution: Test a wider range of concentrations, including higher doses, to ensure an adequate stimulus.
-
Issue 3: High Variability Between Replicates
-
Possible Cause: Inconsistent cell numbers or tissue size across wells or chambers.
-
Solution: Ensure accurate and consistent cell counting or tissue weighing for each replicate.
-
-
Possible Cause: Uneven distribution of mast cells in the tissue samples.
-
Solution: Use multiple tissue samples from different donors and average the results to account for biological variability.[4]
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate or ensure proper humidification during incubation to minimize evaporation.
-
Caption: Experimental Workflow and Troubleshooting Logic.
References
- 1. mdpi.com [mdpi.com]
- 2. MrgprX2 regulates mast cell degranulation through PI3K/AKT and PLCγ signaling in pseudo-allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K-Interconnection between Early and Late Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degarelix, a novel GnRH antagonist, causes minimal histamine release compared with cetrorelix, abarelix and ganirelix in an ex vivo model of human skin samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degarelix, a novel GnRH antagonist, causes minimal histamine release compared with cetrorelix, abarelix and ganirelix in an ex vivo model of human skin samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. consensus.app [consensus.app]
- 9. Potent gonadotropin releasing hormone antagonists with low histamine-releasing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. novamedline.com [novamedline.com]
- 11. neogen.com [neogen.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Sustained Release of LH Secretion Antagonist-1
Welcome to the technical support center for the sustained delivery of Luteinizing Hormone (LH) Secretion Antagonist-1. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols related to the formulation and in-vitro/in-vivo testing of sustained-release delivery systems for GnRH antagonists, which function as LH secretion antagonists.
Mechanism of Action: LH Secretion Antagonist-1 (GnRH Antagonist)
LH Secretion Antagonist-1 belongs to the class of Gonadotropin-Releasing Hormone (GnRH) antagonists. These molecules competitively bind to and block GnRH receptors in the anterior pituitary gland.[1][2][3][4][5] This action inhibits the secretion of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), leading to a rapid and reversible suppression of sex hormone production, such as testosterone (B1683101) and estrogen.[2][3][4][6][7] Unlike GnRH agonists, which cause an initial surge in hormone levels, antagonists provide immediate suppression, which can be advantageous in various therapeutic applications.[2][7][8]
Figure 1: GnRH Antagonist Mechanism of Action.
Frequently Asked Questions (FAQs)
Q1: What are the most common biodegradable polymers used for sustained release of peptide-based GnRH antagonists like Antagonist-1?
A1: The most common polymers are poly(lactic-co-glycolic acid) (PLGA) and polylactic acid (PLA).[9] The ratio of lactic acid to glycolic acid in PLGA copolymers (e.g., 50:50, 75:25, 85:15) can be varied to control the degradation rate and, consequently, the drug release duration.[9] Formulations with higher glycolic acid content tend to degrade faster.
Q2: My microsphere formulation shows a high initial burst release. How can I mitigate this?
A2: A high initial burst is often due to the drug adsorbed on the microsphere surface. Several strategies can help:
-
Washing Step: Incorporate a washing step after microsphere production (e.g., with a buffer solution) to remove surface-adsorbed drug.
-
Polymer Selection: Use a higher molecular weight or more hydrophobic polymer to slow down initial water penetration and drug dissolution.
-
Formulation Optimization: Increasing the drug loading can sometimes lead to a higher initial burst; optimizing the drug-to-polymer ratio is crucial.[9]
-
Coating: Applying a secondary polymer coat can act as a diffusion barrier.
Q3: I'm observing aggregation of my nanoparticles/microspheres during storage. What can I do?
A3: Aggregation is a common stability issue. Consider the following:
-
Lyophilization: Freeze-drying the formulation with a cryoprotectant (e.g., mannitol, trehalose) can produce a stable, dry powder that is reconstituted before use. Mannitol is a common excipient in commercial GnRH antagonist formulations.[9][10]
-
Surface Modification: Incorporating polyethylene (B3416737) glycol (PEG) or other steric stabilizers on the particle surface can prevent aggregation in liquid suspension.
-
Zeta Potential: Ensure the particles have a sufficiently high surface charge (zeta potential) to induce electrostatic repulsion.
Q4: What is a typical duration for sustained release from these formulations?
A4: The release duration can be tailored from a few weeks to several months. For example, Degarelix is administered as a subcutaneous injection that forms a depot for a 1-month release.[10][11] Microsphere formulations of Cetrorelix have been developed to sustain release from 14 days up to 120 days depending on the PLGA/PLA copolymer used.[9] Six-month formulations have also been characterized in vitro.[12]
Q5: What are common side effects observed in vivo with subcutaneous depot formulations?
A5: The most common side effects are injection site reactions, including pain, redness (erythema), swelling, and the formation of a palpable lump or nodule.[6][11] This lump is the drug depot from which the antagonist is continuously released.[13] Systemic side effects are typically related to hormone suppression, such as hot flashes and weight gain.[1][6]
Troubleshooting Guides
Guide 1: In Vitro Release Assay Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Drug Release/No Release | 1. Poor solubility of the antagonist in the release medium.2. Slow polymer degradation.3. Agglomeration of particles, reducing surface area. | 1. Ensure sink conditions are met. Add a small percentage of a surfactant (e.g., Tween 80) to the release medium to improve solubility.[14]2. For long-term studies, ensure the experiment runs long enough for polymer degradation to occur. Consider accelerated release studies at elevated temperatures (e.g., 50-60°C) to predict long-term behavior.[12]3. Use gentle agitation and ensure proper dispersion of the formulation in the release medium. |
| High Variability Between Replicates | 1. Inhomogeneous batch of microspheres/nanoparticles.2. Inconsistent sampling or analytical method.3. Inadequate separation of released vs. encapsulated drug. | 1. Ensure the formulation process (e.g., emulsification, solvent evaporation) is well-controlled to produce a narrow particle size distribution.[15]2. Validate your sampling and HPLC/UV-Vis analytical methods. Ensure complete drug extraction from samples.3. Use a reliable separation method like dialysis membranes with an appropriate molecular weight cut-off (MWCO) or centrifugal ultrafiltration.[14][16] |
| Release Profile is Biphasic or Triphasic | This is often expected for biodegradable polymer systems. | This profile typically consists of: 1) an initial burst release of surface-bound drug, 2) a diffusion-controlled release phase, and 3) a final phase driven by polymer erosion and degradation.[9][12] Characterize each phase and ensure it is reproducible. |
Guide 2: In Vivo Study Issues (Subcutaneous Injection)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Severe Injection Site Reactions | 1. High concentration of organic solvent in the formulation.2. Unfavorable pH or osmolality of the vehicle.3. Needle gauge is too large, causing excessive tissue damage. | 1. Ensure residual solvent levels are minimal and within acceptable safety limits.2. Adjust the vehicle pH to be close to physiological pH (~7.4) and ensure it is isotonic.3. Use the smallest needle gauge that allows for reliable injection of the suspension without clogging. |
| Poor Bioavailability/Efficacy | 1. Premature degradation of the peptide antagonist at the injection site.2. Formulation does not form a proper depot, leading to rapid clearance.3. Immune response to the formulation. | 1. Ensure the polymer matrix adequately protects the drug from enzymatic degradation.2. Optimize the vehicle and polymer properties to ensure an in-situ depot forms correctly upon injection. For example, Degarelix forms a gel depot after subcutaneous administration.[10]3. Assess biocompatibility. Use well-characterized, medical-grade polymers. |
| Inconsistent Pharmacokinetics (PK) Between Subjects | 1. Variability in injection technique (e.g., depth, location).2. Differences in local blood flow or enzymatic activity at the injection site.3. Non-uniform particle size in the injected suspension. | 1. Standardize the injection procedure. Varying the injection site periodically is recommended.[10][13]2. Acknowledge inherent biological variability. Use a sufficient number of animals per group to achieve statistical power.3. Ensure the formulation is homogeneously suspended before drawing each dose. |
Quantitative Data Summary
The following tables summarize pharmacokinetic and formulation data for representative GnRH antagonists from published studies.
Table 1: Pharmacokinetic Parameters of GnRH Antagonists in Sustained Release Formulations
| Antagonist | Formulation | Species | Dose | Cmax (ng/mL) | Tmax | Sustained Release Duration | Reference |
|---|---|---|---|---|---|---|---|
| Degarelix | In-situ Depot | Human | 240 mg | 26.2 | ~2 days | ~28 days | [10] |
| Cetrorelix | PLGA 50:50 Microspheres (MS1) | Rat | 0.25 mg/kg | 23.8 | ~6 hours | 14-28 days | [9] |
| Cetrorelix | PLGA 75:25 Microspheres (MS2) | Rat | 0.25 mg/kg | 150.7 | ~6 hours | 14-28 days | [9] |
| Cetrorelix | PLA Microspheres (MS4) | Rat | 0.25 mg/kg | 164.5 | ~6 hours | up to 120 days | [9] |
| Abarelix | Depot Formulation | Human | 100 mg (IM) | 43.4 | ~3 days | >28 days |[4] |
Table 2: Formulation Characteristics of PLGA/PLA Microspheres for Cetrorelix
| Formulation ID | Polymer | Drug Loading (%) | In Vitro Release (T50%) | In Vivo Release (T50%) | Reference |
|---|---|---|---|---|---|
| MS1 | PLGA 50:50 | ~5% | ~21 days | ~7 days | [9] |
| MS2 | PLGA 75:25 | ~5% | ~30 days | ~15 days | [9] |
| MS3 | PLGA 85:15 | ~5% | ~45 days | ~25 days | [9] |
| MS4 | PLA | ~5% | ~60 days | ~40 days |[9] |
Experimental Protocols
Protocol 1: Preparation of Antagonist-1 Loaded PLGA Microspheres (Double Emulsion Solvent Evaporation)
This protocol describes a general method for encapsulating a peptide-based antagonist like Antagonist-1 into PLGA microspheres.
Figure 2: Double Emulsion Solvent Evaporation Workflow.
Methodology:
-
Prepare the Inner Water Phase (W1): Dissolve 50 mg of Antagonist-1 in 1 mL of deionized water.
-
Prepare the Oil Phase (O): Dissolve 500 mg of PLGA (e.g., 75:25 lactide:glycolide ratio) in 5 mL of dichloromethane (DCM).
-
Form the Primary Emulsion (W1/O): Add the inner water phase to the oil phase. Emulsify using a high-speed homogenizer or sonicator for 60 seconds to create a stable water-in-oil emulsion.
-
Form the Secondary Emulsion (W1/O/W2): Prepare a 2% w/v aqueous solution of polyvinyl alcohol (PVA). Add the primary emulsion to 100 mL of the PVA solution while homogenizing at a lower speed for 120 seconds.
-
Solvent Evaporation: Transfer the resulting double emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the DCM to evaporate, which hardens the microspheres.
-
Collection and Washing: Collect the hardened microspheres by centrifugation (e.g., 5000 x g for 10 minutes). Discard the supernatant. Resuspend the microspheres in deionized water and centrifuge again. Repeat this washing step three times to remove residual PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final microsphere pellet in a small amount of water containing 5% w/v mannitol. Freeze the suspension and lyophilize for 48 hours to obtain a dry, stable powder.
Protocol 2: In Vitro Release Testing of Microspheres (Sample and Separate Method)
This protocol outlines how to measure the release of Antagonist-1 from the prepared microspheres over time.
Methodology:
-
Preparation: Accurately weigh 20 mg of Antagonist-1-loaded microspheres and place them into a dialysis tube or a centrifugal filter device (e.g., Amicon® Ultra) with a Molecular Weight Cut-Off (MWCO) of 10 kDa.
-
Release Medium: Place the dialysis tube/filter device into a container with 50 mL of release medium (e.g., phosphate-buffered saline, pH 7.4, containing 0.02% Tween 80 to maintain sink conditions).
-
Incubation: Incubate at 37°C in a shaking water bath to provide gentle agitation.
-
Sampling: At predetermined time points (e.g., 1, 4, 8, 24 hours, and daily thereafter), withdraw a 1 mL aliquot of the release medium. Immediately replace it with 1 mL of fresh, pre-warmed release medium to maintain a constant volume.
-
Analysis: Quantify the concentration of Antagonist-1 in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the cumulative percentage of drug released at each time point using the following formula:
Cumulative Release (%) = [(Total drug in release medium at time t) / (Initial drug loaded in microspheres)] x 100
Note: Remember to account for the drug removed during previous sampling points in the calculation of the total drug released.
This protocol is a standard approach; however, other methods like continuous flow (USP Apparatus IV) may also be adapted for nanoparticle and microsphere testing.[14][16] The choice of method depends on the specific characteristics of the formulation.[17]
References
- 1. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 2. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Abarelix | C72H95ClN14O14 | CID 16131215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Degarelix - Wikipedia [en.wikipedia.org]
- 7. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A Clinician's Guide to the Treatment of Endometriosis with Elagolix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iajps.com [iajps.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. oncolink.org [oncolink.org]
- 12. researchgate.net [researchgate.net]
- 13. firmagon.com [firmagon.com]
- 14. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. dissolutiontech.com [dissolutiontech.com]
protocol refinement for "LH secretion antagonist 1" in primary cell culture
Welcome to the Technical Support Center for "LH Secretion Antagonist 1."
This guide provides troubleshooting protocols and answers to frequently asked questions for researchers, scientists, and drug development professionals working with "this compound" in primary cell culture.
Disclaimer
"this compound" is a placeholder name for a novel compound. The information, protocols, and data presented here are based on the established principles of using gonadotropin-releasing hormone (GnRH) antagonists in primary pituitary cell culture. GnRH antagonists are a well-characterized class of drugs that competitively block GnRH receptors in the anterior pituitary, thereby inhibiting the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][2][3]
Troubleshooting Guide
This section addresses common issues that may arise during your experiments with "this compound."
Problem 1: Inconsistent or No Inhibition of LH Secretion
Q: I am not observing the expected inhibition of LH secretion after treating my primary pituitary cells with "this compound." What could be the issue?
A: Several factors could contribute to this issue. Let's break down the potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range of concentrations based on available literature for similar compounds. |
| Degraded Antagonist | Ensure the antagonist is stored correctly and has not expired. Prepare fresh stock solutions for each experiment. |
| Cell Health and Viability | Assess cell viability using a method like Trypan Blue exclusion. Poor cell health can lead to a lack of response. Ensure your primary cell culture conditions are optimal. |
| Insufficient Incubation Time | The antagonist may require a longer incubation period to exert its effect. Perform a time-course experiment to determine the optimal incubation time. |
| Low GnRH Stimulation | If you are studying the antagonist's effect on stimulated LH secretion, ensure that your GnRH (or other secretagogue) concentration is sufficient to elicit a robust response in your control group. |
| Mycoplasma Contamination | Mycoplasma can alter cellular functions.[4][5] Test your cultures for mycoplasma contamination and discard any positive cultures. |
Problem 2: High Cell Death or Low Viability After Treatment
Q: I am observing significant cell death in my primary pituitary cultures after treatment with "this compound." How can I mitigate this?
A: Cytotoxicity can be a concern with any new compound. Here are some steps to address it.
| Potential Cause | Troubleshooting Steps |
| High Antagonist Concentration | Your working concentration may be too high. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of the antagonist. |
| Solvent Toxicity | If the antagonist is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1%). Run a solvent-only control.[6] |
| Suboptimal Culture Conditions | Primary cells are sensitive to their environment.[7][8] Ensure the pH, CO2 levels, and nutrient composition of your culture medium are optimal.[4] |
| Extended Incubation | Prolonged exposure to the antagonist may be toxic. Determine the minimum incubation time required to achieve the desired inhibitory effect. |
Problem 3: High Variability Between Experimental Replicates
Q: My results for LH inhibition are highly variable between different wells and different experiments. How can I improve consistency?
A: Variability is a common challenge in primary cell culture.[7] Here’s how to improve reproducibility.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently to avoid cell damage.[9][10] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. |
| Pipetting Errors | Use calibrated pipettes and be consistent with your pipetting technique, especially when adding small volumes of the antagonist or stimulus. |
| Passage Number of Primary Cells | Primary cells have a limited lifespan and their characteristics can change with each passage.[7] Use cells within a consistent and low passage number range for all experiments. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the mechanism of action for "this compound"?
A1: "this compound" is designed to be a competitive antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2] It binds to GnRH receptors on the surface of gonadotroph cells in the anterior pituitary, preventing the binding of endogenous GnRH.[1][2][11] This blocks the downstream signaling cascade that leads to the synthesis and secretion of Luteinizing Hormone (LH).[2][12]
Q2: How do I determine the optimal working concentration for "this compound"?
A2: The optimal concentration should be determined empirically for your specific primary cell culture system. A standard approach is to perform a dose-response curve. Culture your primary pituitary cells and treat them with a range of antagonist concentrations (e.g., from 10⁻¹² M to 10⁻⁶ M).[13] Then, stimulate the cells with a fixed concentration of GnRH and measure the resulting LH secretion. The optimal concentration will be the lowest concentration that gives a maximal inhibitory effect without causing significant cytotoxicity.
Q3: What are the essential controls for an experiment using "this compound"?
A3: To ensure the validity of your results, you should include the following controls:
-
Untreated Control: Cells in culture medium without any treatment. This provides the baseline for basal LH secretion.
-
Vehicle Control: Cells treated with the same volume of the solvent used to dissolve the antagonist (e.g., DMSO).[6] This controls for any effects of the solvent on LH secretion.
-
GnRH-Stimulated Control: Cells treated only with GnRH (or another secretagogue). This demonstrates the maximal stimulated LH secretion.
-
Positive Control Antagonist (Optional): If available, a known GnRH antagonist (e.g., Cetrorelix) can be used as a positive control for LH inhibition.
Experimental Design
Q4: How long should I pre-incubate the cells with "this compound" before adding GnRH?
A4: The pre-incubation time can influence the effectiveness of the antagonist. Some studies show that pre-incubation can increase the inhibitory effect.[13] It is recommended to perform a time-course experiment, testing different pre-incubation times (e.g., 0, 1, 4, and 24 hours) to determine the optimal duration for your experimental setup.
Q5: Can "this compound" be used in co-culture systems?
A5: Yes, it is possible to use "this compound" in co-culture systems, for example, with hypothalamic neurons and pituitary cells. However, you will need to validate its specificity and ensure it does not have off-target effects on the other cell types in your co-culture.
Quantitative Data Summary
The following table summarizes the hypothetical characteristics of "this compound" based on typical data for GnRH antagonists.
| Parameter | Value | Notes |
| IC50 (GnRH-stimulated LH secretion) | 1 x 10⁻⁹ M | Half-maximal inhibitory concentration. |
| Optimal Working Concentration Range | 10⁻⁸ M - 10⁻⁷ M | Effective range for near-maximal inhibition. |
| Cytotoxicity (TC50) | > 10⁻⁵ M | Toxic concentration at which 50% of cells are non-viable. |
| Solubility | Soluble in DMSO up to 10 mM | Prepare stock solutions in DMSO and dilute in culture medium. |
| Binding Affinity (Ki) for GnRH Receptor | 0.5 nM | Dissociation constant, indicating high binding affinity. |
Experimental Protocols
Protocol: Inhibition of GnRH-Stimulated LH Secretion in Primary Rat Pituitary Cell Culture
This protocol outlines the steps to assess the inhibitory effect of "this compound" on LH secretion from primary rat pituitary cells.
Materials:
-
Primary rat pituitary cells
-
Culture medium (e.g., DMEM with 10% Fetal Bovine Serum)
-
"this compound"
-
Gonadotropin-Releasing Hormone (GnRH)
-
24-well culture plates
-
Rat LH ELISA kit
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Isolate primary pituitary cells from rats using an established protocol.
-
Seed the cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well.
-
Incubate for 48-72 hours to allow for cell attachment and recovery.
-
-
Pre-incubation with Antagonist:
-
Prepare serial dilutions of "this compound" in culture medium.
-
Wash the cells once with PBS.
-
Add the medium containing the different concentrations of the antagonist to the respective wells.
-
Incubate for the desired pre-incubation time (e.g., 4 hours).
-
-
GnRH Stimulation:
-
Prepare a solution of GnRH in culture medium at a concentration that elicits a submaximal response (e.g., 10 nM).
-
Add the GnRH solution to the wells (except for the basal secretion control wells).
-
Incubate for 4 hours.
-
-
Sample Collection:
-
Collect the culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Store the supernatant at -80°C until the LH assay is performed.
-
-
LH Measurement:
-
Quantify the concentration of LH in the collected supernatants using a rat LH ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of LH secretion for each concentration of the antagonist compared to the GnRH-stimulated control.
-
Plot the dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: GnRH signaling pathway and the inhibitory action of "this compound".
Experimental Workflow Diagram
Caption: Workflow for assessing the inhibitory effect of "this compound".
References
- 1. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 5. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Primary Cell Culture Basics [sigmaaldrich.com]
- 8. promocell.com [promocell.com]
- 9. adl.usm.my [adl.usm.my]
- 10. krishgen.com [krishgen.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Mechanisms of hormone action: luteinizing hormone receptors and second-messenger pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist antide. I. In vitro studies on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing batch-to-batch variability of "LH secretion antagonist 1"
Welcome to the technical support center for LH Secretion Antagonist 1. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to batch-to-batch variability. Consistent performance of this peptide-based antagonist is crucial for reproducible and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic peptide that acts as a competitive antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1] By binding to GnRH receptors in the anterior pituitary gland, it blocks the action of endogenous GnRH.[1][2] This prevents the synthesis and release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), leading to a rapid and dose-dependent suppression of sex hormone production.[1][3][4]
Q2: What are the primary sources of batch-to-batch variability for a synthetic peptide like this compound?
A2: Batch-to-batch variability in synthetic peptides can arise from several factors during the manufacturing process.[5][6] Key sources include:
-
Synthesis Process: Incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS) can lead to the formation of deletion, truncated, or modified sequences.[5]
-
Purity: Variations in the final purity of the peptide lot can impact its effective concentration and introduce confounding variables from impurities.[7][8]
-
Peptide Content: The net peptide content can vary between batches due to the presence of water and counter-ions (like trifluoroacetate, TFA) from the purification process.[9][10] This directly affects the accuracy of concentration calculations for solutions.
-
Stability and Storage: Improper storage conditions, such as temperature fluctuations or exposure to moisture and oxygen, can lead to degradation of the peptide over time.[11][12][13][14] Common degradation pathways include oxidation (especially of Met or Cys residues), deamidation, and hydrolysis.[11][15]
Q3: Why is my new batch of this compound showing lower potency in my cell-based assay compared to the previous batch?
A3: A decrease in potency is a common issue linked to batch-to-batch variability. Several factors could be responsible:
-
Lower Net Peptide Content: The new batch may have a lower percentage of the active peptide due to higher water or counter-ion content. This would mean your prepared solutions have a lower effective concentration than intended.
-
Reduced Purity: The presence of inactive or even antagonistic impurities can reduce the overall potency of the batch.[7]
-
Degradation: The peptide may have degraded during shipping or storage, leading to a loss of active conformation.
-
Solubility Issues: Incomplete solubilization of the peptide can lead to a lower actual concentration in your assay medium.
Troubleshooting Inconsistent Experimental Results
If you are observing inconsistent results between different batches of this compound, a systematic approach to troubleshooting is essential.
Problem 1: Inconsistent Potency (IC50) in In Vitro Bioassays
Possible Causes:
-
Differences in net peptide content or purity between batches.
-
Degradation of the peptide.
-
Inaccurate preparation of stock solutions.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent bioassay results.
Data Comparison Table for QC Analysis
It is crucial to verify that each new batch meets the required specifications. Compare your analytical results with the vendor-provided Certificate of Analysis (CoA).
| Parameter | Method | Specification | Batch A (Reference) | Batch B (New Lot) | Analysis |
| Identity | Mass Spec (ESI-MS) | Expected MW ± 1 Da | Meets Spec | Meets Spec | Both batches contain the correct peptide. |
| Purity | RP-HPLC | ≥ 95.0% | 98.2% | 95.5% | Both batches meet the purity specification. |
| Net Peptide Content | Amino Acid Analysis | Report Value | 85.1% | 72.3% | Actionable Difference: Batch B has significantly lower peptide content. |
| Endotoxin (B1171834) | LAL Test | < 1.0 EU/mg | < 0.1 EU/mg | < 0.1 EU/mg | No significant endotoxin contamination. |
Problem 2: Decreased Cell Viability with a New Batch
Possible Causes:
-
Presence of cytotoxic impurities from the synthesis process.
-
High levels of residual solvents or trifluoroacetic acid (TFA).
-
Endotoxin contamination.
Troubleshooting Decision Tree:
Caption: Decision tree for investigating cytotoxicity issues.
Key Experimental Protocols
Protocol 1: Purity and Identity Verification by LC-MS
This protocol verifies the purity and molecular weight of this compound.
Materials:
-
This compound (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
LC-MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the peptide in HPLC-grade water.
-
Dilute the stock solution to a final concentration of 100 µg/mL in the initial mobile phase conditions (e.g., 95% Water/5% ACN with 0.1% FA).
-
-
LC-MS Method:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Gradient: A typical gradient would be 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
MS Detector: Electrospray ionization (ESI) in positive mode. Scan a mass range appropriate for the expected molecular weight of the peptide.
-
-
Data Analysis:
-
Purity: Integrate the peak area from the UV chromatogram. Purity (%) = (Area of main peak / Total area of all peaks) x 100.
-
Identity: Deconvolute the mass spectrum to determine the monoisotopic mass of the peptide and compare it to the theoretical mass.
-
Protocol 2: In Vitro Bioassay for Functional Validation
This protocol assesses the antagonist's ability to inhibit GnRH-induced LH secretion in a pituitary cell line (e.g., LβT2 cells).
Materials:
-
LβT2 pituitary gonadotrope cells.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
GnRH (agonist).
-
This compound (Batches A and B).
-
LH ELISA kit.
Procedure:
-
Cell Plating: Plate LβT2 cells in a 24-well plate at a density of 2x10^5 cells/well and allow them to adhere overnight.
-
Starvation: The next day, replace the medium with serum-free medium and incubate for 2-4 hours.
-
Antagonist Pre-treatment: Prepare serial dilutions of this compound (from each batch) in serum-free medium. Add the antagonist dilutions to the cells and incubate for 1 hour. Include a "vehicle only" control.
-
GnRH Stimulation: Add GnRH to all wells (except for the negative control) to a final concentration of 10 nM. Incubate for 4 hours.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
LH Quantification: Measure the concentration of LH in the supernatant using a commercial LH ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the LH concentration against the log of the antagonist concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value for each batch.
Signaling Pathway Visualization
This compound functions by blocking the GnRH receptor signaling cascade in pituitary gonadotropes.
References
- 1. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 2. Gonadotropin Releasing Hormone Antagonists: Drug Class, Side Effects, Uses & Drug Names [rxlist.com]
- 3. researchgate.net [researchgate.net]
- 4. Gonadotropin-releasing hormone antagonists: pharmacology and clinical use in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. zaether.com [zaether.com]
- 7. Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obestatin case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. polypeptide.com [polypeptide.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 12. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 13. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 14. peptidesuk.com [peptidesuk.com]
- 15. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
Validation & Comparative
Validating the Efficacy of LH Secretion Antagonists In Vivo: A Comparative Guide
For researchers and drug development professionals navigating the landscape of hormonal therapies, validating the in vivo efficacy of luteinizing hormone (LH) secretion antagonists is a critical step. This guide provides a comparative analysis of prominent LH secretion antagonists, focusing on their mechanism of action, in vivo performance data, and detailed experimental protocols for efficacy validation.
LH secretion antagonists, more formally known as Gonadotropin-Releasing Hormone (GnRH) antagonists, act by competitively blocking GnRH receptors in the anterior pituitary gland.[1][2][3] This action prevents the secretion of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), leading to a rapid reduction in downstream sex hormone production, such as testosterone (B1683101) in males and estrogen in females.[1][4] This mechanism is distinct from GnRH agonists, which initially cause a surge in LH and FSH before inducing receptor downregulation.[2][4]
Comparative In Vivo Efficacy of GnRH Antagonists
The in vivo efficacy of GnRH antagonists is primarily assessed by their ability to suppress serum LH levels. The following table summarizes key performance data from in vivo studies of several notable antagonists.
| Antagonist | Animal Model | Dosage | Route of Administration | Maximum LH Suppression | Duration of Suppression | Reference |
| Cetrorelix | Rat | 1.5 mg/kg | Not Specified | Not Specified | Not Specified | [5] |
| A-76154 | Castrated Rat | 30 µg/kg | Subcutaneous | >80% | 4 hours | [6] |
| [D-Phe2, D-Trp3, D-Phe6]-LH-RH | Immature Male Rat | Not Specified | Not Specified | ~95% | At least 4 hours | [7] |
| Teverelix | Human (female) | 2.5 mg | Subcutaneous | Significant reduction | Up to 48 hours | [8] |
| [Ac-D2Nal1,D4FPhe2,DTrp3,DArg6]GnRH | Human (female) | 50-500 µg/kg | Subcutaneous | 40-59% | Up to 24 hours (at highest dose) | [9] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway of GnRH and the point of intervention for GnRH antagonists.
References
- 1. Facebook [cancer.gov]
- 2. Development and applications of luteinizing hormone-releasing hormone antagonists in the treatment of infertility: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. google.com [google.com]
- 5. LHRH Antagonists - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In vitro and in vivo activities of reduced-size antagonists of luteinizing hormone-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Correlation between in vivo inhibition of gonadotropin release induced by LH-RH and the blockade of ovulation by synthetic analogues of LH-RH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression and recovery of LH secretion by a potent and selective GnRH-receptor antagonist peptide in healthy early follicular-phase women are mediated via selective control of LH secretory burst mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence of differential control of FSH and LH secretion by gonadotropin-releasing hormone (GnRH) from the use of a GnRH antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GnRH Antagonists for LH Secretion Inhibition: Cetrorelix vs. Ganirelix
Introduction
Gonadotropin-releasing hormone (GnRH) antagonists are a class of synthetic peptides that play a critical role in reproductive medicine, primarily by preventing the premature surge of luteinizing hormone (LH) during controlled ovarian stimulation (COS) in assisted reproductive technology (ART).[1][2] By competitively blocking GnRH receptors in the pituitary gland, these antagonists induce a rapid and reversible suppression of gonadotropin (LH and FSH) secretion.[1][3] This guide provides a detailed comparison of two widely used GnRH antagonists, Cetrorelix (B55110) and Ganirelix (B53836).
Initial searches for "LH secretion antagonist 1" did not yield a specifically identifiable therapeutic agent in peer-reviewed scientific literature, precluding a direct comparison. Therefore, this guide will focus on the well-documented profiles of Cetrorelix and Ganirelix, offering a framework for how a novel compound like "this compound" could be evaluated.
Mechanism of Action
Both Cetrorelix and Ganirelix are synthetic decapeptides that act as competitive antagonists of the GnRH receptor.[1] They bind to the GnRH receptors on the pituitary gonadotroph cells, thereby preventing endogenous GnRH from stimulating the synthesis and release of LH and follicle-stimulating hormone (FSH).[1][4] This competitive blockade leads to an immediate and dose-dependent suppression of gonadotropin levels, which is crucial for preventing premature ovulation in ART cycles.[1]
Signaling Pathway of GnRH and its Antagonism
Caption: GnRH antagonist signaling pathway.
Comparative Data
The following tables summarize the key characteristics and clinical performance of Cetrorelix and Ganirelix based on available data.
Table 1: General Characteristics
| Feature | Cetrorelix | Ganirelix | "this compound" |
| Drug Class | GnRH Antagonist | GnRH Antagonist | Data not available |
| Chemical Structure | Synthetic decapeptide | Synthetic decapeptide | Data not available |
| Administration | Subcutaneous injection | Subcutaneous injection | Data not available |
| Approved Use | Inhibition of premature LH surges in women undergoing COS.[5] | Inhibition of premature LH surges in women undergoing COS.[5] | Data not available |
Table 2: Clinical Efficacy in Preventing Premature LH Surge
| Parameter | Cetrorelix | Ganirelix | p-value | Reference |
| Incidence of Premature LH Surge (LH ≥10 U/L) | 4.9% (in 2,365 patients) | 7.6% (in 7,059 patients) | < 0.001 | [6][7] |
| Pregnancy Rate per Patient (Prospective Trial) | 53.8% | 30.8% (control group without antagonist) | 0.017 | [6][7] |
| Live Birth Rates (Retrospective Study) | 47.2% | 49.4% | 0.074 (not statistically significant) | [6][7] |
Note: The prospective trial data for pregnancy rate compares a Cetrorelix group to a control group not receiving an antagonist, demonstrating the benefit of LH surge prevention.
Table 3: Safety and Side Effects
| Adverse Event | Cetrorelix | Ganirelix | p-value | Reference |
| Overall Incidence of Ovarian Hyperstimulation Syndrome (OHSS) | 0.4% | 1.1% | 0.01 | [6][7] |
| Common Side Effects | Injection site reactions (redness, irritation), bloating, headaches, mild nausea.[8][9] | Injection site reactions, bloating, headaches, mild nausea.[8] | - |
While both drugs are considered safe and effective, some large retrospective studies suggest Cetrorelix may be associated with a lower risk of OHSS compared to Ganirelix.[3][6][7] However, live birth rates are generally comparable between the two.[6][7][8]
Experimental Protocols
The evaluation of GnRH antagonists typically involves a series of in vitro and in vivo studies, culminating in randomized controlled clinical trials.
Key In Vitro Assay: LH Suppression Assay
A common in vitro method to assess the potency of a GnRH antagonist is to measure its ability to inhibit GnRH-induced LH secretion from pituitary cells.
-
Cell Culture: Primary pituitary cells or immortalized gonadotrope cell lines (e.g., LβT2 cells) are cultured in appropriate media.
-
Stimulation: Cells are pre-incubated with varying concentrations of the GnRH antagonist (e.g., Cetrorelix, Ganirelix, or a test compound) for a defined period.
-
GnRH Challenge: Following pre-incubation, cells are stimulated with a fixed concentration of GnRH to induce LH secretion.
-
LH Measurement: The concentration of LH in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.
-
Data Analysis: The inhibitory concentration 50% (IC50) is calculated, representing the concentration of the antagonist required to inhibit 50% of the GnRH-induced LH release.
Clinical Trial Protocol: A Comparative Study in ART
A typical clinical trial to compare the efficacy and safety of two GnRH antagonists would follow a prospective, randomized, controlled design.
Workflow of a Comparative Clinical Trial
Caption: Workflow of a comparative clinical trial.
-
Patient Population: A defined group of patients, for instance, 185 infertile women undergoing ART.[10]
-
Intervention: Patients are randomized to receive either Cetrorelix (e.g., a single 3 mg dose or daily 0.25 mg injections) or Ganirelix (e.g., daily 0.25 mg injections) once the lead follicle reaches a predetermined size (e.g., ≥14 mm).[1][10]
-
Primary Outcome Measure: The primary endpoint is often the prevention of a premature LH surge, defined as a serum LH level <10 IU/L on the day of hCG administration.[1][10]
-
Secondary Outcome Measures: These include the number of oocytes retrieved, fertilization rates, implantation rates, clinical pregnancy rates, live birth rates, and the incidence of adverse events like OHSS.[6][7][10]
Conclusion
Cetrorelix and Ganirelix are both highly effective GnRH antagonists for the prevention of a premature LH surge in controlled ovarian stimulation cycles.[10] Clinical data suggests that while both have similar efficacy in terms of live birth rates, Cetrorelix may be associated with a lower incidence of OHSS.[6][7][11] The choice between these two agents may depend on the specific clinical protocol (single vs. daily dose), physician and patient preference, and the patient's individual risk profile for OHSS.[1][10] Any new "LH secretion antagonist" would need to undergo rigorous comparative studies using similar methodologies to establish its relative efficacy and safety profile.
References
- 1. benchchem.com [benchchem.com]
- 2. advancedfertility.com [advancedfertility.com]
- 3. benchchem.com [benchchem.com]
- 4. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uhcprovider.com [uhcprovider.com]
- 6. Comparison of pregnancy outcomes and safety between cetrorelix and ganirelix in IVF/ICSI antagonist protocols: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparison of pregnancy outcomes and safety between cetrorelix and ganirelix in IVF/ICSI antagonist protocols: a retrospective cohort study [frontiersin.org]
- 8. ivfpharmacy.com [ivfpharmacy.com]
- 9. dandifertility.com [dandifertility.com]
- 10. Prospective, randomized trial comparing cetrorelix acetate and ganirelix acetate in a programmed, flexible protocol for premature luteinizing hormone surge prevention in assisted reproductive technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide: LH Secretion Antagonist vs. GnRH Agonist Flare Protocol in Ovarian Stimulation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of assisted reproductive technology (ART), controlled ovarian hyperstimulation (COH) is a critical step for maximizing oocyte yield. The prevention of a premature luteinizing hormone (LH) surge is paramount to the success of this process. Two primary strategies employed to achieve this are the use of gonadotropin-releasing hormone (GnRH) antagonists and the GnRH agonist flare protocol. This guide provides an objective comparison of these two protocols, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between GnRH antagonists and agonists lies in their interaction with the GnRH receptor (GnRH-R) on the pituitary gonadotroph cells.
GnRH Antagonists: These molecules, often referred to as LH secretion antagonists, are competitive inhibitors of the GnRH receptor.[1][2][3] They bind to the receptor without activating it, thereby immediately and reversibly blocking the downstream signaling cascade that leads to the synthesis and secretion of LH and follicle-stimulating hormone (FSH).[4][5] This direct blockade results in a rapid suppression of gonadotropin release within hours of administration.[4]
GnRH Agonist Flare Protocol: In contrast, GnRH agonists are synthetic analogs of the natural GnRH decapeptide that initially act as potent stimulators of the GnRH receptor.[4][6] This initial stimulation leads to a transient surge in LH and FSH secretion, known as the "flare effect".[7][8] However, continuous exposure to the agonist results in the desensitization and downregulation of GnRH receptors on the pituitary gland.[4][7][9] This subsequent state of pituitary suppression prevents a premature LH surge.
Signaling Pathways
The signaling cascades initiated by GnRH receptor activation, and its subsequent blockade or desensitization, are complex. Below are diagrams illustrating these pathways.
References
- 1. Flexible Antagonist versus Agonist Flare Protocol in Women above 40 Undergoing IVF, A retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luteinizing hormone-releasing hormone (LH-RH) antagonist Cetrorelix down-regulates the mRNA expression of pituitary receptors for LH-RH by counteracting the stimulatory effect of endogenous LH-RH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. all-about-fertility.com [all-about-fertility.com]
- 5. GnRH agonists vs antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. differencebetween.com [differencebetween.com]
- 7. A simplified universal approach to COH protocol for IVF: ultrashort flare GnRH-agonist/GnRH-antagonist protocol with tailored mode and timing of final follicular maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Comparison of GnRH Agonist, GnRH Antagonist, and GnRH Antagonist Mild Protocol of Controlled Ovarian Hyperstimulation in Good Prognosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Receptor Cross-Reactivity: A Guide for "LH Secretion Antagonist 1" (Represented by Cetrorelix)
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the receptor binding profile of "LH Secretion Antagonist 1," using the well-characterized Gonadotropin-Releasing Hormone (GnRH) antagonist, Cetrorelix, as a representative molecule. GnRH antagonists, also known as Luteinizing Hormone-Releasing Hormone (LHRH) antagonists, are the primary class of drugs that function as LH secretion antagonists. Their principal mechanism involves the competitive blockade of GnRH receptors in the pituitary gland, leading to a rapid and reversible suppression of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) secretion.[1][2][3][4][5]
While Cetrorelix is renowned for its high potency and selectivity for the GnRH receptor, this guide will also address the landscape of publicly available data concerning its cross-reactivity with other receptors.[6] Understanding the selectivity of such therapeutic peptides is paramount for assessing their safety and efficacy profiles, as off-target binding can lead to unintended physiological effects.[6]
Primary Mechanism of Action and Known Selectivity
Cetrorelix is a synthetic decapeptide that competitively binds to GnRH receptors on pituitary gonadotrope cells.[1][2][6] This binding action obstructs the endogenous GnRH from activating its receptor, thereby inhibiting the downstream signaling cascade that results in the synthesis and release of LH and FSH.[1][2][7] The suppression of LH is generally more pronounced than that of FSH.[3][4][5] This targeted action is the cornerstone of its therapeutic applications, which include controlled ovarian stimulation in assisted reproductive technologies and the management of hormone-sensitive cancers.[6][8]
An extensive review of the available literature indicates that while the high affinity of Cetrorelix for the GnRH receptor is well-documented, specific quantitative data from broad-panel screening of its binding to other receptors is not widely published.[6] However, safety pharmacology studies have not demonstrated adverse effects that would typically be associated with significant off-target activity, suggesting a high degree of selectivity.[6] Furthermore, mutagenicity tests have been negative for both genotoxic and chromosomal aberration endpoints.[9][10]
Quantitative Data on Receptor Binding
The following table summarizes the known binding affinity of Cetrorelix for its primary target, the GnRH receptor. Data for cross-reactivity with other receptors is largely unavailable in the public domain. Researchers are encouraged to perform comprehensive receptor screening panels to generate specific comparative data for their molecules of interest.
| Receptor | Ligand | Assay Type | Affinity (Ki) | Reference |
| Gonadotropin-Releasing Hormone (GnRH) Receptor | Cetrorelix | Radioligand Binding Assay | High Affinity (Specific Ki value not consistently reported in reviewed literature, but noted to have a higher affinity than native GnRH) | [9][11][12] |
| Other Receptors (e.g., Oxytocin, Vasopressin, etc.) | Cetrorelix | Not Widely Published | Data Not Available | [6] |
Experimental Protocols
To facilitate further research and comparative analysis, detailed methodologies for key experiments to determine receptor binding affinity and functional activity are provided below.
1. Radioligand Displacement Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.
-
Objective: To quantify the ability of a test compound (e.g., Cetrorelix) to displace a radiolabeled ligand from a target receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from HEK293 or LTK- cell lines).[1]
-
A suitable radiolabeled ligand for the target receptor.
-
The unlabeled test compound (Cetrorelix) at various concentrations.
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).[6]
-
Glass fiber filters.[6]
-
-
Procedure:
-
Incubation: A fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound are incubated with the cell membranes in the assay buffer.[6]
-
Equilibrium: The mixture is incubated for a sufficient duration to allow the binding to reach equilibrium.[6]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the free (unbound) radioligand.[6]
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.[6]
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[1][6]
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
Non-linear regression analysis is used to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[1][6]
-
The binding affinity constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[1][6]
-
2. Functional Assay: Calcium Mobilization
This assay measures the ability of a compound to act as an antagonist by blocking the agonist-induced intracellular signaling of a G-protein coupled receptor (GPCR), such as the GnRH receptor which signals through the Gαq/11 pathway leading to an increase in intracellular calcium.[1]
-
Objective: To assess the functional potency of an antagonist in inhibiting the agonist-induced increase in intracellular calcium.
-
Materials:
-
Cells stably expressing the target GPCR (e.g., GnRHR-expressing cells).[1]
-
A known agonist for the target receptor.
-
The test antagonist (Cetrorelix) at various concentrations.
-
A fluorescent calcium indicator dye (e.g., Fluo-4 AM).[6]
-
A fluorescence imaging plate reader (FLIPR) or a suitable microplate reader with an injection system.[1][6]
-
-
Procedure:
-
Cell Plating: Plate the GPCR-expressing cells in a 96- or 384-well plate.[1]
-
Dye Loading: Load the cells with the fluorescent calcium indicator dye.[6]
-
Baseline Reading: Establish a baseline fluorescence reading before the addition of any compounds.[1]
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test antagonist.[1][6]
-
Stimulation: Add a pre-determined concentration of the agonist (typically the EC₈₀) to stimulate the receptor and induce calcium release.[1][6]
-
Signal Detection: Measure the changes in intracellular calcium concentration in real-time by monitoring the fluorescence signal.[6]
-
-
Data Analysis:
-
Quantify the ability of the antagonist to inhibit the agonist-induced calcium signal.
-
Determine the antagonistic potency (IC₅₀) by plotting the inhibition of the calcium response against the logarithm of the antagonist concentration.[6]
-
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Cetrotide (Cetrorelix): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Cetrorelix Injection: Package Insert / Prescribing Info [drugs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Cetrorelix | C70H92ClN17O14 | CID 25074887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Preclinical Meta-Analysis of LH Secretion Antagonists
This guide provides a comprehensive comparison of preclinical data for "LH Secretion Antagonist 1" (represented by Cetrorelix) and other alternative luteinizing hormone (LH) secretion antagonists. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available experimental data.
Mechanism of Action: Targeting the Hypothalamic-Pituitary-Gonadal Axis
Gonadotropin-releasing hormone (GnRH), a decapeptide produced in the hypothalamus, is a key regulator of the reproductive system.[1] It stimulates the pituitary gland to release LH and follicle-stimulating hormone (FSH), which in turn control the production of sex steroids.[1] LH secretion antagonists primarily function by blocking the GnRH receptor on pituitary gonadotrophs, thereby inhibiting the release of LH and FSH.[1][2] This leads to a rapid and reversible suppression of sex hormone production.[2]
An alternative mechanism for suppressing LH secretion involves the antagonism of the neurokinin-3 (NK3) receptor. NK3 receptor signaling in the hypothalamus is involved in the regulation of GnRH release. By blocking this receptor, compounds can indirectly suppress LH secretion.[3]
Comparative Preclinical Data
The following tables summarize key preclinical data for Cetrorelix (as "this compound") and three comparator compounds: Ganirelix, Degarelix (both GnRH antagonists), and Fezolinetant (B607441) (an NK3 receptor antagonist).
Table 1: Receptor Binding Affinity
| Compound | Target Receptor | Animal/Cell Line | Assay Type | Binding Affinity (Ki/IC50) | Citation |
| Cetrorelix | GnRH Receptor | Rat Pituitary Cells | Competitive Binding | Not explicitly found in searches | |
| Human GnRH Receptor (expressed in COS-7 cells) | Homologous Competition Assay | IC50 ~1-10 nM (estimated from graphical data) | [4] | ||
| Ganirelix | GnRH Receptor | Not specified | Not specified | Kd = 0.4 nM | |
| Degarelix | GnRH Receptor | COS-1 cells expressing human GnRH receptors | Radioligand Binding | Ki = 1.68 ± 0.12 nM | |
| Fezolinetant | NK3 Receptor | In vitro | Not specified | Ki = 25 nM, IC50 = 20 nM |
Table 2: In Vivo LH Suppression in Rats
| Compound | Animal Model | Dose | Route of Administration | Time Point | % LH Suppression | Citation |
| Cetrorelix | Ovariectomized (OVX) Rats | 100 µ g/day (depot) | Not specified | 10 days | 98.7% | [5] |
| Normal Female Rats | 100 µ g/day (depot) | Not specified | 10 days | 63.2% | [5] | |
| Normal Female Rats | 100 µg (single dose) | Not specified | 5 hours | 47.4% | [5] | |
| Ganirelix | Not explicitly found in searches for rats. Human data shows significant LH suppression. | |||||
| Degarelix | Male Rats | Not specified | Subcutaneous | Not specified | Rapid and sustained suppression | [2] |
| Fezolinetant | Ovariectomized (OVX) Rats | 1-10 mg/kg (twice daily) | Oral | 1 week | Dose-dependent reduction | [1][6] |
Experimental Protocols
GnRH Receptor Competitive Binding Assay
This assay is designed to determine the affinity of a test compound for the GnRH receptor by measuring its ability to displace a radiolabeled GnRH analog.
Materials:
-
Cell membranes from cells expressing the GnRH receptor (e.g., rat pituitary tissue or a cell line transfected with the GnRH receptor).
-
Radiolabeled GnRH analog (e.g., [125I]-triptorelin).
-
Test compound (e.g., Cetrorelix, Ganirelix, Degarelix) at various concentrations.
-
Binding buffer.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radiolabeled GnRH analog in the presence of varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
-
Wash the filters to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated from the IC50 value.[7][8][9]
In Vivo LH Suppression Assay in Rats
This assay evaluates the ability of a test compound to suppress circulating LH levels in a living animal model. Ovariectomized (OVX) female rats are often used as they exhibit elevated basal LH levels, providing a robust model to measure suppression.
Materials:
-
Female rats (e.g., Sprague-Dawley), some of which are ovariectomized.
-
Test compound at various doses.
-
Vehicle control.
-
Blood collection supplies (e.g., tubes, syringes).
-
LH immunoassay kit.
Procedure:
-
Acclimate the rats to the housing conditions. For OVX models, surgery is performed at least two weeks prior to the experiment to allow for stabilization of hormone levels.
-
Administer the test compound or vehicle to the rats via the desired route (e.g., subcutaneous injection, oral gavage).
-
Collect blood samples at predetermined time points after administration (e.g., 1, 4, 8, 24 hours).
-
Separate the plasma or serum from the blood samples.
-
Measure the concentration of LH in the plasma or serum using a validated immunoassay.
-
Calculate the percentage of LH suppression for each dose of the test compound compared to the vehicle-treated control group.[5][10]
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of LH secretion and antagonist action.
Caption: In vivo LH suppression experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid suppression of plasma testosterone levels and tumor growth in the dunning rat model treated with degarelix, a new gonadotropin-releasing hormone antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Could menopause drug fezolinetant show promise for vasomotor symptoms associated with androgen deprivation therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Luteinizing hormone-releasing hormone (LH-RH) antagonist Cetrorelix down-regulates the mRNA expression of pituitary receptors for LH-RH by counteracting the stimulatory effect of endogenous LH-RH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of neurokinin 3 receptor antagonist fezolinetant on hot flash-like symptoms in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Validating Target Engagement of LH Secretion Antagonist 1 In Vivo: A Comparative Guide
For researchers and drug development professionals, confirming in vivo target engagement is a critical step in the validation of novel therapeutics. This guide provides a comparative overview of methodologies to validate the target engagement of "LH Secretion Antagonist 1," a representative gonadotropin-releasing hormone (GnRH) antagonist. We will explore experimental protocols, present comparative data on different antagonists, and outline alternative validation strategies.
The Hypothalamic-Pituitary-Gonadal (HPG) Axis and the Mechanism of Action of LH Secretion Antagonists
Luteinizing hormone (LH) is a key reproductive hormone regulated by the Hypothalamic-Pituitary-Gonadal (HPG) axis.[1][2][3][4] The hypothalamus releases GnRH, which stimulates the anterior pituitary to secrete LH.[1][2][3][4] LH, in turn, acts on the gonads to stimulate steroid hormone production (testosterone in males and estrogen and progesterone (B1679170) in females).[1][2] LH secretion antagonists, which are GnRH receptor antagonists, competitively block the GnRH receptor in the pituitary, thereby inhibiting LH and follicle-stimulating hormone (FSH) secretion.[5] This leads to a rapid and reversible suppression of downstream gonadal hormone production.[6]
Caption: Signaling pathway of LH secretion and the mechanism of action of a GnRH antagonist.
Experimental Validation of Target Engagement: Measurement of Serum LH Levels
A primary method to validate the in vivo target engagement of an LH secretion antagonist is to measure the suppression of serum LH levels in an appropriate animal model. The rat is a commonly used species for these studies.[1][7][8]
Experimental Workflow
The general workflow for this validation involves acclimatizing the animals, administering the antagonist, collecting blood samples at various time points, and measuring LH concentrations using an Enzyme-Linked Immunosorbent Assay (ELISA).
Caption: Experimental workflow for in vivo validation of an LH secretion antagonist.
Detailed Experimental Protocol: Rat LH ELISA
This protocol is a synthesis of commercially available rat LH ELISA kits.[2][3][4][9][10]
1. Sample Collection and Preparation:
-
Anesthetize rats according to approved institutional animal care and use committee protocols.
-
Collect whole blood via cardiac puncture or tail vein sampling at predetermined time points post-antagonist administration.
-
Allow blood to clot for 2 hours at room temperature or overnight at 4°C.
-
Centrifuge at 1,000 x g for 20 minutes.
-
Collect the serum and store at -20°C or -80°C until analysis. Avoid repeated freeze-thaw cycles.
2. ELISA Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Prepare working solutions of wash buffer, standards, and detection reagents as per the kit instructions.
-
Add 50 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Add 50 µL of biotinylated detection antibody to each well.
-
Incubate for 45-60 minutes at 37°C.
-
Aspirate and wash the wells 3-5 times with wash buffer.
-
Add 100 µL of HRP-streptavidin conjugate to each well.
-
Incubate for 30 minutes at 37°C.
-
Aspirate and wash the wells 5 times with wash buffer.
-
Add 90 µL of TMB substrate solution to each well and incubate for 10-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.
-
Measure the optical density at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the LH concentration in the unknown samples.
-
Calculate the percentage of LH suppression for each treatment group relative to the vehicle control group.
Comparative Performance of LH Secretion Antagonists
The following tables summarize data from various studies on GnRH antagonists, which serve as representative examples for "this compound" and its alternatives.
Table 1: In Vivo LH Suppression by Different GnRH Antagonists in Ovariectomized Rats
| Antagonist | Dose | Time Post-Administration | % LH Suppression (relative to control) | Reference |
| Antagonist 1 ([Ac-delta 3Pro1,4FDPhe2, DTrp3,6]-GnRH) | Not specified | Not specified | High | [7] |
| Antagonist 2 ([Ac-delta 3Pro1,4FDPhe2,DNAL(2)3,6]-GnRH) | Not specified | Not specified | High | [7] |
| Antagonist 3 ([Ac-DNAL(2)2,4FDPhe2,DTrp3,DArg6]-GnRH) | Not specified | Not specified | Highest (oral admin) | [7] |
| Nal,Glu-GnRH | Not specified | Not specified | Significant Decrease | [11] |
| [Ac-D2Nal1,D4FPhe2,DTrp3,DArg6]GnRH | 50 µg/kg | 4 hours | 40% | [12] |
| [Ac-D2Nal1,D4FPhe2,DTrp3,DArg6]GnRH | 150 µg/kg | 4 hours | 60% | [12] |
| [Ac-D2Nal1,D4FPhe2,DTrp3,DArg6]GnRH | 500 µg/kg | 4 hours | 59% | [12] |
Table 2: Comparison of GnRH Antagonist Protocols in Human Clinical Trials
| Protocol | Parameter | GnRH Antagonist | GnRH Agonist | Reference |
| Cetrorelix Protocol | Incidence of Severe OHSS | 11.5% | 27.6% | [13] |
| Ganirelix Protocol | Pregnancy Rate | Comparable | Comparable | [6] |
| Mild Protocol | Cumulative Live Birth Rate | 57.1% | 33.1% | [14] |
Alternative Methods for Validating Target Engagement
Beyond direct measurement of LH levels, other in vivo methods can be employed to validate the target engagement of an LH secretion antagonist.
-
Measurement of Downstream Hormone Levels: Assessing the levels of testosterone (B1683101) in males or estrogen in females can provide indirect evidence of target engagement. A significant reduction in these steroid hormones following antagonist administration indicates successful suppression of the HPG axis.
-
Pharmacodynamic Endpoints: In female animals, the blockade of ovulation is a robust pharmacodynamic marker of target engagement.[7][15] This can be assessed by examining the ovaries for the presence of corpora lutea.
-
Receptor Occupancy Studies: While technically more challenging, radiolabeled antagonist binding studies can be performed to directly measure the occupancy of GnRH receptors in the pituitary.
Table 3: Comparison of In Vivo Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Serum LH Measurement | Direct quantification of the target hormone. | Direct evidence of target engagement, quantitative, well-established assays. | Requires frequent blood sampling, potential for pulsatile secretion to confound results. |
| Downstream Hormone Measurement | Measures the biological consequence of LH suppression. | Reflects the physiological impact of the antagonist, less frequent sampling may be needed. | Indirect measure of target engagement, can be influenced by other factors. |
| Ovulation Blockade | Assesses a key physiological endpoint. | Clear and biologically relevant endpoint. | Qualitative (yes/no) or semi-quantitative, only applicable to females. |
| Receptor Occupancy | Direct measurement of antagonist binding to its target. | Provides direct proof of target interaction. | Technically complex, often requires radiolabeling, terminal procedure. |
References
- 1. Differential suppression of follicle-stimulating hormone and luteinizing hormone secretion in vivo by a gonadotropin-releasing hormone antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kamiyabiomedical.com [kamiyabiomedical.com]
- 3. bt-laboratory.com [bt-laboratory.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. In vivo studies of the new gonadotropin-releasing hormone antagonist--copolymer conjugates having antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of the effect of several gonadotropin releasing hormone antagonists on luteinizing hormone secretion, receptor binding and ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Species differences in the sensitivity to a GnRH antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. fn-test.com [fn-test.com]
- 11. In vivo dynamics of luteinizing hormone secretion and clearance in man: assessment by deconvolution mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evidence of differential control of FSH and LH secretion by gonadotropin-releasing hormone (GnRH) from the use of a GnRH antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of GnRH agonists and antagonists in assisted reproduction cycles of patients at high risk of ovarian hyperstimulation syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of GnRH Agonist, GnRH Antagonist, and GnRH Antagonist Mild Protocol of Controlled Ovarian Hyperstimulation in Good Prognosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Correlation between in vivo inhibition of gonadotropin release induced by LH-RH and the blockade of ovulation by synthetic analogues of LH-RH - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Peptide and Non-Peptide LH Secretion Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of peptide and non-peptide luteinizing hormone (LH) secretion antagonists, focusing on their mechanism of action, experimental validation, and key performance characteristics. The information herein is intended to support research and development efforts in therapeutics targeting the hormonal regulation of the reproductive system.
Introduction to LH Secretion Antagonists
Luteinizing hormone (LH) secretion is centrally regulated by the hypothalamic decapeptide, gonadotropin-releasing hormone (GnRH). By binding to the GnRH receptor (GnRH-R) on pituitary gonadotrophs, GnRH triggers a signaling cascade that results in the synthesis and release of LH and follicle-stimulating hormone (FSH). LH secretion antagonists function by competitively blocking this interaction, leading to a rapid and reversible suppression of gonadotropin release. This mechanism is clinically valuable in various applications, including assisted reproductive technologies (ART), and the management of hormone-dependent diseases like endometriosis, uterine fibroids, and prostate cancer.
These antagonists are broadly categorized into two classes:
-
Peptide Antagonists: These are synthetic decapeptides, structurally analogous to native GnRH, with specific amino acid substitutions that confer antagonistic properties. Examples include cetrorelix (B55110) and ganirelix. Due to their peptide nature, they are administered parenterally.
-
Non-Peptide Antagonists: These are orally bioavailable small molecules that also act as competitive antagonists at the GnRH receptor. This class represents a significant therapeutic advancement, offering improved patient convenience. Prominent examples include elagolix, relugolix, and linzagolix.
Mechanism of Action: The GnRH Receptor Signaling Pathway
Both peptide and non-peptide antagonists share a common molecular target: the GnRH receptor on pituitary gonadotroph cells. Their primary mechanism is the competitive blockade of this receptor, preventing endogenous GnRH from binding and initiating downstream signaling. This leads to a rapid reduction in LH and FSH secretion.
The signaling cascade initiated by GnRH binding involves the Gq/11 G-protein coupled receptor, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively, culminating in gonadotropin synthesis and release.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of LH Secretion Antagonist 1
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential guidance on the proper disposal procedures for LH secretion antagonist 1 (CAS Number: 88531-67-3), aligning with general laboratory safety protocols and hazardous waste management principles.
The responsible disposal of laboratory waste not only ensures a safe working environment but also minimizes environmental impact. The following step-by-step procedures should be followed for the disposal of this compound.
Pre-Disposal and Handling
Before beginning any work with this compound, it is crucial to handle and store it correctly to minimize waste and prevent accidental exposure.
-
Handling: Always handle this compound in a well-ventilated area.[1] Personal Protective Equipment (PPE), including lab coats, gloves, and safety goggles, should be worn at all times.
-
Storage: Store the compound in a tightly sealed container. Powder forms of this compound should be stored at -20°C for up to three years, while solutions in solvent should be kept at -80°C for up to one year.[2][3]
Disposal Protocol for this compound
As a first principle, no chemical waste should be disposed of through the sewage system or in regular trash unless explicitly classified as non-hazardous by safety data sheets and local regulations.[4][5] For this compound, the following disposal procedure is recommended:
-
Waste Identification and Classification: Treat all waste containing this compound as hazardous chemical waste. It should be categorized based on its characteristics, such as toxicity, flammability, corrosivity, and reactivity.[4][6]
-
Segregation: Do not mix waste containing this compound with other incompatible waste streams.[7] For instance, halogenated and non-halogenated solvent wastes should be collected separately.[7]
-
Containerization:
-
Use a dedicated, chemically compatible, and clearly labeled waste container.[6][7][8] Plastic containers are often preferred.[6]
-
The container must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[8]
-
The container should be labeled with "Hazardous Waste" and the specific contents, including "this compound" and any solvents used.
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Arrange for Disposal:
-
Once the container is full or has reached the institutional time limit for storage in an SAA, contact your institution's Environmental Health and Safety (EHRS) or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[1][6]
-
Adhered or collected material should be promptly disposed of in accordance with regulations.[1]
-
Key Disposal Considerations
| Consideration | Guideline | Source |
| Waste Minimization | Order only the required quantity of the chemical. Reduce the scale of experiments where possible. | [6] |
| Container Labeling | All waste containers must be clearly and accurately labeled with their contents. | [4][6] |
| Container Management | Keep waste containers closed except when adding waste. Do not overfill containers. | [6][7] |
| Incompatible Wastes | Never mix incompatible chemicals in the same waste container. | [7] |
| Empty Containers | Triple rinse empty containers that held acutely hazardous waste. The rinsate must be collected and treated as hazardous waste. | [7] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. targetmol.com [targetmol.com]
- 2. T10064-100mg | this compound [88531-67-3] Clinisciences [clinisciences.com]
- 3. NB-64-01228-25mg | this compound [88531-67-3] Neobiotech [neo-biotech.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. acs.org [acs.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. danielshealth.com [danielshealth.com]
Safe Handling and Disposal of LH Secretion Antagonist 1: A Comprehensive Guide
Hazard Identification and Personal Protective Equipment (PPE)
Given that LH secretion antagonist 1 is a potent hormonal agent, it should be handled with caution. Based on the safety profiles of similar GnRH antagonists, this compound may pose risks to reproductive health.[1][2] Therefore, a comprehensive approach to personal protective equipment is critical to minimize exposure.
Table 1: Personal Protective Equipment (PPE) Recommendations
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves | - Chemical splash goggles (when handling solutions) |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant boots or shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over lab coat- Chemical-resistant footwear | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator (if aerosols or vapors are generated) |
| Waste Disposal | - Chemical splash goggles- Chemical-resistant gloves- Laboratory coat | - Face shield and apron (if splashing is possible) |
Note: Always consult your institution's safety guidelines and the specific product information for the most accurate and up-to-date PPE requirements.
Experimental Protocol: Safe Handling of this compound
This protocol outlines a step-by-step guide for the safe handling of this compound, from receipt to disposal.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.
-
Ventilation: Ensure adequate ventilation. Airflow within the facility should be single-pass to prevent cross-contamination.[3]
-
Restricted Access: The handling area should have restricted access to authorized personnel only.
-
Gather Materials: Before starting, assemble all necessary equipment, including PPE, weighing papers, spatulas, and waste containers.
2. Handling Procedures:
-
Donning PPE: Put on all required PPE as outlined in Table 1 before entering the designated handling area.
-
Weighing: If handling the solid form, carefully weigh the required amount on a tared weigh paper inside a chemical fume hood or a vented balance enclosure to prevent dust generation.
-
Solution Preparation: To prepare a solution, slowly add the solvent to the solid compound to avoid splashing. Cap the container securely before mixing.
-
Experimental Use: Conduct all manipulations of the compound within the designated and controlled area.
3. Decontamination and Cleaning:
-
Work Surfaces: After each use, decontaminate all work surfaces with an appropriate cleaning agent.
-
Equipment: All reusable equipment must be thoroughly decontaminated according to established laboratory procedures.
-
PPE Removal: Remove PPE in the designated area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate waste stream.
Operational and Disposal Plan
A clear and concise plan for the handling and disposal of this compound is essential to prevent contamination and ensure environmental safety.
Operational Workflow:
The following diagram illustrates a logical workflow for the safe handling of this compound.
Disposal Plan:
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and cleaning materials, must be segregated from general laboratory waste.
-
Waste Containers: Use clearly labeled, leak-proof containers for all waste streams. Containers holding waste contaminated with hormonal agents should be specifically marked as such.[4]
-
Disposal Method: The primary recommended disposal method for hormonal agents is incineration by a licensed hazardous waste disposal company.[5][6] Do not dispose of this compound down the drain.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Documentation: Maintain accurate records of all waste generated and its disposal, in accordance with local and federal regulations.
By adhering to these safety protocols and operational plans, researchers and scientists can handle this compound responsibly, ensuring both personal safety and the protection of the laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
